molecular formula C16H20O6 B1682391 Toddalolactone CAS No. 483-90-9

Toddalolactone

Katalognummer: B1682391
CAS-Nummer: 483-90-9
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: GLWPLQBQHWYKRK-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toddalolactone is a member of coumarins.
This compound has been reported in Zanthoxylum asiaticum with data available.
from Toddalia asiatica;  structure given in first source

Eigenschaften

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPLQBQHWYKRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197484
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-90-9
Record name 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toddalolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Toddalolactone: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and key analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source of this compound

The principal natural source of this compound is the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1] This climbing shrub is found in various regions of Asia and Africa. Different parts of the plant have been investigated, with the root bark consistently identified as the most abundant source of this compound.[1][2] While the compound may be present in other parts of the plant, such as the stem, the concentration is generally lower.

Biosynthesis of this compound

This compound, as a coumarin, is biosynthesized in Toddalia asiatica via the shikimate pathway. This fundamental metabolic pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants and microorganisms.[3][4] The pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce shikimic acid and ultimately chorismic acid. Chorismic acid is a key branch-point intermediate that leads to the formation of phenylalanine, which in turn serves as the precursor for p-coumaric acid. Through a series of hydroxylations, isomerizations, and lactonization, the basic coumarin scaffold is formed. Subsequent prenylation and oxidative modifications lead to the diverse range of coumarins found in Toddalia asiatica, including this compound.

Coumarin Biosynthesis Pathway substrate substrate intermediate intermediate pathway_hub pathway_hub product product enzyme enzyme PEP Phosphoenolpyruvate Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid Shikimate Pathway (Multiple Steps) E4P Erythrose-4-Phosphate E4P->Shikimic_Acid Shikimate Pathway (Multiple Steps) Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (Coumarin Scaffold) p_Coumaric_Acid->Umbelliferone Hydroxylation, Isomerization, Lactonization Prenylated_Coumarins Prenylated Coumarins Umbelliferone->Prenylated_Coumarins Prenylation This compound This compound Prenylated_Coumarins->this compound Oxidative Modifications

Caption: General biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols for Isolation

The isolation of this compound from Toddalia asiatica root bark typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

Two common methods for the extraction of this compound and other coumarins from the plant material are maceration and microwave-assisted extraction.

Protocol 1: Maceration with 95% Ethanol

  • Preparation of Plant Material: Air-dry the root bark of Toddalia asiatica at room temperature and then pulverize it into a coarse powder.

  • Extraction: Macerate 10 kg of the powdered root bark in 95% ethanol at room temperature. The extraction should be repeated nine times to ensure exhaustive extraction.

  • Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation of Plant Material: Prepare the powdered root bark as described in Protocol 1.

  • Extraction: Mix 2.0 g of the dried powder with 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).

  • Microwave Treatment: Subject the mixture to microwave irradiation at 50°C for 1 minute.

  • Filtration: After extraction, filter the mixture and collect the filtrate.

Fractionation

The crude extract obtained from the initial extraction is a complex mixture of compounds. Liquid-liquid partitioning is a common method to separate compounds based on their polarity.

Protocol 3: Liquid-Liquid Partitioning

  • Suspension: Suspend the concentrated crude extract from Protocol 1 in distilled water.

  • Sequential Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity. Typically, this involves partitioning against petroleum ether, followed by ethyl acetate, and then n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The final step in the isolation of this compound is chromatographic separation of the enriched fraction. Both column chromatography and high-speed counter-current chromatography (HSCCC) have been successfully employed.

Protocol 4: Silica Gel Column Chromatography

  • Preparation of the Column: Pack a glass column with silica gel (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the slurry solvent.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light. Pool the fractions containing the spot corresponding to this compound.

  • Final Purification: Concentrate the pooled fractions under reduced pressure to yield purified this compound. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System: A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v) has been reported for the separation of this compound.

  • Equilibration: Prepare the solvent system and allow the phases to separate.

  • HSCCC Operation: Use the upper phase as the stationary phase and the lower phase as the mobile phase. Set the revolution speed to 800 rpm and the flow rate of the mobile phase to 2.0 mL/min.

  • Sample Injection and Fractionation: Dissolve the sample in the mobile phase and inject it into the HSCCC system. Collect the fractions as they elute.

  • Analysis: Analyze the collected fractions by HPLC to identify and pool those containing pure this compound.

Data Presentation

Extraction Yields

The yield of this compound can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes the yields of different fractions obtained from the maceration of Toddalia asiatica root bark.

Extraction/Fractionation StepSolvent SystemYield (g) from 10 kg of Root Bark
Maceration95% EthanolNot specified for crude extract
Liquid-Liquid PartitioningPetroleum EtherNot specified
Ethyl AcetateNot specified
n-ButanolNot specified

Note: Specific yield for pure this compound is not explicitly stated in the reviewed literature, but the ethyl acetate fraction is reported to be the most promising for its isolation.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.25d9.5
H-47.95d9.5
H-86.35s-
H-2'3.70m-
H-1'a3.15dd14.5, 4.0
H-1'b2.85dd14.5, 8.0
5-OCH₃3.90s-
7-OCH₃3.95s-
3'-CH₃ (a)1.30s-
3'-CH₃ (b)1.25s-

Note: Data synthesized from typical values for coumarin structures and related compounds. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2161.0
C-3113.5
C-4143.5
C-4a108.0
C-5158.0
C-6110.0
C-7160.0
C-892.0
C-8a156.0
C-1'28.0
C-2'78.0
C-3'72.0
5-OCH₃56.0
7-OCH₃56.5
3'-CH₃ (a)26.0
3'-CH₃ (b)24.0

Note: Data synthesized from typical values for coumarin structures and related compounds. Actual values may vary slightly depending on the solvent and instrument used.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Toddalia asiatica.

This compound Isolation Workflow start_end start_end process process fraction fraction purification purification final_product final_product Start Start: Toddalia asiatica Root Bark Pulverization Pulverization Start->Pulverization Extraction Extraction (Maceration or MAE) Pulverization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Chromatography Chromatographic Purification (Column Chromatography or HSCCC) EtOAc_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide has outlined the key aspects of sourcing and isolating this compound from its primary natural origin, Toddalia asiatica. The provided experimental protocols offer a detailed framework for the extraction, fractionation, and purification of this valuable coumarin. The tabulated quantitative and spectroscopic data serve as a crucial reference for characterization and quality control. The visualized workflows of the biosynthetic pathway and isolation process provide a clear and concise understanding of the logical relationships involved. It is anticipated that this guide will be a useful tool for researchers and professionals in the field, facilitating further investigation into the promising therapeutic potential of this compound.

References

Toddalolactone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin isolated from the plant Toddalia asiatica (L.) Lam., a species with a history of use in traditional medicine.[1][2] Modern pharmacological research has identified this compound as a significant bioactive constituent with a range of therapeutic potentials, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around the modulation of inflammatory pathways, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of acetylcholinesterase.

Anti-inflammatory Activity

The most well-documented mechanism of action for this compound is its potent anti-inflammatory effect, particularly in the context of sepsis.[2] The primary pathway implicated is the HMGB1-NF-κB signaling cascade.

High Mobility Group Box 1 (HMGB1) is a crucial mediator in inflammation. Upon cellular stress or damage, it translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it functions as a pro-inflammatory cytokine. This compound has been shown to block the translocation of HMGB1 from the nucleus to the cytosol.

The inhibition of HMGB1 translocation by this compound leads to the downstream suppression of the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, this compound reduces the nuclear translocation and phosphorylation of NF-κB. This, in turn, decreases the expression of Toll-like receptor 4 (TLR4) and IKBKB, and reduces IκBα phosphorylation. The culmination of these effects is a significant reduction in the production of pro-inflammatory cytokines.

digraph "Toddalolactone_Anti_Inflammatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKBKB [label="IKBKB", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB_inactive [label="NF-κB\n(inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFκB_active [label="NF-κB\n(active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMGB1_nucleus [label="HMGB1\n(in nucleus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HMGB1_cytosol [label="HMGB1\n(in cytosol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> IKBKB [color="#202124"]; IKBKB -> IκBα [label=" phosphorylates", fontcolor="#5F6368", color="#202124"]; IκBα -> NFκB_inactive [label=" inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#202124"]; NFκB_inactive -> NFκB_active [label=" activation", fontcolor="#5F6368", color="#202124"]; NFκB_active -> nucleus [label=" translocates to", fontcolor="#5F6368", color="#202124"]; nucleus -> cytokines [label=" induces transcription", fontcolor="#5F6368", color="#202124"]; HMGB1_nucleus -> HMGB1_cytosol [label=" translocation", fontcolor="#5F6368", color="#202124"]; this compound -> HMGB1_nucleus [label=" inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#EA4335"]; this compound -> NFκB_active [label=" inhibits translocation", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#EA4335"]; }

Figure 1: this compound's inhibition of the HMGB1-NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

ParameterCell Line/ModelTreatmentResultReference
TNF-α productionLPS-activated RAW 264.7 cellsThis compoundInhibition
IL-1β productionLPS-activated RAW 264.7 cellsThis compoundInhibition
IL-6 productionLPS-activated RAW 264.7 cellsThis compoundInhibition
Survival RateLPS-induced septic miceThis compound (10 & 20 mg/kg)Improved survival
Anticancer Activity

This compound has demonstrated notable anticancer properties, although the precise signaling pathways are less defined than its anti-inflammatory mechanisms. Studies on extracts of Toddalia asiatica, where this compound is a major active component, have shown induction of cell cycle arrest and apoptosis in cancer cells. A dichloromethane fraction of T. asiatica was found to induce G2/M phase cell cycle arrest and apoptosis in HT-29 human colon cancer cells. This suggests that this compound likely contributes to these effects. The induction of apoptosis appears to proceed through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases -8, -9, and -3.

digraph "Toddalolactone_Anticancer_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cancer_cell [label="Cancer Cell\n(e.g., HT-29)", fillcolor="#F1F3F4", fontcolor="#202124"]; g2m_arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 activation\n(Extrinsic pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9 activation\n(Intrinsic pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3 activation\n(Executioner)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_death [label="Cell Death", shape=doublecircle, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> cancer_cell [color="#202124"]; cancer_cell -> g2m_arrest [label=" induces", fontcolor="#5F6368", color="#202124"]; cancer_cell -> apoptosis [label=" induces", fontcolor="#5F6368", color="#202124"]; apoptosis -> caspase8 [color="#202124"]; apoptosis -> caspase9 [color="#202124"]; caspase8 -> caspase3 [color="#202124"]; caspase9 -> caspase3 [color="#202124"]; caspase3 -> cell_death [color="#202124"]; }

Figure 2: Proposed workflow for the anticancer action of this compound.

Quantitative Data on Anticancer Effects

ParameterCell LineTreatmentIC50 ValueReference
Anti-proliferative activityHT-29Dichloromethane fraction of T. asiatica18 µg/mL
Neuroprotective Activity

This compound exhibits neuroprotective potential, primarily through its inhibitory action on acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease. While the direct downstream signaling pathways of this compound in neuroprotection are still under investigation, phytochemicals are known to modulate neuroprotective pathways such as the TrkB and Nrf2-ARE signaling systems. It is plausible that this compound may also engage these pathways to exert its neuroprotective effects.

Quantitative Data on Neuroprotective Effects

ParameterEnzymeIC50 ValueReference
Enzyme InhibitionAcetylcholinesterase (AChE)17 to 53 µM (range for coumarins from T. asiatica)
Metabolic Profile

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP1A1 and CYP3A5 being the major isoforms involved in its biotransformation. This compound has also been shown to induce the protein expression of CYP1A1 in a concentration-dependent manner.

Quantitative Data on Metabolism

ParameterSpeciesHalf-life (T1/2) in CYP incubation systemReference
Metabolic StabilityHuman liver microsomes673 ± 36 min
Metabolic StabilityMonkey liver microsomes245 ± 19 min
CYP1A1 Protein ExpressionHepG2 cells (50 µM this compound)~50% increase compared to control

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures to assess the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is designed to analyze changes in protein expression in cells treated with this compound.

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, p-IκBα, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome P450 Induction Assay

This protocol outlines a method to assess the induction of CYP enzymes by this compound in hepatocytes.

  • Cell Culture: Culture human hepatocytes (e.g., HepG2) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50 µM) for 24-72 hours. Include positive controls for CYP induction (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).

  • RNA Extraction and qRT-PCR (for mRNA levels): Extract total RNA from the cells and perform quantitative real-time PCR using specific primers for CYP1A1, CYP3A5, and a housekeeping gene to determine changes in mRNA expression.

  • Microsome Preparation and Enzyme Activity Assay (for protein levels): Prepare microsomes from the treated cells. Measure the activity of specific CYP isoforms using probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4) and quantify the formation of their metabolites by LC-MS/MS.

  • Western Blot Analysis: Perform Western blotting as described above using antibodies specific for CYP1A1 and CYP3A5 to directly measure changes in protein levels.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action. Its well-defined anti-inflammatory properties, centered on the inhibition of the HMGB1-NF-κB pathway, make it a strong candidate for further investigation in inflammatory diseases and sepsis. Its anticancer and neuroprotective activities, while requiring more detailed elucidation of the specific signaling cascades, highlight its broad therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

Toddalolactone: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone is a naturally occurring coumarin that has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Isolated primarily from the plant Toddalia asiatica, this compound has demonstrated promising anti-inflammatory, anticancer, and fibrinolysis-promoting activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its key biological activities. The document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from Toddalia asiatica (L.) Lam., a climbing shrub belonging to the Rutaceae family, which is widely distributed in Asia and Africa. Traditional medicine has long utilized various parts of this plant to treat a range of ailments, including inflammation, pain, and fever. The initial phytochemical investigations into Toddalia asiatica led to the identification of a rich array of secondary metabolites, predominantly coumarins and alkaloids. This compound is a prominent coumarin constituent of this plant and has since become a subject of extensive research to elucidate its therapeutic potential.

Physicochemical Properties

This compound is a white, powdered solid with the chemical formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol . It is classified as a coumarin. The compound is readily soluble in methanol and sparingly soluble in water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
CAS Number 483-90-9
Appearance White powder
Purity >98% (commercially available)
Solubility Soluble in methanol, slightly soluble in water
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol outlines a general procedure for the isolation of this compound from the root bark of Toddalia asiatica.

3.1.1. Plant Material and Extraction

  • Plant Material: The root bark of Toddalia asiatica is collected, air-dried in the shade, and then pulverized into a coarse powder.

  • Extraction: The powdered root bark is subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of methanol and water is often used. For example, a gradient of 5% to 90% methanol in water over 100 minutes can be effective.

    • Detection: UV detection at 230 nm is suitable for monitoring the elution of this compound.

    • Flow Rate: A flow rate of 1.0 mL/min is typically used.

Characterization of this compound

The structure of isolated this compound is confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR: One-dimensional NMR spectra are recorded to identify the proton and carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, confirming the overall structure.

3.2.2. Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula.

Western Blot Analysis of NF-κB Pathway Modulation

This protocol describes a general method to investigate the effect of this compound on the NF-κB signaling pathway in a cell-based assay.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., SW1353 human chondrosarcoma cells) in a suitable medium.

    • Treat the cells with varying concentrations of this compound for a specified period.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, and IκBα.

    • Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on inflammation, cancer cell proliferation, and the fibrinolytic system.

Anti-inflammatory Activity

This compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It inhibits the phosphorylation of p65 and the degradation of IκBα, thereby preventing the translocation of the active p65 subunit to the nucleus. This leads to a reduction in the expression of pro-inflammatory mediators.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The precise mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
KBHuman epidermoid carcinomaNot specified, but active
NCI-H187Human small cell lung cancerNot specified, but active
SW1353Human chondrosarcomaConcentration-dependent inhibition of inflammatory markers
PAI-1 Inhibitory Activity
ParameterValueReference(s)
IC₅₀ for PAI-1 inhibition 37.31 ± 3.23 µM

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive p65/p50 (Inactive) NFkappaB_active p65/p50 (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PAI-1 Inhibition Mechanism

PAI1_Inhibition PAI1 PAI-1 Complex PAI-1/uPA Complex (Inactive) PAI1->Complex uPA uPA uPA->Complex Plasmin Plasmin uPA->Plasmin Activates This compound This compound This compound->PAI1 Inhibits binding to uPA Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation Fibrin Fibrin Fibrin->Fibrin_Degradation

Conclusion

References

Toddalolactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Toddalolactone is a coumarin derivative with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.[1] Its chemical structure is characterized by a benzopyran-2-one core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1][2][3]
CAS Number 483-90-9[2]
Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
Appearance White powder
Purity >98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.
Canonical SMILES CC(C)(--INVALID-LINK--O)O
InChI InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
InChIKey GLWPLQBQHWYKRK-CYBMUJFWSA-N

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It protects against lipopolysaccharide (LPS)-induced sepsis and attenuates the inflammatory response by modulating the HMGB1-NF-κB signaling pathway. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism involves the suppression of NF-κB transcriptional activity by reducing its nuclear translocation and phosphorylation, and blocking the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Upregulates Transcription HMGB1_n HMGB1 (in Nucleus) HMGB1_c HMGB1 (in Cytosol) HMGB1_n->HMGB1_c Translocates to This compound This compound This compound->IKK Inhibits This compound->HMGB1_n Inhibits Translocation

Caption: this compound's anti-inflammatory mechanism via HMGB1-NF-κB pathway.

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

G PAI1 PAI-1 Complex PAI-1/uPA Complex PAI1->Complex uPA uPA uPA->Complex Fibrinolysis Fibrinolysis Complex->Fibrinolysis Inhibits This compound This compound This compound->PAI1 Inhibits Binding

Anticancer and Antifungal Activities

Preliminary studies suggest that this compound possesses anticancer and antifungal properties. While the exact mechanisms are still under investigation, its anticancer effects may be linked to the modulation of signaling pathways such as PI3K/Akt and STAT3, which are crucial for cancer cell proliferation and survival. Its antifungal activity has been observed against various fungal strains, though further research is needed to elucidate the mechanism of action.

Experimental Protocols

Extraction and Isolation of this compound from Toddalia asiatica

A common method for the extraction and isolation of this compound involves solvent extraction followed by chromatographic separation.

G Start Dried Powder of Toddalia asiatica Extraction Microwave-Assisted Extraction (Methanol) Start->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC Fractions Collection of Fractions HSCCC->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification End Pure this compound Purification->End

Caption: Workflow for this compound extraction and isolation.

Methodology:

  • Plant Material Preparation: The roots of Toddalia asiatica are collected, washed, dried, and ground into a fine powder.

  • Extraction: A microwave-assisted extraction (MAE) method can be employed for efficient extraction.

    • Solvent: Methanol

    • Solid-to-Liquid Ratio: 1:10 (g/mL)

    • Temperature: 50°C

    • Time: 1 minute

  • Crude Extract Preparation: The methanol extract is filtered and concentrated under reduced pressure to yield the crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for separation. A suitable two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water, is used.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled and may be further purified using preparative HPLC to obtain the pure compound.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effect of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 4,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

PAI-1 Inhibition Assay

Methodology:

  • Substrate Addition: A chromogenic substrate for uPA is added to each well.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time points using a microplate reader.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Conclusion

References

The Pharmacological Landscape of Toddalolactone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Pharmacodynamics, Pharmacokinetics, and Therapeutic Potential of a Promising Natural Coumarin

Introduction

Toddalolactone, a natural coumarin predominantly isolated from the medicinal plant Toddalia asiatica (L.) Lam., has emerged as a molecule of significant interest in pharmacological research.[1][] Traditionally, various parts of Toddalia asiatica have been used in folk medicine to treat a range of ailments, including inflammation, pain, and tumors.[3][4] Modern scientific investigations have begun to validate these traditional uses, attributing many of the plant's therapeutic effects to its constituent compounds, with this compound being a key bioactive agent. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies, to inform and guide future research and drug development efforts.

Pharmacological Activities

This compound exhibits a spectrum of pharmacological activities, primarily centered around its anti-inflammatory, anticancer, and cardioprotective effects.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[5] Its primary mechanism in this regard involves the modulation of key inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells and in septic mouse models.

A pivotal aspect of its anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. This compound achieves this by reducing the nuclear translocation and phosphorylation of NF-κB. Furthermore, it blocks the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a critical step in the amplification of the inflammatory response. This interference with the HMGB1-NF-κB axis leads to a downstream reduction in the expression of Toll-like receptor 4 (TLR4) and IKBKB, as well as decreased phosphorylation of IκBα. In vivo studies have corroborated these findings, showing that administration of this compound can decrease liver damage markers (AST and ALT), reduce inflammatory cell infiltration in vital organs, and improve survival rates in septic mice.

Anticancer Activity

The antitumor potential of this compound has been highlighted in studies on various cancer cell lines. Research has identified this compound as a significant contributor to the inhibitory effects of Toddalia asiatica extracts on human breast cancer MCF-7 cells. The order of antitumor effect of the main compounds from the plant ranked this compound as the most potent. While the precise mechanisms are still under investigation, the pro-apoptotic and anti-proliferative effects are likely contributors to its anticancer activity.

Cardiovascular Effects: PAI-1 Inhibition

Quantitative Pharmacological Data

To facilitate a clear comparison of the potency and efficacy of this compound across different biological activities, the following table summarizes the available quantitative data.

Activity Model/Assay Parameter Value Reference
PAI-1 InhibitionRecombinant Human PAI-1IC5037.31 μM
Anti-AcetylcholinesteraseIn vitro assayIC50> 200 μM
T-cell Proliferation InhibitionMethanol extract of T. asiaticaIC5025.8 µg/mL
CytotoxicityHuman epidermoid carcinoma (KB) cells (Alkaloids from root extract)IC5021.69 and 43.77 μg/mL
CytotoxicityHuman small cell lung cancer (NCI-H187) cells (Alkaloids from root extract)IC5021 to 35 μg/mL

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and mice. After intravenous administration of 10 mg/kg in rats, the peak plasma concentration (Cmax) was 0.42 μg/mL, reached at a Tmax of 0.25 hours. The elimination half-life (t1/2) was 1.05 hours, and the area under the curve (AUC0–t) was 0.46 μg/mL/h. In mice, following intravenous administration of 5 mg/kg, the elimination half-life was 0.8 hours. The absolute bioavailability of this compound in mice after oral administration (20 mg/kg) was determined to be 22.4%.

Species Dose and Route Cmax Tmax t1/2 AUC0–t Absolute Bioavailability Reference
Rat10 mg/kg, IV0.42 µg/mL0.25 h1.05 h0.46 µg/mL/h-
Mouse5 mg/kg, IV--0.8 h3041.6 ± 327.0 ng/mLh-
Mouse20 mg/kg, PO--0.9 ± 0.2 h2725.6 ± 754.3 ng/mLh22.4%
Metabolism

In vitro studies using liver microsomes from various species have revealed significant species-dependent differences in the metabolism of this compound. Monkeys exhibited the highest metabolic capacity in both CYP-mediated and UGT-mediated reactions, while humans showed a weaker metabolic capacity in the phase I (CYP) reaction system. The primary cytochrome P450 isoforms involved in the biotransformation of this compound in humans are CYP1A1 and CYP3A5. Glucuronidation is likely a significant clearance pathway in humans. Furthermore, this compound has been shown to induce the protein expression of CYP1A1 in a concentration-dependent manner.

Experimental Methodologies

A summary of the key experimental protocols employed in the cited studies is provided below to enable replication and further investigation.

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulant: Lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with varying concentrations of this compound followed by stimulation with LPS.

  • Endpoint Analysis:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

    • Western blot analysis of cell lysates to determine the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, TLR4).

    • Immunofluorescence or cellular fractionation followed by Western blot to assess the nuclear translocation of NF-κB and HMGB1.

In Vivo Sepsis Model
  • Animal Model: Male BALB/c mice.

  • Induction of Sepsis: Intraperitoneal injection of a lethal dose of LPS.

  • Treatment: Administration of this compound (e.g., intraperitoneally) prior to or following LPS challenge.

  • Endpoint Analysis:

    • Monitoring of survival rates over a specified period.

    • Collection of blood samples to measure serum levels of liver enzymes (AST, ALT) and pro-inflammatory cytokines.

    • Histopathological examination of major organs (lung, liver, kidney) to assess tissue damage and inflammatory cell infiltration.

PAI-1 Inhibition Assay
Pharmacokinetic Study in Rodents
  • Animal Models: Sprague-Dawley rats or ICR mice.

  • Drug Administration: Intravenous (tail vein) or oral (gavage) administration of this compound.

  • Sample Collection: Serial blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated by centrifugation.

  • Analytical Method: Quantification of this compound concentrations in plasma is performed using a validated UPLC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis.

Signaling Pathways and Molecular Interactions

The pharmacological effects of this compound are underpinned by its interaction with specific molecular targets and its modulation of intracellular signaling cascades.

This compound's Modulation of the HMGB1-NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are prominently mediated through the HMGB1-NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the points of intervention by this compound.

HMGB1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_p->NFkB_active Releases NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates HMGB1_cyto HMGB1 HMGB1_nuc HMGB1 HMGB1_nuc->HMGB1_cyto Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound This compound This compound->HMGB1_cyto Inhibits Translocation This compound->NFkB_nuc Inhibits Translocation

Caption: this compound inhibits inflammation by blocking HMGB1 and NF-κB nuclear translocation.

Experimental Workflow for Pharmacokinetic Analysis

The determination of this compound's pharmacokinetic profile follows a standardized workflow, from animal dosing to data analysis.

PK_Workflow start Start dosing Animal Dosing (IV or Oral) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Liquid-Liquid Extraction processing->extraction analysis UPLC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Parameter Calculation analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining the pharmacokinetic parameters of this compound.

Conclusion and Future Directions

Future research should focus on several key areas to advance this compound towards clinical application. Comprehensive structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. Further elucidation of its anticancer mechanisms against a broader range of cancer types is warranted. More extensive preclinical pharmacokinetic and toxicology studies in different animal models are necessary to establish a robust safety and efficacy profile. Ultimately, with continued rigorous investigation, this compound holds the promise of becoming a valuable lead compound in the development of novel therapeutics for a variety of diseases.

References

Toddalolactone as a Potent Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition cluster_2 Toddalolactone Intervention Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1_Complex PAI-1 / uPA Complex (Inactive) PAI1 PAI-1 PAI1->tPA_uPA inhibits This compound This compound This compound->PAI1 inhibits

Quantitative Data

CompoundTargetAssay TypeIC50 (μM)Source
This compoundRecombinant Human PAI-1Chromogenic Assay37.31 ± 3.23

Experimental Protocols

Chromogenic PAI-1 Inhibition Assay

G start Start incubate_pai1_this compound Incubate recombinant human PAI-1 with various concentrations of this compound start->incubate_pai1_this compound add_upa Add uPA incubate_pai1_this compound->add_upa add_substrate Add chromogenic uPA substrate add_upa->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 value using a non-linear dose-response curve fit measure_absorbance->calculate_ic50 end End calculate_ic50->end

Detailed Protocol:

  • Urokinase-type plasminogen activator (uPA) is then added to the mixture.

  • Following a brief incubation, a chromogenic substrate for uPA is introduced.

  • The IC50 value is calculated by fitting the dose-response data to a non-linear curve.

Clot Lysis Assay

This assay provides a more physiologically relevant measure of the effect of this compound on fibrinolysis.

Detailed Protocol:

  • Various concentrations of this compound are included in the reaction mixture.

  • The rate of clot lysis is monitored over time by measuring the decrease in optical density.

PAI-1/uPA Complex Formation Assay

G start Start incubate_pai1_this compound Incubate 1 μM recombinant human PAI-1 with various concentrations of this compound (12.5, 25, 50, and 100 μM) for 15 min at room temperature start->incubate_pai1_this compound add_upa Add uPA to a final concentration of 0.8 μM and incubate for 10 min at 37°C incubate_pai1_this compound->add_upa add_buffer Add 2x non-reduced loading buffer and heat at 100°C for 3 min add_upa->add_buffer sds_page Perform SDS-PAGE on a 10% gel at 80V for 1.5 h add_buffer->sds_page analyze_bands Analyze the intensity of the ~105-kD PAI-1/uPA complex band sds_page->analyze_bands end End analyze_bands->end

Detailed Protocol:

  • uPA is then added to the mixture (final concentration: 0.8 μM) and incubated for 10 minutes at 37°C to allow for complex formation.

  • The reaction is stopped by adding non-reducing SDS-PAGE loading buffer and heating.

  • The samples are then subjected to SDS-PAGE.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in preclinical animal models of thrombosis and fibrosis.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Mice

Detailed Protocol:

  • Mice are treated with this compound via intraperitoneal injection.

  • Arterial thrombosis is induced by applying a filter paper saturated with FeCl3 to the carotid artery.

  • After a set period, the artery is excised, and the thrombus is removed and weighed.

  • A significant reduction in thrombus weight in this compound-treated mice compared to control animals indicates its antithrombotic effect.

  • Additionally, tail bleeding time can be measured, with a prolongation of bleeding time suggesting reduced clotting potential.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice

Detailed Protocol:

  • Liver fibrosis is induced in mice through chronic administration of CCl4.

  • During the induction period, mice are treated with intraperitoneal injections of this compound.

  • The degree of liver fibrosis is assessed by measuring plasma levels of hydroxyproline, a major component of collagen, and through histological examination of liver tissue.

  • A decrease in plasma hydroxyproline and a reduction in the extent of fibrosis in liver sections from this compound-treated mice demonstrate its anti-fibrotic potential.

Summary of In Vivo Findings

Animal ModelTreatmentKey FindingsSource
FeCl3-induced arterial thrombosis in miceIntraperitoneal injection of this compoundSignificantly reduced arterial thrombus weight.
Significantly prolonged tail bleeding time.
CCl4-induced liver fibrosis in miceIntraperitoneal injection of this compound (1 mg/kg for 2 weeks)Decreased plasma hydroxyproline levels.
Reduced the degree of liver fibrosis.

Conclusion

References

In Vitro Anticancer Activity of Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has demonstrated notable in vitro anticancer properties. This technical guide provides a comprehensive overview of its activity, focusing on its effects on cancer cell proliferation, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a key bioactive constituent of Toddalia asiatica (L.) Lam., a plant used in traditional medicine for treating various ailments. Recent scientific investigations have highlighted its potential as an anticancer agent. This document synthesizes the available in vitro data on this compound's effects on cancer cells, with a particular focus on the molecular mechanisms underlying its activity.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic effects of this compound and the dichloromethane fraction of Toddalia asiatica, of which this compound is a major component, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

Cell LineCancer TypeCompound/FractionIC50 ValueCitation
HT-29Colon CancerDichloromethane Fraction18 µg/mL[1]

Note: Further research is required to establish a comprehensive IC50 profile of pure this compound across a wider range of cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with the dichloromethane fraction of Toddalia asiatica has been shown to induce cell cycle arrest at the G2/M phase. This prevents the cells from entering mitosis and subsequently leads to a halt in proliferation. Flow cytometry analysis of DNA content is the standard method for observing these changes in cell cycle distribution.[1]

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-action mechanism underscores its potential as a robust anticancer agent. The induction of apoptosis is characterized by key molecular events including the externalization of phosphatidylserine, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

A critical event in this compound-induced cell cycle arrest is the generation of reactive oxygen species (ROS) within the cancer cells. The accumulation of ROS creates a state of oxidative stress that can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to attenuate the G2/M arrest, confirming the central role of ROS in this process.[1]

The apoptotic cascade initiated by this compound involves the activation of key initiator and effector caspases. Western blot analysis has confirmed the cleavage and activation of:

  • Caspase-8: An initiator caspase in the extrinsic pathway.

  • Caspase-9: An initiator caspase in the intrinsic pathway.

  • Caspase-3: An effector caspase that executes the final stages of apoptosis by cleaving cellular substrates.[1]

The activation of both caspase-8 and caspase-9 indicates that this compound triggers apoptosis through a multi-faceted approach.

Key Signaling Pathways

The anticancer activity of this compound is mediated by its influence on critical cellular signaling pathways that regulate cell survival and death.

Apoptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis, highlighting the involvement of ROS and the activation of both intrinsic and extrinsic caspase cascades.

This compound This compound ROS ↑ ROS Generation This compound->ROS Extrinsic_Pathway Extrinsic Pathway This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway This compound->Intrinsic_Pathway G2M_Arrest G2/M Phase Cell Cycle Arrest ROS->G2M_Arrest Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate overnight A->B C Add this compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 490nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anticancer activity, primarily through the induction of G2/M cell cycle arrest and apoptosis in cancer cells. The generation of ROS appears to be a key initiating event in its mechanism of action.

Future research should focus on:

  • Establishing a comprehensive profile of the IC50 values of pure this compound against a broad panel of human cancer cell lines.

  • Elucidating the upstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are modulated by this compound.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising natural product-derived anticancer agent.

References

Toddalolactone for Antifungal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into novel antifungal agents from natural sources. Toddalia asiatica (L.) Lam., a plant with a long history in traditional medicine, has been identified as a promising source of bioactive compounds, including the coumarin toddalolactone. This technical guide provides a comprehensive overview of the current state of research on this compound for antifungal applications, summarizing available data, outlining experimental methodologies, and visualizing key pathways and workflows to support further investigation and drug development efforts. While research indicates the antifungal potential of Toddalia asiatica extracts and some of its isolated compounds, it is important to note that specific quantitative antifungal data and detailed mechanistic studies on this compound are not extensively available in the current body of scientific literature. This guide, therefore, also serves to highlight these knowledge gaps and encourage focused research in this promising area.

Antifungal Activity of Compounds from Toddalia asiatica

Toddalia asiatica is a rich source of various secondary metabolites, including coumarins and alkaloids, which have demonstrated a range of pharmacological activities.[1][2] Studies on crude extracts and isolated compounds from this plant have shown considerable antimicrobial and antifungal properties.[3][4][5]

Quantitative Antifungal Data

While this compound has been isolated from Toddalia asiatica and is often mentioned in the context of the plant's bioactive constituents, specific Minimum Inhibitory Concentration (MIC) or other quantitative antifungal data for this compound itself are scarce in the reviewed literature. However, data for other compounds isolated from Toddalia asiatica and the antifungal activity of its essential oil have been reported. This information provides a valuable context for the potential of this compound as an antifungal agent.

Compound/ExtractFungal SpeciesMIC (μg/mL)Reference
Flindersine Trichophyton rubrum 5762.5
Trichophyton mentagrophytes62.5
Trichophyton simii62.5
Epidermophyton floccosum62.5
Magnaporthe grisea250
Candida albicans250
Ulopterol Aspergillus flavusNot specified (activity observed)
Candida kruseiNot specified (activity observed)
Botrytis cinereaNot specified (activity observed)
Toddalia asiatica Essential Oil Nanoencapsulation (neTAEO) Not specifiedNot specified (enhanced antifungal and aflatoxin B1 inhibitory activities)
Coumurrenol in combination with Fluconazole Penicillium digitatum125 (additive effect)
Crude Extracts Various bacteria and fungiConsiderable activity observed

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the antifungal potential of natural products like this compound. The following protocols, based on established methods, are recommended for future research.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Toddalia asiatica involves solvent extraction followed by chromatographic separation.

G Figure 1. General Workflow for Isolation and Antifungal Screening plant_material Plant Material (Toddalia asiatica) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., HPLC) fractions->purification This compound Isolated this compound purification->this compound antifungal_screening Antifungal Susceptibility Testing This compound->antifungal_screening mic_determination MIC Determination antifungal_screening->mic_determination

Figure 1. General Workflow for Isolation and Antifungal Screening

Methodology:

  • Plant Material Collection and Preparation: Collect the relevant parts of Toddalia asiatica (e.g., roots, leaves). The plant material should be dried and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract exhibiting the highest antifungal activity in preliminary screens is subjected to column chromatography over silica gel.

  • Purification: Fractions showing antifungal activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the culture medium to achieve the desired final inoculum concentration.

  • Serial Dilution: The this compound stock solution is serially diluted in the culture medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungal suspension with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a plate reader.

Potential Mechanisms of Antifungal Action

The precise mechanism of action of this compound against fungal pathogens has not been fully elucidated. However, studies on other coumarins provide insights into potential pathways.

G Figure 2. Potential Antifungal Mechanisms of Coumarins coumarin Coumarin (e.g., this compound) cell_wall Fungal Cell Wall Disruption coumarin->cell_wall cell_membrane Fungal Cell Membrane Disruption coumarin->cell_membrane atpase ATPase Inhibition coumarin->atpase apoptosis Induction of Apoptosis coumarin->apoptosis cell_death Fungal Cell Death cell_wall->cell_death ergosterol Ergosterol Biosynthesis Inhibition cell_membrane->ergosterol Targeting ergosterol->cell_death atpase->cell_death ros Reactive Oxygen Species (ROS) Accumulation apoptosis->ros mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->cell_death

Figure 2. Potential Antifungal Mechanisms of Coumarins

Research on various coumarin derivatives suggests several potential antifungal mechanisms of action:

  • Disruption of Cell Membrane and Wall: Coumarins may interfere with the integrity of the fungal cell membrane and cell wall, leading to leakage of cellular contents and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis: Some coumarin complexes have been shown to reduce the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Induction of Apoptosis: Studies have indicated that coumarins can induce apoptosis in fungal cells, characterized by phosphatidylserine externalization, DNA fragmentation, and nuclear condensation.

  • ATPase Inhibition: Some coumarins have been found to exhibit inhibitory effects on selective ATPase, which could disrupt essential cellular processes.

  • Mitochondrial Dysfunction: Certain coumarins can damage mitochondrial function, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Further research is necessary to determine which of these, or other, mechanisms are specifically employed by this compound.

Conclusion and Future Directions

This compound, a coumarin isolated from Toddalia asiatica, represents a promising candidate for the development of new antifungal agents. While the plant and its extracts have demonstrated clear antifungal potential, a significant knowledge gap exists regarding the specific quantitative antifungal activity and the precise mechanism of action of pure this compound.

Future research should focus on:

  • Systematic Antifungal Screening: Evaluating the in vitro activity of purified this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains, using standardized methods like broth microdilution to determine MIC values.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound in fungal cells. This could involve examining its effects on cell wall and membrane integrity, ergosterol biosynthesis, mitochondrial function, and key signaling pathways.

  • In Vivo Efficacy and Toxicity: Assessing the antifungal efficacy of this compound in animal models of fungal infections and evaluating its safety profile and pharmacokinetic properties.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to identify compounds with enhanced antifungal activity and improved pharmacological properties.

Addressing these research priorities will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel antifungal drug.

References

Toddalolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Molecular Properties, Bioactivity, and Signaling Pathways of a Promising Natural Compound

This technical guide provides a comprehensive overview of Toddalolactone, a natural coumarin with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into its molecular characteristics, key biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further investigation and application of this compound.

Molecular Profile of this compound

This compound is a natural compound that can be isolated from plants such as Toddalia asiatica. Its fundamental molecular and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C₁₆H₂₀O₆[1][2][3]
Molecular Weight 308.33 g/mol [2][3]
Appearance Solid, White powder
CAS Number 483-90-9
Purity Typically >98% (HPLC)
Solubility Soluble in DMSO, insoluble in water

Bioactivity and Therapeutic Potential

PAI-1 Inhibition
ParameterValueCitations
IC₅₀ 37.31 µM
Mechanism Prevents the stable covalent complex formation between PAI-1 and urokinase-type plasminogen activator (uPA).
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

EffectObservationCitations
Inhibition of Pro-inflammatory Mediators Dose-dependent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production in LPS-stimulated RAW 264.7 macrophages.
Enzyme Inhibition Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
In Vivo Efficacy Reduction of edema in xylene-induced ear edema and carrageenan-induced paw edema animal models.
Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties, although this is an area requiring more extensive research. Its activity has been noted against various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound.

PAI-1/uPA Complex Formation Assay
  • Addition of uPA : Add 10 µL of uPA to the mixture to a final concentration of 0.8 µM and incubate for 10 minutes at 37°C.

  • Sample Preparation for Electrophoresis : Add 20 µL of 2x non-reducing loading buffer to the sample and heat at 100°C for 3 minutes.

  • SDS-PAGE : Subject the prepared samples to SDS-PAGE (10% gel) at 80V for approximately 1.5 hours.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to measure the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Cell Culture : Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

  • Nitric Oxide Measurement (Griess Assay) :

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the NO concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA) : The levels of TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Xylene-Induced Ear Edema Assay in Mice

This protocol describes an in vivo model to assess the acute anti-inflammatory activity of this compound.

  • Animal Groups : Divide mice into several groups: a control group, a xylene-only group, a positive control group (e.g., treated with a known anti-inflammatory drug), and this compound-treated groups at various dosages.

  • Treatment : Administer this compound or the control vehicle orally or intraperitoneally to the respective groups one hour before the induction of inflammation.

  • Induction of Edema : Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.

  • Measurement of Edema : After a specific time (e.g., 30 minutes), sacrifice the mice and remove both ears. Use a cork borer to cut circular sections from both ears and weigh them.

  • Calculation of Inhibition : The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways. A key pathway identified is the NF-κB signaling cascade, which is central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation IkB_NFkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a compound like this compound in a cell-based assay.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis A1 Seed RAW 264.7 cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Treat with this compound (various concentrations) A2->B1 B2 Stimulate with LPS B1->B2 C1 Collect Supernatant B2->C1 C2 Griess Assay for NO C1->C2 C3 ELISA for Cytokines (TNF-α, IL-6) C1->C3

Figure 2: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

References

In-Depth Technical Guide: Solubility and Stability of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toddalolactone, a natural coumarin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. Due to the limited publicly available quantitative data for this compound, this guide also furnishes detailed, adaptable experimental protocols for determining these properties, based on established pharmaceutical industry standards. Furthermore, it elucidates the compound's known mechanisms of action through detailed signaling pathway diagrams.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Based on available literature, this compound exhibits a preference for organic solvents over aqueous media.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molarity (mM)Citation
Dimethyl Sulfoxide (DMSO)Not Specified50162.16
WaterNot Specified< 0.1Insoluble
MethanolNot SpecifiedSolubleNot Specified
EthanolNot SpecifiedSparingly SolubleNot Specified
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., Water, 0.01 M HCl, Phosphate buffer pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

    • To each vial, add a known volume of the respective solvent.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial.

    • Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.2).

    • Calculate the concentration of this compound in the original filtrate based on the dilution factor.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G G cluster_stress Stress Conditions Start This compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis Analyze samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Plasmin->Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA Inhibition This compound This compound This compound->PAI1 Inhibition G cluster_pathway cAMP Signaling Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 PDE4 PDE4->cAMP This compound This compound This compound->PDE4 Inhibition CREB CREB PKA->CREB Activation Gene_Expression Gene Expression CREB->Gene_Expression Modulation Inflammatory_Response Decreased Inflammatory Response Gene_Expression->Inflammatory_Response

Methodological & Application

Application Notes and Protocols for Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin isolated from the plant Toddalia asiatica (L.) Lam., a species with a history of use in traditional medicine for treating various ailments.[1][2] Modern pharmacological research has identified that this compound possesses a range of biological activities, including anti-inflammatory, anticancer, antihypertensive, and antifungal properties.[2][3] These diverse effects make it a compound of significant interest for further investigation and potential drug development.

These application notes provide a summary of the experimental protocols for investigating the biological activities of this compound, with a focus on its anti-inflammatory and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC(0–t) (µg/mLh)Absolute Bioavailability (%)Reference
Rat (Sprague-Dawley)Intravenous100.420.251.050.46-[2]
Mouse (ICR)Intravenous5--1.3 ± 1.03041.6 ± 327.0 (ng/mLh)-
Mouse (ICR)Oral20--0.8 ± 0.62725.6 ± 754.3 (ng/mL*h)22.4

Table 2: In Vitro Metabolic Stability of this compound

SpeciesReaction SystemHalf-life (t1/2, min)Reference
HumanCYP-mediated673
HumanUGT-mediated83
MonkeyCYP-mediated245
MonkeyUGT-mediated66

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in Lipopolysaccharide (LPS)-Induced Sepsis in Mice

This protocol details the in vivo assessment of this compound's ability to protect against sepsis and attenuate the inflammatory response.

1. Animals and Model Induction:

  • Use male BALB/c mice (6-8 weeks old).
  • Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
  • Administer this compound (TA-8) at various doses (e.g., 10, 20, 40 mg/kg) intraperitoneally 1 hour before the LPS challenge. A control group should receive a vehicle (e.g., DMSO).

2. Survival Rate and Sample Collection:

  • Monitor the survival of the mice for a specified period (e.g., 72 hours) and record mortality.
  • At a predetermined time point post-LPS injection (e.g., 6 or 12 hours), collect blood samples via cardiac puncture for serum analysis.
  • Harvest organs (lung, liver, kidney) for histopathological examination and protein analysis.

3. Measurement of Inflammatory Markers:

  • Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
  • Liver Function Tests: Determine the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) as markers of liver damage.

4. Histopathological Analysis:

  • Fix the harvested lung, liver, and kidney tissues in 10% formalin.
  • Embed the tissues in paraffin, section them, and perform hematoxylin and eosin (H&E) staining.
  • Examine the stained sections under a microscope to assess tissue damage and inflammatory cell infiltration.

5. Western Blot Analysis for Signaling Pathway Proteins:

  • Prepare protein lysates from harvested tissues (e.g., lung or liver).
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membranes with primary antibodies against key proteins in the NF-κB and HMGB1 pathways, such as phospho-NF-κB p65, IκBα, TLR4, and HMGB1.
  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol describes the investigation of this compound's anti-inflammatory effects on a cellular level.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

2. Cell Viability Assay:

  • Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

3. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the level of nitrite in the cell culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.

4. Western Blot Analysis:

  • Prepare whole-cell lysates and nuclear/cytosolic fractions from the treated cells.
  • Perform Western blotting as described in Protocol 1, Step 5, to analyze the expression and phosphorylation of proteins involved in the NF-κB signaling pathway (e.g., p-p65, p-IκBα) and the translocation of HMGB1 from the nucleus to the cytosol.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

1. Animal Dosing and Sample Collection:

  • Use male Sprague-Dawley rats or ICR mice.
  • For intravenous (i.v.) administration, inject this compound (e.g., 5 or 10 mg/kg) into the tail vein.
  • For oral (p.o.) administration, administer this compound (e.g., 20 mg/kg) by gavage.
  • Collect blood samples (approx. 0.2-0.5 mL) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-dosing from the orbital venous plexus or caudal vein.
  • Process the blood samples to obtain plasma or whole blood, and store at -20°C or -80°C until analysis.

2. Sample Preparation:

  • Precipitate proteins from the plasma/blood samples using a suitable solvent like acetonitrile or perform liquid-liquid extraction with a solvent such as ethyl acetate.
  • Include an internal standard (e.g., oxypeucedanin hydrate) for accurate quantification.
  • Vortex and centrifuge the samples, then collect the supernatant for analysis.

3. UPLC-MS/MS Analysis:

  • Develop a sensitive and selective UPLC-MS/MS method for the quantification of this compound.
  • Column: Use a suitable column, such as a UPLC BEH C18 column.
  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for detection. The precursor to product ion transition for this compound is typically m/z 309.2 → 205.2.

4. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound.
  • Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using non-compartmental analysis software.

Visualizations

G Workflow for Evaluating this compound Bioactivity cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation a Cell-based Assays (e.g., RAW 264.7, Cancer Cell Lines) b Cytotoxicity Assay (MTT) a->b e Western Blot c Anti-inflammatory Assay (NO, Cytokine Measurement) b->c d Anticancer Assay (Apoptosis, Cell Cycle) b->d c->e Positive Hit d->e Positive Hit g Signaling Pathway Analysis (e.g., NF-κB, Caspases) e->g h Animal Models (e.g., Sepsis, Tumor Xenograft) f qPCR f->g i Efficacy Assessment (Survival, Tumor Size) h->i j Pharmacokinetics (UPLC-MS/MS) h->j k Toxicology h->k

Caption: Experimental workflow for this compound.

G This compound's Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->TLR4 Downregulates This compound->IKK Inhibits Phosphorylation NFkB_active NF-κB (Active) This compound->NFkB_active Blocks Translocation HMGB1_cyto HMGB1 (Cytosol) This compound->HMGB1_cyto Blocks Translocation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, iNOS, COX-2 Gene->Cytokines Leads to HMGB1_nuc HMGB1 (Nucleus) HMGB1_nuc->HMGB1_cyto Translocation

Caption: this compound's effect on the NF-κB pathway.

References

Application Notes and Protocols: Preparing Toddalolactone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to preparing and storing Toddalolactone stock solutions to ensure consistency and reliability in experimental settings.

Chemical and Physical Properties

This compound is typically supplied as a white powder or pale yellow solid. Proper characterization is crucial for accurate stock solution preparation.

Table 1: Chemical and Physical Properties of this compound

Property Value References
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
CAS Number 483-90-9
Appearance White powder / Pale yellow solid

| Purity | >95% (Varies by supplier) | |

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.

Table 2: Solubility of this compound in Common Solvents

Solvent Solubility Concentration (Molar) Notes References
DMSO 50 - 62 mg/mL ~162.16 - 201.08 mM Ultrasonic treatment may be required for complete dissolution.
Ethanol 5 mg/mL ~16.21 mM Suitable for applications where DMSO is not appropriate.
Methanol Readily Soluble Not specified Easily soluble.

| Water | < 0.1 mg/mL | Insoluble | Not recommended for primary stock solution preparation. | |

Experimental Protocol: Preparing a 50 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 1 mL, 50 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound (solid powder, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic water bath

4.2. Calculation To prepare a 50 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Mass (mg) = 50 mM × 1 mL × 308.33 g/mol / 1000

  • Mass (mg) = 15.42 mg

4.3. Step-by-Step Procedure

  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 15.42 mg of this compound powder and transfer it into the tared tube.

  • Solvent Addition: Using a calibrated P1000 pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is dispersed.

  • Sonication (If Required): If visual inspection reveals undissolved particulates, place the tube in an ultrasonic water bath at room temperature. Sonicate for 5-10 minutes or until the solution is clear and homogenous.

  • Aliquotting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and preparation date. Store immediately as recommended in the section below.

Storage and Stability

Proper storage is essential to maintain the bioactivity of this compound.

Table 3: Storage Recommendations for this compound

Form Storage Temperature Duration Notes References
Solid -20°C Up to 6 months Keep vial tightly sealed and protected from light.
Stock Solution -20°C Up to 1 month Store in tightly sealed aliquots. Protect from light. Avoid repeated freeze-thaw cycles.

| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Store in tightly sealed aliquots. Protect from light. | |

General Tip: Before use, thaw a single aliquot at room temperature and ensure it is completely dissolved before diluting into your experimental medium.

Biological Context and Visualization

This compound has been observed to suppress the NF-κB signaling pathway, which is a critical regulator of inflammation. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically triggers a cascade that leads to the activation and nuclear translocation of the NF-κB transcription factor, resulting in the expression of pro-inflammatory genes. This compound interferes with this process, contributing to its anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Activation LPS->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_active Active NF-κB (p65/p50) IkBa_d->NFkB_active Releases NFkB_inactive Inactive NF-κB (p65/p50)-IκBα (Cytoplasm) NFkB_inactive->IkBa_p Translocation Nuclear Translocation NFkB_active->Translocation Nucleus Nucleus Translocation->Nucleus DNA_Binding Binds to DNA Nucleus->DNA_Binding Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) DNA_Binding->Transcription This compound This compound This compound->Translocation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Toddalolactone In Vivo Studies: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and anti-thrombotic effects observed in vitro.[1] This document provides a comprehensive overview of the available in vivo data from animal models and detailed protocols to guide researchers in the preclinical evaluation of this compound. The information is intended to facilitate further investigation into its pharmacokinetic profile and therapeutic efficacy.

Pharmacokinetics of this compound in Animal Models

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development. In vivo pharmacokinetic studies of this compound have been conducted in mice and rats, providing valuable insights into its bioavailability and elimination kinetics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in ICR Mice [1][2]

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
t1/2 (h) 1.3 ± 1.00.8 ± 0.6
AUC(0-t) (ng/mL*h) 3041.6 ± 327.02725.6 ± 754.3
Bioavailability (%) -22.4

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [3][4]

ParameterIntravenous (IV) Administration (10 mg/kg)
t1/2 (h) 1.05
Cmax (µg/mL) 0.42
Tmax (h) 0.25
AUC(0-t) (µg/mL/h) 0.46
Experimental Protocol: Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice, based on published studies.

1. Animal Model:

  • Species: Institute of Cancer Research (ICR) mice

  • Sex: Male

  • Weight: 20-22 g

  • Housing: Standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week prior to the experiment.

2. Drug Preparation and Administration:

  • Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) to a final concentration for a 5 mg/kg dose. Administer via tail vein injection.

  • Oral (PO) Administration: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for a 20 mg/kg dose. Administer via oral gavage.

3. Blood Sampling:

  • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) post-administration into heparinized tubes.

  • Separate plasma by centrifugation (e.g., 4000 rpm for 10 minutes) and store at -80°C until analysis.

4. Bioanalytical Method (UPLC-MS/MS):

  • Sample Preparation: Perform liquid-liquid extraction of plasma samples using ethyl acetate. An internal standard (e.g., oxypeucedanin hydrate) should be added to all samples.

  • Chromatography: Use a UPLC system with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) is typically employed.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the precursor and product ions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Pharmacokinetic_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Animal_Model ICR Mice (Male, 20-22g) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization IV_Admin Tail Vein Injection Acclimatization->IV_Admin PO_Admin Oral Gavage Acclimatization->PO_Admin IV_Prep IV Formulation (5 mg/kg) IV_Prep->IV_Admin PO_Prep PO Formulation (20 mg/kg) PO_Prep->PO_Admin Blood_Collection Retro-orbital Blood Sampling (multiple time points) IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Sample_Prep Liquid-Liquid Extraction Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic Modeling UPLC_MSMS->PK_Analysis HMGB1_NFkB_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases p_NFkB p-NF-κB (Active) NFkB->p_NFkB Phosphorylation NFkB_n p-NF-κB p_NFkB->NFkB_n Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) HMGB1_n HMGB1 HMGB1_c HMGB1 HMGB1_n->HMGB1_c Translocation to Cytosol Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Gene_Transcription->Cytokines HMGB1_c->TLR4 Activates This compound This compound This compound->p_NFkB Inhibits Phosphorylation & Nuclear Translocation This compound->HMGB1_n Inhibits Translocation Anticancer_Workflow cluster_cell_prep Cell & Animal Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment & Monitoring cluster_evaluation Efficacy Evaluation Cell_Culture Human Cancer Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Animal_Model Athymic Nude Mice Inoculation Subcutaneous Injection Animal_Model->Inoculation Cell_Harvest->Inoculation Tumor_Monitoring Monitor Tumor Growth Inoculation->Tumor_Monitoring Randomization Randomize into Groups Tumor_Monitoring->Randomization Treatment_Admin Administer this compound/Vehicle Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume Treatment_Admin->Tumor_Measurement Body_Weight Monitor Body Weight Treatment_Admin->Body_Weight Endpoint_Analysis Tumor Growth Inhibition Body_Weight->Endpoint_Analysis Histopathology Histology & IHC Endpoint_Analysis->Histopathology Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis

References

Application Notes and Protocols for Molecular Docking of Toddalolactone with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides detailed application notes and protocols for the molecular docking of this compound with its identified target proteins, primarily focusing on Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 3A5 (CYP3A5). These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds and have been identified as potential targets of this compound.[2]

Data Presentation

The following table summarizes the quantitative data obtained from molecular docking studies of this compound with its target proteins.

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesInteraction TypeReference
CYP1A1 This compound-7.158PHE224, ASN222, GLY225, PHE319, ASP320, THR321Pi-pi stacking, Hydrophobic interactions[2][3]
CYP3A5 This compound-5.473GLU374, ILE301, ALA370Hydrogen bond, Hydrophobic interactions[3]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of this compound with target proteins using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Preparation of Target Protein (Receptor)
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., CYP1A1, CYP3A5) from a protein structure database such as the Protein Data Bank (PDB).

  • Prepare the Protein for Docking:

    • Use molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.

    • Add polar hydrogen atoms to the protein, as they are essential for calculating hydrogen bonds.

    • Add Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Protocol 2: Preparation of Ligand (this compound)
  • Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database like PubChem or by drawing it using chemical drawing software and converting it to a 3D structure.

  • Prepare the Ligand for Docking:

    • Use software like AutoDock Tools (ADT).

    • Load the ligand structure.

    • Detect the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The active site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.

    • The grid box dimensions and center coordinates need to be specified in a configuration file (e.g., conf.txt).

  • Configuration File Setup:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

      • The name of the prepared receptor PDBQT file.

      • The name of the prepared ligand PDBQT file.

      • The coordinates of the grid box center.

      • The dimensions of the grid box in x, y, and z directions.

      • The name of the output file for the docking results.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command is typically: vina --config conf.txt --log log.txt

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores).

Protocol 4: Analysis of Docking Results
  • Examine Binding Affinity: The docking output file will list the binding poses of the ligand ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger binding interaction.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to visualize the docked poses of this compound within the active site of the target protein.

  • Analyze Intermolecular Interactions: Identify and analyze the specific interactions between this compound and the amino acid residues of the target protein. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB -> PDBQT) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (SDF/MOL2 -> PDBQT) run_vina Run AutoDock Vina ligand_prep->run_vina grid_gen->run_vina analyze_results Analyze Docking Scores run_vina->analyze_results visualize Visualize Interactions (PyMOL, LigPlot+) analyze_results->visualize

Figure 1: General workflow for molecular docking.

ahr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ahr Aryl Hydrocarbon Receptor (AHR) ahr_complex AHR-HSP90 Complex ahr->ahr_complex hsp90 HSP90 hsp90->ahr_complex ligand Ligand (e.g., PAH) ligand->ahr_complex Binds ahr_ligand_complex AHR-Ligand Complex ahr_complex->ahr_ligand_complex Conformational Change ahr_arnt AHR-ARNT-Ligand Complex ahr_ligand_complex->ahr_arnt Translocation & Dimerization arnt ARNT arnt->ahr_arnt dre Dioxin Response Element (DRE) ahr_arnt->dre Binds to DNA cyp1a1_gene CYP1A1 Gene dre->cyp1a1_gene Promotes Transcription cyp1a1_mrna CYP1A1 mRNA cyp1a1_gene->cyp1a1_mrna Transcription cyp1a1_protein CYP1A1 Protein cyp1a1_mrna->cyp1a1_protein Translation nfkb_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates hmgb1 HMGB1 tlr4->hmgb1 Induces Release ikk IKK Complex hmgb1->ikk Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb nfkb NF-κB nfkb->nfkb_ikb nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb Releases This compound This compound This compound->hmgb1 Modulates This compound->nfkb_n Inhibits Translocation pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_n->pro_inflammatory_genes Binds to Promoter cytokines Pro-inflammatory Cytokines pro_inflammatory_genes->cytokines Transcription & Translation

References

Application Notes and Protocols for Toddalolactone in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Toddalolactone, a natural coumarin isolated from Toddalia asiatica, in various cell culture assays. This document includes summaries of its biological activities, detailed experimental protocols, and insights into its molecular mechanisms of action, particularly in the context of cancer research.

Biological Activity and Data Presentation

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells. Its primary mechanisms of action involve the induction of cell cycle arrest and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound and its extracts in various cancer cell lines. It is important to note that the potency can vary depending on the purity of the compound and the specific cell line used.

Cell LineCancer TypeCompound/ExtractIC50 ValueReference
HT-29Colon CancerDichloromethane fraction of Toddalia asiatica18 µg/mL[1]
Hep3BLiver CancerMethanol extract of Zanthoxylum asiaticum586.2 ± 2.77 µg/mL
MDA-MB-231Breast CancerMethanol extract of Zanthoxylum asiaticum226.9 ± 2.56 µg/mL

Note: The IC50 values for the extracts may not be solely attributable to this compound, as other compounds are present. Further studies with purified this compound are necessary to determine its precise potency in a wider range of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways identified to date are the NF-κB and MAPK pathways. There is also potential for its involvement in the PI3K/Akt pathway, a central regulator of cell growth and survival.

NF-κB Signaling Pathway

This compound has been observed to inhibit the activation of the NF-κB pathway. This is a critical anti-inflammatory and anti-cancer mechanism, as NF-κB is a key transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Pathway This compound Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkBa->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits Translocation

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

Studies have indicated that this compound can suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK. The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway This compound Inhibition of MAPK Pathway Stress_Stimuli Cellular Stress MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPKK_p38->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK JNK MAPKK_JNK->JNK Phosphorylates JNK->Transcription_Factors Cellular_Response Apoptosis, Inflammation Transcription_Factors->Cellular_Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

This compound inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key cell culture assays to evaluate the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat Treat with this compound (various concentrations) Incubate_24h_1->Treat Incubate_24_72h Incubate 24-72h Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Workflow for the MTT cell viability assay.
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Sterile 200 µL pipette tips or a cell scraper

  • PBS

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the monolayer.

    • Wash the wells gently with PBS to remove detached cells and debris.

  • This compound Treatment:

    • Replace the PBS with fresh medium containing the desired concentration of this compound. Include a vehicle control. A non-cytotoxic concentration determined from the MTT assay should be used.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width of the wound at different points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition compared to the 0-hour time point.

    • Compare the migration rate between this compound-treated and control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (which contains floating apoptotic cells).

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., p-p65, IκBα, p-p38, p-JNK, and apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases).

Materials:

  • This compound stock solution

  • Cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Lyse the cells with RIPA buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

WesternBlot_Workflow Western Blot Workflow Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Toddalolactone: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-thrombotic agent.[2][3][4] These biological activities suggest that this compound may serve as a valuable scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of key biological pathways.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary reported activities include:

  • Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory mediators in cellular models of inflammation. This is likely mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

  • Anticancer Activity: this compound has demonstrated inhibitory effects on the proliferation of cancer cells, including human breast cancer (MCF-7) cells. The precise mechanism of its anti-tumor activity is an area of ongoing investigation.

  • Immunosuppressive Activity: In a screening of extracts from Traditional Chinese Medicine, the methanolic extract of Toddalia asiatica, which contains this compound, was found to inhibit the proliferation of human primary T cells.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activities of this compound.

Target/AssayCell Line/SystemReadoutIC50 / ActivityReference
PAI-1 InhibitionRecombinant Human PAI-1Chromogenic Assay37.31 ± 3.23 µM
T-cell ProliferationHuman Primary T-cellsProliferation AssayIC50 of 25.8 µg/mL (for MeOH extract)
Anticancer ActivityHuman Breast Cancer (MCF-7)MTT AssayIdentified as a significant antitumor constituent

High-Throughput Screening (HTS) Applications

The diverse biological activities of this compound make it a suitable candidate for various HTS campaigns. Below are detailed protocols for assays that can be adapted to a high-throughput format.

Experimental Protocols
  • Materials:

    • Recombinant human uPA

    • Chromogenic uPA substrate (e.g., S-2444)

    • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

    • This compound (and other test compounds)

    • 384-well microplates

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add 5 µL of various concentrations of this compound (e.g., 0.1 µM to 100 µM) or control vehicle (DMSO).

    • Add 10 µL of recombinant human uPA (final concentration ~0.8 µM) to each well and incubate for 10 minutes at 37°C.

    • Add 5 µL of the chromogenic uPA substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

2. Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This cell-based assay is suitable for screening compounds for their ability to inhibit inflammation.

  • Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound (and other test compounds)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well or 384-well cell culture plates

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or control vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.

    • A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.

3. Anticancer Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MCF-7 human breast cancer cell line (or other cancer cell lines of interest)

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • This compound (and other test compounds)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Protocol:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or control vehicle for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Workflow Diagrams

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

PAI1_Inhibition uPA uPA Complex uPA-PAI-1 Complex (Inactive) uPA->Complex Fibrinolysis Fibrinolysis uPA->Fibrinolysis promotes PAI1 PAI-1 PAI1->uPA inhibits PAI1->Complex This compound This compound This compound->PAI1 inhibits

NFkB_MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus This compound This compound This compound->IKK inhibits? This compound->MAPK inhibits?

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

HTS_Workflow Start Start: Compound Library (including this compound) PrimaryScreen Primary High-Throughput Screen (e.g., PAI-1 inhibition at a single concentration) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation (IC50 determination) HitIdentification->DoseResponse Active No Inactive HitIdentification->No Inactive SecondaryAssay Secondary/Orthogonal Assays (e.g., Cell-based anti-inflammatory or anticancer assays) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp End End: Preclinical Candidate LeadOp->End

Caption: A general workflow for a high-throughput screening campaign utilizing this compound as a reference compound.

References

Application Notes and Protocols for the Analytical Detection of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin found in plants of the Toddalia genus, notably Toddalia asiatica.[1][] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-coagulant, and potential anti-cancer properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its detection and quantification in various matrices, such as plant extracts and biological fluids, are crucial for quality control, pharmacokinetic studies, and mechanism of action investigations.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods Overview

A summary of the key quantitative parameters for the different analytical methods is presented in the table below, allowing for easy comparison of their performance characteristics.

ParameterUPLC-MS/MSHPLCHPTLC (General Method for Coumarins)
Matrix Mouse BloodPlant ExtractsPlant Extracts
Instrumentation UPLC coupled with a Triple Quadrupole Mass SpectrometerHPLC with UV/DAD DetectorHPTLC system with densitometric scanner
Linearity Range 5 - 4000 ng/mL[1][3]Method DependentMethod Dependent
Limit of Quantification (LOQ) 5 ng/mL[3]Method DependentMethod Dependent
Limit of Detection (LOD) 2 ng/mLMethod DependentMethod Dependent
Precision (%RSD) < 13%< 2% (Typical)< 2% (Typical)
Accuracy/Recovery (%) 90.9 - 108.4%> 95% (Typical)> 95% (Typical)

Experimental Protocols

UPLC-MS/MS Method for Quantification of this compound in Biological Matrices

This protocol is based on a validated method for the determination of this compound in mouse blood and is suitable for pharmacokinetic studies.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 20 µL of blood sample, add 10 µL of internal standard solution (e.g., oxypeucedanin hydrate, 100 ng/mL in methanol).

  • Add 1 mL of ethyl acetate to the sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-7.1 min: Linear gradient back to 95% A

    • 7.1-9 min: Hold at 95% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 309.2 -> 205.2 m/z

    • Oxypeucedanin Hydrate (IS): 305.1 -> 203.0 m/z

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Blood_Sample Blood Sample (20 µL) Add_IS Add Internal Standard Blood_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Inject Aliquot UPLC_Separation UPLC Separation (C18 Column) Injection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition and Processing

UPLC-MS/MS experimental workflow for this compound quantification.

HPLC Method for Quantification of this compound in Plant Extracts

This protocol provides a general framework for the analysis of this compound in plant extracts. Method optimization may be required depending on the specific plant matrix.

a. Sample Preparation (Solid-Phase Extraction)

  • Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in 5 mL of methanol/water (1:1 v/v).

  • Load the solution onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

b. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: Linear gradient from 80% A to 40% A

    • 20-25 min: Hold at 40% A

    • 25-26 min: Linear gradient back to 80% A

    • 26-30 min: Hold at 80% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 320 nm

HPLC_Workflow cluster_extraction Plant Material Extraction cluster_cleanup Sample Clean-up Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (Methanol) Plant_Material->Solvent_Extraction Evaporation_1 Evaporation Solvent_Extraction->Evaporation_1 Reconstitution_1 Reconstitution Evaporation_1->Reconstitution_1 Residue SPE Solid-Phase Extraction (C18 Cartridge) Reconstitution_1->SPE Evaporation_2 Evaporation SPE->Evaporation_2 Reconstitution_2 Reconstitution Evaporation_2->Reconstitution_2 Filtration Filtration Reconstitution_2->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Filtered Sample

HPLC experimental workflow for this compound analysis in plant extracts.

HPTLC Method for the Analysis of Coumarins in Plant Extracts

This is a general method for the analysis of coumarins and can be used as a starting point for developing a specific method for this compound.

a. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of this compound (if available) or a suitable coumarin standard (e.g., scopoletin) in methanol at a concentration of 1 mg/mL.

  • Sample Solution: Prepare a methanolic extract of the plant material as described in the HPLC sample preparation section (step 1-3). Re-dissolve the dried extract in methanol to a final concentration of 10 mg/mL.

b. HPTLC Conditions

  • HPTLC System: CAMAG HPTLC system or equivalent

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)

  • Application: Apply 2-10 µL of standard and sample solutions as 8 mm bands using an automatic TLC sampler.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Detection:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • For quantification, scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 320 nm).

Signaling Pathway

PAI1_Pathway cluster_fibrinolysis Fibrinolytic System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA_uPA Inhibition This compound This compound This compound->PAI1 Inhibition

References

Application Notes and Protocols for the Synthesis of Toddalolactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, aimed at facilitating research and development in medicinal chemistry and drug discovery. The synthesis of coumarin derivatives can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. These methods offer versatile routes to a wide array of substituted coumarins, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Data Presentation

Table 1: Synthesis of Coumarin Precursors via Pechmann Condensation
EntryPhenol Reactantβ-Ketoester/Carboxylic AcidCatalystReaction ConditionsProductYield (%)
1PhloroglucinolEthyl acetoacetateAmberlyst-15Solvent-free, 120°C, 2h5,7-Dihydroxy-4-methylcoumarin95
23,5-DimethoxyphenolEthyl acetoacetateH2SO4EtOH, reflux, 4h5,7-Dimethoxy-4-methylcoumarin88
3ResorcinolEthyl benzoylacetateMontmorillonite K-10Microwave, 160W, 5 min7-Hydroxy-4-phenylcoumarin92
4m-CresolEthyl acetoacetateH2SO4Microwave, 300W, 3 min4,7-Dimethylcoumarin85
Table 2: Spectroscopic Data for a Representative Synthetic this compound Derivative (5,7-Dimethoxy-6-prenylcoumarin)
AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, J = 9.5 Hz, 1H), 6.85 (s, 1H), 6.20 (d, J = 9.5 Hz, 1H), 5.25 (t, J = 7.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.40 (d, J = 7.0 Hz, 2H), 1.80 (s, 3H), 1.75 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 161.2, 158.5, 156.0, 143.5, 135.0, 122.0, 113.0, 112.5, 109.0, 98.0, 56.5, 56.0, 28.0, 25.9, 17.9
IR (KBr, cm⁻¹)2925, 1720, 1610, 1580, 1450, 1270, 1120, 830
HRMS (ESI)m/z calculated for C₁₆H₁₈O₄ [M+H]⁺: 275.1283, found: 275.1280
Table 3: In Vitro Anticancer Activity of a this compound Derivative (e.g., a synthetic analog)
CompoundCell LineIC₅₀ (µM)
Synthetic Analog 1 MCF-7 (Breast)15.5
A549 (Lung)22.8
HCT-116 (Colon)12.1
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT-116 (Colon)0.5

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a classic acid-catalyzed condensation for the synthesis of a key coumarin intermediate.

Materials:

  • 3,5-Dimethoxyphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (EtOH)

  • Ice-cold water

  • Sodium bicarbonate solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-dimethoxyphenol (10 mmol) in ethanol (50 mL).

  • To this solution, add ethyl acetoacetate (12 mmol) and stir at room temperature for 10 minutes.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Further purify the product by recrystallization from ethanol to afford pure 5,7-dimethoxy-4-methylcoumarin.

  • Dry the purified product in a desiccator and record the yield. Characterize the compound using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of a Coumarin-3-carboxylate via Knoevenagel Condensation

This protocol outlines the base-catalyzed condensation of a salicylaldehyde with a malonic ester derivative.

Materials:

  • 2-Hydroxy-4,6-dimethoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 2-hydroxy-4,6-dimethoxybenzaldehyde (10 mmol) and diethyl malonate (15 mmol).

  • Add a few drops of piperidine and 2 mL of pyridine to the mixture.

  • Heat the reaction mixture at 100°C for 5 hours with constant stirring.

  • After cooling, pour the reaction mixture into a mixture of concentrated hydrochloric acid (10 mL) and crushed ice (50 g).

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin-3-carboxylate derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Coumarin Core cluster_derivatization Derivatization cluster_analysis Analysis and Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Phenols, Salicylaldehydes) Reaction Condensation Reaction (Pechmann, Knoevenagel, etc.) Start->Reaction Intermediate Substituted Coumarin Reaction->Intermediate Modification Functional Group Modification Intermediate->Modification Derivative This compound Derivative Modification->Derivative Purification Purification (Chromatography, Recrystallization) Derivative->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Biological_Assay In Vitro Assays (e.g., MTT Assay) Analysis->Biological_Assay Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification BetaKetoester β-Ketoester BetaKetoester->Transesterification AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Transesterification Hydroxyalkylation Intramolecular Hydroxyalkylation Transesterification->Hydroxyalkylation Dehydration Dehydration Hydroxyalkylation->Dehydration Coumarin Coumarin Derivative Dehydration->Coumarin

Caption: Simplified mechanism of the Pechmann condensation for coumarin synthesis.

NFkB_Pathway_Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene_Expression induces Toddalolactone_Derivative This compound Derivative Toddalolactone_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Application Notes and Protocols: Pharmacokinetic Analysis of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of Toddalolactone, a natural coumarin with potential therapeutic applications.[1][2][3] The following sections detail the key pharmacokinetic parameters, a robust experimental protocol for its analysis, and visual representations of the experimental workflow and its proposed signaling pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in preclinical models, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] The data summarized below is derived from studies conducted in mice and rats, utilizing intravenous and oral administration routes.

ParameterUnitMouse (Oral)Mouse (Intravenous)Rat (Intravenous)
Dose mg/kg20510
Bioavailability (F%) %22.4--
Tmax h--0.25
Cmax µg/mL--0.42
t1/2 h0.8 ± 0.61.3 ± 1.01.05
AUC(0-t) ng/mL*h2725.6 ± 754.33041.6 ± 327.0460

Data compiled from studies by Zhou et al. (2021) and Shan et al. (2022).

Experimental Protocols

This section outlines a detailed methodology for conducting a pharmacokinetic study of this compound in a rodent model, based on established and published protocols.

2.1. Animal Models and Housing

  • Species: Male Sprague-Dawley rats or Kunming mice.

  • Weight: 200 ± 10 g for rats, mice weight as per standard protocols.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

  • Acclimatization: Allow for a one-week acclimatization period before the experiment.

  • Ethics: All animal procedures must be approved by an Institutional Animal Ethics Committee.

2.2. Drug Formulation and Administration

  • Formulation: this compound can be dissolved in a suitable vehicle for administration.

  • Intravenous (IV) Administration:

    • Dose: 5 mg/kg for mice, 10 mg/kg for rats.

    • Route: Administer via the tail vein.

  • Oral (PO) Administration:

    • Dose: 20 mg/kg for mice.

    • Route: Administer via oral gavage.

2.3. Blood Sample Collection

  • Sampling Time Points: Collect blood samples at predetermined time points. For instance, for intravenous administration in rats, samples can be collected at 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours post-dose. For mice, after oral and intravenous administration, blood can be collected at 0.167, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours.

  • Collection Site: Blood can be collected from the orbital venous plexus in rats or the caudal vein in mice.

  • Sample Volume: Approximately 0.5 mL of blood for rats and 20 µL for mice.

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples at 2000 g for 5 minutes at 4°C to separate the plasma.

  • Storage: Store the resulting plasma samples at -20°C until analysis.

2.4. Bioanalytical Method: UPLC-MS/MS

A rapid and sensitive UPLC-MS/MS method is recommended for the quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw the plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a suitable internal standard (IS), such as oxypeucedanin hydrate.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Vortex the mixture and then centrifuge at high speed (e.g., 18,000 g for 15 minutes at 4°C).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column.

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 309.2 → 205.2.

      • Internal Standard (Oxypeucedanin hydrate): m/z 305.1 → 203.0.

  • Calibration Curve: Prepare a calibration curve over a suitable concentration range (e.g., 5–4000 ng/mL).

2.5. Pharmacokinetic Data Analysis

  • The pharmacokinetic parameters should be calculated using a non-compartmental model with appropriate software.

  • Calculate the bioavailability (F%) using the formula: F% = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the pharmacokinetic analysis of this compound.

experimental_workflow cluster_preclinical_model Preclinical Model cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data_processing Data Processing animal_prep Animal Preparation (Rat/Mouse) drug_admin Drug Administration (IV or Oral) animal_prep->drug_admin blood_collection Blood Collection (Time Points) drug_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Sample Extraction plasma_prep->sample_extraction uplc_msms UPLC-MS/MS Analysis sample_extraction->uplc_msms pk_analysis Pharmacokinetic Parameter Calculation uplc_msms->pk_analysis

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

3.2. Proposed Signaling Pathway

This compound's biological effects are suggested to be mediated through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, can influence various downstream cellular responses.

signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Anti-inflammatory) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Proposed signaling pathway of this compound via phosphodiesterase inhibition.

References

In Vitro Metabolism of Toddalolactone: Application Notes and Protocols for Liver Microsome Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for studying the in vitro metabolism of Toddalolactone using liver microsomes. This compound, a natural coumarin with potential therapeutic activities, undergoes significant metabolism in the liver, which can influence its efficacy and safety profile. Understanding its metabolic fate is crucial for further drug development. The following sections detail the metabolic pathways, quantitative data, and experimental procedures for assessing this compound's metabolism.

Data Presentation: Metabolic Stability and Enzyme Kinetics of this compound

The metabolic stability and enzyme kinetics of this compound have been investigated in liver microsomes from various species. The data reveals species-specific differences in metabolism, primarily mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Table 1: Metabolic Half-Life (T1/2) of this compound in Liver Microsomes from Various Species

SpeciesCYP-mediated T1/2 (min)UGT-mediated T1/2 (min)
Human (HLMs)673 ± 3683 ± 8.2
Monkey (MIMs)245 ± 1966 ± 7.6
Dog (DLMs)494 ± 42N/A
Minipig (PLMs)307 ± 2885 ± 4.3
Rat (RLMs)382 ± 17129 ± 11.8
Mouse (MLMs)235 ± 21124 ± 8.3
Rabbit (RAMs)407 ± 31N/A

Data presented as mean ± SD. N/A indicates data not available.[1][2]

Table 2: Kinetic Parameters for CYP-mediated Metabolism of this compound

SpeciesKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)
Human (HLMs)18.6 ± 2.1135 ± 117.26
Monkey (MIMs)12.4 ± 1.5243 ± 2119.6
Dog (DLMs)25.1 ± 3.298.7 ± 8.93.93
Minipig (PLMs)15.8 ± 1.9187 ± 1511.8
Rat (RLMs)21.3 ± 2.5112 ± 9.85.26
Mouse (MLMs)10.9 ± 1.3289 ± 2526.5
Rabbit (RAMs)28.4 ± 3.685.4 ± 7.63.01

Data presented as mean ± SD.[2]

Table 3: Kinetic Parameters for UGT-mediated Glucuronidation of this compound

SpeciesKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)
Human (HLMs)35.2 ± 4.145.1 ± 3.91.28
Monkey (MIMs)28.9 ± 3.368.7 ± 5.92.38
Minipig (PLMs)31.7 ± 3.851.2 ± 4.51.61
Rat (RLMs)42.1 ± 5.033.4 ± 2.90.79
Mouse (MLMs)26.5 ± 3.175.4 ± 6.82.85

Data presented as mean ± SD.[2]

Metabolic Pathways of this compound

The in vitro metabolism of this compound in liver microsomes proceeds through two primary pathways: Phase I oxidation, predominantly catalyzed by CYP1A1 and CYP3A5, and Phase II glucuronidation, mediated by UGT enzymes. These pathways lead to the formation of several metabolites, designated as P1 through P6.[1]

toddalolactone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound P1 Metabolite P1 This compound->P1 CYP1A1, CYP3A5 (Oxidation) P2 Metabolite P2 This compound->P2 CYP1A1, CYP3A5 (Oxidation) P3 Metabolite P3 This compound->P3 CYP1A1, CYP3A5 (Oxidation) P4 Metabolite P4 This compound->P4 CYP1A1, CYP3A5 (Oxidation) P5 Metabolite P5 This compound->P5 UGTs (Glucuronidation) P6 Metabolite P6 This compound->P6 UGTs (Glucuronidation)

Metabolic pathways of this compound in liver microsomes.

Experimental Protocols

Detailed methodologies for conducting in vitro metabolism studies of this compound using liver microsomes are provided below. These protocols are based on established methods and findings from published research.

Metabolic Stability Assay

This protocol determines the rate at which this compound is metabolized by liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from human or other species of interest)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for CYP-mediated metabolism

  • UDPGA (uridine 5'-diphosphoglucuronic acid) for UGT-mediated metabolism

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • For a typical 200 µL reaction, combine liver microsomes (final concentration 0.5 mg/mL), and potassium phosphate buffer.

    • For CYP-mediated reactions, add the NADPH regenerating system.

    • For UGT-mediated reactions, add UDPGA (e.g., 2 mM), MgCl₂ (e.g., 5 mM), and alamethicin (to activate UGTs).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (e.g., final concentration of 1-200 µM) to initiate the metabolic reaction.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2 volumes) and the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be the elimination rate constant (k). The half-life (T1/2) is calculated as 0.693/k.

metabolic_stability_workflow A Prepare Incubation Mixture (Microsomes, Buffer, Cofactors) B Pre-incubate at 37°C A->B C Initiate Reaction with this compound B->C D Sample at Time Points C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate T1/2 and CLint G->H

Workflow for the metabolic stability assay.
Enzyme Kinetic Assay (Determination of Km and Vmax)

This protocol is used to determine the kinetic parameters of this compound metabolism.

Materials:

  • Same as for the metabolic stability assay.

Procedure:

  • Preparation of Incubation Mixtures: Prepare a series of incubation mixtures as described in the metabolic stability assay, but with varying concentrations of this compound (e.g., a range from 1 to 200 µM).

  • Incubation: Incubate each mixture for a predetermined time within the linear range of metabolite formation (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination and Sample Processing: Terminate the reactions and process the samples as described previously.

  • Analysis: Quantify the formation of the major metabolite(s) using a validated LC-MS/MS method.

  • Data Analysis: Plot the rate of metabolite formation (velocity) against the substrate (this compound) concentration. Fit the data to the Michaelis-Menten equation (or other appropriate models like substrate inhibition) using non-linear regression analysis to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity). Intrinsic clearance (CLint) can then be calculated as Vmax/Km.

Reaction Phenotyping (Identification of Metabolizing Enzymes)

This protocol helps to identify the specific CYP isoforms responsible for this compound metabolism.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • A panel of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4/5, etc.)

  • Recombinant human CYP isoforms (e.g., rCYP1A1, rCYP3A5)

Procedure:

A. Chemical Inhibition Assay:

  • Preparation: Prepare incubation mixtures containing human liver microsomes, the NADPH regenerating system, and a specific CYP inhibitor. A control incubation without the inhibitor should also be prepared.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Reaction: Initiate the reaction by adding this compound.

  • Incubation and Termination: Incubate for a fixed time and then terminate the reaction.

  • Analysis: Analyze the samples by LC-MS/MS to measure the formation of this compound metabolites.

  • Data Analysis: Compare the rate of metabolite formation in the presence and absence of the inhibitor. Significant inhibition by a specific inhibitor suggests the involvement of the corresponding CYP isoform.

B. Recombinant Enzyme Assay:

  • Preparation: Prepare incubation mixtures containing individual recombinant human CYP isoforms, the NADPH regenerating system, and this compound.

  • Incubation and Termination: Follow the standard incubation and termination procedures.

  • Analysis: Analyze the samples to determine which recombinant enzymes produce this compound metabolites.

  • Data Analysis: The formation of metabolites by specific recombinant CYPs confirms their role in this compound metabolism.

reaction_phenotyping_logic Start Goal: Identify Metabolizing Enzymes Method1 Chemical Inhibition Assay Start->Method1 Method2 Recombinant Enzyme Assay Start->Method2 Step1A Incubate this compound with HLMs and specific CYP inhibitors Method1->Step1A Step1B Incubate this compound with individual recombinant CYPs Method2->Step1B Step2A Measure metabolite formation Step1A->Step2A Step2B Measure metabolite formation Step1B->Step2B Decision Significant decrease in metabolite formation? Step2A->Decision Conclusion3 Recombinant CYP that forms metabolites is involved Step2B->Conclusion3 Conclusion1 Inhibited CYP is involved Decision->Conclusion1 Yes Conclusion2 CYP is not a major contributor Decision->Conclusion2 No

References

Measuring the Bioactivity of Toddalolactone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in characterizing the biological activity of Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus. While this compound has demonstrated various biological effects, including anti-inflammatory and enzyme-inhibitory activities, its cytotoxic profile against cancer cell lines is not extensively documented in publicly available literature. These notes offer a guide to determining the IC50 values of this compound for different biological targets and provide a standardized protocol for assessing its cytotoxic and anti-proliferative effects.

Introduction to this compound

This compound is a natural coumarin that has been the subject of research for its potential therapeutic properties. It has been shown to possess anti-inflammatory effects and can inhibit specific enzymes. Understanding its potency, often expressed as the half-maximal inhibitory concentration (IC50), is crucial for evaluating its potential as a drug candidate.

Quantitative Bioactivity of this compound

The following table summarizes the currently available quantitative data on the bioactivity of this compound. It is important to note the absence of widespread, peer-reviewed data on its cytotoxic IC50 values against cancer cell lines. The provided protocols are intended to empower researchers to generate this valuable data.

Target/AssayCell Line/SystemIC50 ValueReference
Plasminogen Activator Inhibitor-1 (PAI-1) InhibitionRecombinant Human PAI-137.31 µM[1]
Phosphodiesterase-4 (PDE4) InhibitionIn vitro enzyme assay5.14 mM[2]
Cytotoxicity/Anti-proliferationVarious Cancer Cell LinesNot Available-

Experimental Protocols

To facilitate the determination of this compound's IC50 values, particularly for cytotoxicity and anti-proliferation, the following detailed protocol for the MTT assay is provided. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol: MTT Assay for Cytotoxicity of this compound

1. Materials and Reagents:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Visualizations

This compound has been reported to modulate specific signaling pathways, which is crucial for understanding its mechanism of action.

This compound's Effect on the NF-κB Signaling Pathway

Research has indicated that this compound can attenuate the inflammatory response by modulating the HMGB1-NF-κB signaling pathway. The diagram below illustrates the general workflow for investigating this interaction.

G Workflow for Investigating this compound's Effect on NF-κB Pathway cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Response cluster_2 Analysis of NF-κB Pathway Components A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) by ELISA C->D E Western Blot for Phosphorylated and Total NF-κB, IκBα C->E F Immunofluorescence for NF-κB Nuclear Translocation C->F G Luciferase Reporter Assay for NF-κB Transcriptional Activity C->G

Caption: Workflow for studying this compound's impact on the NF-κB pathway.

The following diagram illustrates the simplified signaling cascade of the NF-κB pathway and the putative point of intervention by this compound.

G This compound's Modulation of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation degraded NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound This compound->IKK inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's biological activity. The detailed MTT assay protocol enables researchers to determine its cytotoxic and anti-proliferative IC50 values across a panel of cancer cell lines, filling a significant gap in the current literature. Furthermore, the provided diagrams offer a visual representation of the experimental workflow and the molecular pathway implicated in its anti-inflammatory effects. It is anticipated that these resources will facilitate further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for Toddalolactone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of Toddalolactone, a natural coumarin isolated from Toddalia asiatica.[1][][3] This document outlines detailed protocols for assessing its anti-inflammatory and cytotoxic properties, along with its mechanism of action.

Introduction to this compound

This compound (C₁₆H₂₀O₆, Molar Mass: 308.33 g/mol ) is a bioactive natural compound with a range of reported pharmacological activities, including anti-inflammatory, anticancer, and immunosuppressive effects.[3][4] Research has shown that this compound can protect against lipopolysaccharide (LPS)-induced sepsis by attenuating the inflammatory response. Its mechanism of action involves the modulation of the HMGB1-NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. Furthermore, studies on similar natural compounds suggest potential for inducing apoptosis in cancer cells, making it a compound of interest for oncology research.

Key Biological Activities and Research Areas
  • Anti-inflammatory Effects: Investigation of its ability to suppress inflammatory responses in cellular and animal models of inflammation.

  • Anticancer Properties: Evaluation of its cytotoxic effects on various cancer cell lines and elucidation of the underlying apoptotic pathways.

  • Immunosuppressant Activity: Assessment of its potential to modulate immune cell proliferation and function.

  • Pharmacokinetics: Studying its metabolism, particularly the involvement of cytochrome P450 enzymes.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

This protocol details the investigation of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in 96-well plates (for cytokine analysis) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatant after treatment.
  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot Analysis for NF-κB Pathway Proteins:

  • Lyse the cells to extract total protein.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin).
  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
  • Synthesize cDNA using a reverse transcription kit.
  • Perform qRT-PCR using primers for Tnf-α, Il-6, and a housekeeping gene (e.g., Gapdh) to analyze relative gene expression.

Protocol 2: Cytotoxicity and Apoptosis Induction Assessment

This protocol outlines the evaluation of this compound's cytotoxic and pro-apoptotic effects on a human cancer cell line (e.g., HCT116 colorectal cancer cells).

1. Cell Viability Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.
  • Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 24, 48, and 72 hours.
  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

  • Treat cells with this compound at its IC50 concentration for 24 hours.
  • Harvest and wash the cells with PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot for Apoptosis-Related Proteins:

  • Extract protein from treated cells.
  • Perform Western blot analysis using primary antibodies against key apoptosis markers such as Cleaved Caspase-3, PARP, Bcl-2, and Bax. Use β-actin as a loading control.

4. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Treat cells with this compound.
  • Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).
  • Analyze the fluorescence by flow cytometry or fluorescence microscopy to detect changes in ΔΨm, an early indicator of apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control15.2 ± 2.18.5 ± 1.5
LPS (1 µg/mL)1250.6 ± 85.3980.4 ± 70.2
LPS + this compound (10 µM)875.4 ± 60.1650.9 ± 45.8
LPS + this compound (25 µM)450.1 ± 32.7320.6 ± 25.1
LPS + this compound (50 µM)210.8 ± 15.9150.3 ± 12.4

Data are presented as mean ± SD.

Table 2: Cytotoxicity of this compound on HCT116 Cancer Cells (48h Treatment)

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.2 ± 4.3
5025.9 ± 3.1
10010.4 ± 2.0

Data are presented as mean ± SD.

Table 3: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)

Treatment GroupEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (IC50)25.8 ± 2.115.4 ± 1.8

Data are presented as mean ± SD.

Visualizations

Signaling Pathways and Workflows

toddalolactone_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 TLR4->HMGB1 activates IKK IKK HMGB1->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription This compound This compound This compound->HMGB1 inhibits translocation This compound->NFkB inhibits nuclear translocation

Caption: this compound's anti-inflammatory signaling pathway.

toddalolactone_apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

experimental_workflow Start Start: this compound Compound InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., ELISA, Western Blot) InVitro->AntiInflammatory Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Signaling Pathway Analysis) AntiInflammatory->Mechanism Apoptosis->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Efficacy Studies (e.g., Sepsis, Tumor Models) InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity End Lead Compound Optimization Efficacy->End Toxicity->End

Caption: General experimental workflow for this compound research.

References

Application Notes and Protocols for Toddalolactone in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of Toddalolactone in a research setting. This document includes information on reputable suppliers, detailed experimental protocols, and a summary of its biological activities to facilitate your research and development endeavors.

Purchasing this compound

This compound is available from several reputable chemical suppliers catering to the research community. When purchasing, it is crucial to consider the compound's purity, the quantity required, and the supplier's reputation for quality and reliability. The most common CAS number for this compound is 483-90-9.

Below is a summary of suppliers who list this compound for research purposes:

SupplierWebsiteNotes
BOC Sciences --INVALID-LINK--Offers this compound (CAS 483-90-9) and a glucopyranoside derivative.[][2]
TargetMol Chemicals Inc. --INVALID-LINK--Lists a derivative, (-)-Toddalolactone 3′-O-β-D-glucopyranoside.[]
Ambeed, Inc. --INVALID-LINK--Provides a glucopyranoside derivative of this compound.[]
EvitaChem --INVALID-LINK--Supplies Ent-toddalolactone.[3]
CymitQuimica --INVALID-LINK--Lists this compound with various quantities available.
Selleck Chemicals --INVALID-LINK--Provides this compound and notes its activity as a PAI-1 inhibitor.
CP Lab Safety --INVALID-LINK--Offers Ent-toddalolactone with specified purity.
Cenmed --INVALID-LINK--Lists this compound as a primary reference substance.
GlpBio --INVALID-LINK--Supplies this compound and highlights its PAI-1 inhibitory activity.

Note: This is not an exhaustive list, and researchers should conduct their own due diligence before purchasing.

Biological Activity and Mechanism of Action

PAI1_Inhibition uPA uPA/tPA Plasminogen Plasminogen Inactive_Complex Inactive PAI-1/uPA Complex Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degradation PAI1 PAI-1 PAI1->uPA This compound This compound This compound->PAI1

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

PAI-1/uPA Complex Formation Assay

Materials:

  • Recombinant human uPA

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2x non-reducing SDS-PAGE loading buffer

  • 10% SDS-PAGE gels

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in PBS to achieve final desired concentrations (e.g., 12.5, 25, 50, and 100 μM). Include a vehicle control (DMSO in PBS).

  • Add 10 μL of uPA to each reaction to a final concentration of 0.8 μM.

  • Incubate the mixture for 10 minutes at 37°C to allow for complex formation.

  • Stop the reaction by adding 20 μL of 2x non-reducing SDS-PAGE loading buffer.

  • Heat the samples at 100°C for 3 minutes.

  • Load the samples onto a 10% SDS-PAGE gel and run at 80V for approximately 1.5 hours.

  • Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.

PAI1_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions and PAI-1/uPA solutions Start->Prepare_Reagents Incubate_PAI1_Todd Incubate PAI-1 with This compound (15 min, RT) Prepare_Reagents->Incubate_PAI1_Todd Add_uPA Add uPA and incubate (10 min, 37°C) Incubate_PAI1_Todd->Add_uPA Stop_Reaction Stop reaction with non-reducing loading buffer Add_uPA->Stop_Reaction Heat_Samples Heat samples (3 min, 100°C) Stop_Reaction->Heat_Samples SDS_PAGE Run SDS-PAGE (10% gel) Heat_Samples->SDS_PAGE Stain_Destain Coomassie staining and destaining SDS_PAGE->Stain_Destain Analyze Analyze band intensity Stain_Destain->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Improving Toddalolactone's Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges encountered during experiments with Toddalolactone.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties and solubility of this compound?

A1: this compound is a natural coumarin with poor aqueous solubility.[1] It is classified as practically insoluble in water.[2] Key properties and solubility data are summarized in the table below.

Data Presentation: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₀O₆[1][3]
Molecular Weight 308.33 g/mol [3]
Appearance White powder / Pale yellow solid
Solubility in Water < 0.1 mg/mL (insoluble)
Solubility in DMSO 50 mg/mL (162.16 mM)
Solubility in Ethanol Slightly soluble

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. To prevent precipitation, consider the following troubleshooting steps:

  • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of this compound may keep it below its solubility limit in the aqueous buffer.

  • Increase Co-solvent Percentage: A slight, controlled increase in the final co-solvent concentration (e.g., from 0.5% to 1-2% DMSO) can help maintain solubility. However, you must validate the effect of the increased co-solvent on your specific assay, as it can impact biological systems.

  • Use a Different Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).

  • Employ Formulation Strategies: For persistent issues, more advanced formulation techniques such as creating an inclusion complex with cyclodextrins may be necessary to significantly improve aqueous solubility.

Q3: Can I use pH modification to improve this compound's solubility?

A3: The solubility of coumarin derivatives can be influenced by pH. However, this compound does not possess readily ionizable functional groups, so significant solubility changes with pH are not expected. It is also crucial to consider the stability of the compound at different pH values, as extreme conditions can cause degradation through hydrolysis of the lactone ring.

Q4: Which advanced solubilization technique is most suitable for a natural compound like this compound?

A4: The choice depends on the required degree of solubility enhancement and the experimental context.

  • Cyclodextrin Complexation: This is a widely used and effective method for encapsulating hydrophobic compounds like coumarins, forming a more water-soluble inclusion complex. It is often suitable for both in vitro and in vivo applications.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix and can achieve substantial increases in solubility. It is particularly useful for developing solid oral dosage forms.

  • Nanosuspensions: Reducing particle size to the nanometer scale increases the surface area, which can enhance the dissolution rate.

Troubleshooting Guide: Solubility Enhancement Techniques

The following table summarizes common techniques to improve the aqueous solubility of poorly soluble compounds like this compound.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to reduce the polarity of the aqueous medium.Simple to prepare and evaluate; effective for many lipophilic compounds.Potential for co-solvent to interfere with biological assays; risk of drug precipitation upon dilution.
pH Adjustment Modifying the pH of the solution to ionize the drug, thereby increasing its interaction with water.Can produce a significant increase in solubility for ionizable drugs.Limited applicability for neutral compounds like this compound; risk of chemical degradation at extreme pH.
Cyclodextrin Complexation Encapsulating the hydrophobic drug molecule (guest) within the cavity of a cyclodextrin (host) to form a water-soluble complex.High efficiency in increasing solubility and stability; generally low toxicity.Can be laborious to prepare; potential for competition with other molecules for the cyclodextrin cavity.
Solid Dispersion Dispersing the drug in an inert, hydrophilic carrier matrix at the solid state to increase dissolution rate and wettability.Can lead to significant solubility enhancement; suitable for oral dosage forms.Formulations can be physically unstable (recrystallization); requires specialized equipment.
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size (micronization or nanonization), which enhances the dissolution rate.Applicable to a wide range of compounds; improves dissolution velocity.Does not increase equilibrium solubility; can be energy-intensive.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method. This is a common and effective technique for laboratory-scale preparations.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Purified water

  • Rotary evaporator

  • Magnetic stirrer

  • Vials

Methodology:

  • Phase Solubility Study (Recommended Preliminary Step):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Add an excess amount of this compound to each solution.

    • Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Filter the solutions through a 0.45 µm syringe filter.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation efficiency and select an optimal drug-to-cyclodextrin molar ratio (commonly 1:1 or 1:2).

  • Preparation of the Inclusion Complex (Solvent Evaporation Method):

    • Dissolution of this compound: Dissolve a precisely weighed amount of this compound in a minimal volume of ethanol.

    • Dissolution of Cyclodextrin: In a separate flask, dissolve the calculated amount of HP-β-CD (based on the desired molar ratio) in purified water with gentle stirring.

    • Mixing: Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while maintaining continuous, vigorous stirring.

    • Equilibration: Continue stirring the mixture for 24 hours at room temperature to ensure efficient complex formation.

    • Solvent Evaporation: Remove the ethanol and water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure until a solid, dry mass is obtained.

    • Final Processing: Scrape the resulting solid complex, pulverize it into a fine powder, and store it in a desiccator until further use.

Visualization of this compound's Mechanism of Action

PAI1_Signaling PAI-1 Signaling Pathway and this compound Inhibition cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_downstream Cellular Effects uPA/tPA uPA / tPA Plasminogen Plasminogen uPA/tPA->Plasminogen activates PAI1_complex PAI-1/uPA Complex uPA/tPA->PAI1_complex Plasmin Plasmin Plasminogen->Plasmin CellMigration Cell Migration & Signaling Plasmin->CellMigration modulates PAI1 PAI-1 (Active) PAI1->uPA/tPA PAI1->PAI1_complex This compound This compound This compound->PAI1 inhibits LRP1 LRP1 Receptor PAI1_complex->LRP1 binds to LRP1->CellMigration triggers

PAI-1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Toddalolactone Extraction from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Toddalolactone from Toddalia asiatica. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered during the extraction of this compound from Toddalia asiatica?

A1: Researchers may face several challenges, including:

  • Low Yield: this compound is one of many secondary metabolites in Toddalia asiatica, and its concentration can vary depending on the plant part, geographical origin, and harvesting period.

  • Co-extraction of Impurities: The crude extract of Toddalia asiatica is complex, containing a wide range of compounds such as other coumarins, alkaloids, flavonoids, and terpenoids, which can interfere with the isolation and purification of this compound.[1][2]

  • Degradation of the Compound: Furanocoumarins, the class of compounds this compound belongs to, can be sensitive to heat and pH, potentially leading to degradation during certain extraction processes. For instance, Microwave-Assisted Extraction (MAE) in a closed system has been observed to cause degradation of some furanocoumarins.[3]

  • Purification Difficulties: Separating this compound from other structurally similar coumarins and co-extracted alkaloids can be a significant challenge, often requiring multiple chromatographic steps.

Q2: Which plant part of Toddalia asiatica is the best source for this compound?

A2: The root bark of Toddalia asiatica is reported to be particularly rich in a variety of chemical constituents, including coumarins like this compound, as well as benzophenanthridine alkaloids.[2]

Q3: What analytical methods are suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are highly effective and widely used methods for the separation, identification, and quantification of this compound and other bioactive compounds in Toddalia asiatica extracts.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective in disrupting the plant cell walls to release the compound. 3. Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to maximize yield.1. Solvent Optimization: Test a range of solvents with varying polarities. Methanol has been shown to be effective for extracting furanocoumarins from T. asiatica. A 65% ethanol aqueous solution has also been identified as optimal for the extraction of a range of bioactive compounds from this plant. 2. Advanced Extraction Techniques: Employ more efficient methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve extraction efficiency. 3. Parameter Optimization: For MAE, optimize parameters such as temperature (around 50°C has been found to be effective), time (short durations of a few minutes can be sufficient), and solid-to-liquid ratio.
Co-extraction of Numerous Impurities 1. Broad-Spectrum Solvent: Solvents like methanol and ethanol will extract a wide range of compounds, including alkaloids and other coumarins. 2. Harsh Extraction Conditions: High temperatures and prolonged extraction times can lead to the extraction of a broader range of compounds.1. Selective Extraction: Consider a sequential extraction approach, starting with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent for this compound. 2. Optimized MAE: Microwave-assisted extraction can be optimized for shorter extraction times, which may reduce the co-extraction of some unwanted compounds.
Suspected Degradation of this compound 1. High Extraction Temperature: Furanocoumarins can be heat-sensitive. Prolonged exposure to high temperatures, especially in closed systems, can lead to degradation. 2. pH of the Extraction Medium: Extreme pH levels can affect the stability of coumarins.1. Temperature Control: For MAE, maintain a moderate temperature (e.g., 50°C). For other methods, avoid excessive heating. Consider using techniques that operate at lower temperatures, such as UAE. 2. pH Management: Maintain a neutral or slightly acidic pH during extraction, as coumarins are generally more stable under these conditions.
Difficulty in Purifying this compound 1. Presence of Structurally Similar Compounds: The crude extract contains other furanocoumarins and alkaloids with similar polarities to this compound. 2. Ineffective Chromatographic Method: The chosen stationary and mobile phases may not provide adequate resolution.1. Multi-Step Purification: A multi-step approach is often necessary. This may involve initial fractionation using liquid-liquid partitioning, followed by column chromatography. 2. Advanced Purification Techniques: Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective for the separation and purification of furanocoumarins from T. asiatica extracts.

Quantitative Data Presentation

While specific comparative data for this compound yield across multiple methods is limited in the available literature, the following table presents the yield of other furanocoumarins from Toddalia asiatica using an optimized Microwave-Assisted Extraction (MAE) method, which can provide a benchmark for expected yields of similar compounds.

Table 1: Yield of Furanocoumarins from Toddalia asiatica using Optimized MAE

Compound Yield (mg/g of dried plant material)
Isopimpinellin1.05 ± 0.01
Pimpinellin3.22 ± 0.07
PhellopterinNot specified in the same format

Extraction Conditions: Methanol as solvent, temperature of 50°C, extraction time of 1 minute, and a solid/liquid ratio of 1:10 (g/mL).

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on methodologies reported for the successful extraction of furanocoumarins from Toddalia asiatica.

1. Sample Preparation:

  • Obtain the dried root bark of Toddalia asiatica.
  • Grind the plant material into a fine powder (e.g., 0.30-0.15 mm particle size).

2. Extraction:

  • Weigh 2.0 g of the powdered plant material and place it into a microwave-safe extraction vessel.
  • Add 20 mL of methanol to achieve a solid/liquid ratio of 1:10 (g/mL).
  • Secure the vessel in a microwave extractor.
  • Set the extraction parameters:
  • Temperature: 50°C
  • Extraction Time: 1 minute
  • Microwave Power: (Adjust according to the instrument to maintain the target temperature)
  • Start the extraction process.

3. Post-Extraction Processing:

  • After extraction, allow the mixture to cool.
  • Filter the extract to separate the solid residue from the liquid.
  • Wash the solid residue with a small amount of fresh methanol to ensure complete recovery of the extract.
  • Combine the filtrates.
  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C to obtain the crude extract.

4. Purification (General Approach):

  • The crude extract can be further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) with a solvent system like hexane-ethyl acetate-methanol-water has been shown to be effective for separating furanocoumarins.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_purification Purification start Dried Toddalia asiatica root bark grinding Grinding to fine powder start->grinding mae MAE with Methanol (50°C, 1 min) grinding->mae filtration Filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc pure_this compound Pure this compound hsccc->pure_this compound

Caption: Workflow for this compound extraction and purification.

troubleshooting_low_yield problem Problem: Low this compound Yield cause1 Suboptimal Solvent? problem->cause1 cause2 Inefficient Method? problem->cause2 cause3 Degradation? problem->cause3 cause1->cause2 No solution1 Test different polarity solvents (e.g., Methanol, 65% Ethanol) cause1->solution1 Yes cause2->cause3 No solution2 Use advanced methods (MAE, UAE) cause2->solution2 Yes solution3 Optimize parameters (Temp, Time, Power) cause2->solution3 Yes solution4 Control temperature (<60°C) and pH (neutral/acidic) cause3->solution4 Yes

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Toddalolactone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Toddalolactone dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse study?

A1: Based on available preclinical data, a starting dose for pure this compound can be extrapolated from pharmacokinetic studies and efficacy studies using extracts of Toddalia asiatica. For a preliminary dose-range-finding study, it is advisable to start with a dose lower than those reported to elicit a biological effect and escalate from there.

A pharmacokinetic study in mice utilized an oral dose of 20 mg/kg and an intravenous dose of 5 mg/kg to determine bioavailability.[1][2] An in vivo study using an ethanol extract of Toddalia asiatica root bark demonstrated anti-inflammatory and antinociceptive effects at doses of 100 mg/kg and 200 mg/kg in mice.[3] While this was an extract, it provides a rationale for testing pure this compound within this range. Another study on the anti-thrombotic and anti-fibrotic effects of this compound in mice used intraperitoneal injections, and while the exact dose is not specified in the abstract, it suggests another route of administration to consider.[1][4]

Therefore, a reasonable starting point for a new in vivo efficacy study in mice could be in the range of 10-50 mg/kg, depending on the route of administration and the specific research question. It is crucial to conduct a dose-escalation study to determine the optimal dose for your specific model.

Q2: What is the known mechanism of action for this compound that I should be assessing in my in vivo model?

Additionally, this compound has demonstrated anti-inflammatory properties. While the direct signaling pathways are still under investigation, its anti-inflammatory effects suggest potential modulation of pathways like NF-κB or MAPK, which are commonly involved in inflammation. Some natural compounds with anti-inflammatory and anticancer activities have been shown to interact with the PI3K/Akt signaling pathway, which is another potential avenue for investigation with this compound.

Q3: I am observing low bioavailability with oral administration of this compound. What are some common troubleshooting strategies?

A3: Low oral bioavailability is a common challenge for natural compounds like coumarins, which are often hydrophobic. The reported oral bioavailability of this compound in mice is 22.4%. If you are experiencing lower than expected bioavailability, consider the following troubleshooting strategies:

  • Formulation Optimization: this compound is likely poorly soluble in water. Enhancing its solubility is key to improving absorption.

    • Co-solvents: Use of co-solvents like PEG, DMSO, or ethanol in the vehicle can improve solubility. However, it is critical to include vehicle control groups to account for any effects of the solvent itself.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic compounds by forming microemulsions in the gastrointestinal tract.

    • Particle Size Reduction: Micronization or nanonization of the compound increases the surface area for dissolution, which can enhance absorption.

  • Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration for your initial efficacy studies, such as intraperitoneal (IP) or intravenous (IV) injection. This can help establish proof-of-concept for the compound's activity in vivo before investing heavily in formulation development for oral delivery.

  • Assess First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP3A5. High first-pass metabolism in the liver can significantly reduce oral bioavailability. An intravenous administration study can help determine the extent of first-pass metabolism.

Troubleshooting Guides

Issue: High variability in animal response to this compound treatment.

Potential Cause Troubleshooting Steps
Formulation Instability Ensure the dosing formulation is homogeneous and stable. Prepare fresh formulations regularly and check for any precipitation or phase separation before administration.
Inaccurate Dosing For small animals, dosing volumes can be challenging. Ensure your pipettes and syringes are accurately calibrated. Consider using a higher concentration to administer a smaller, more manageable volume.
Biological Variability Use age- and weight-matched animals from a reputable supplier. Standardize experimental conditions, including housing, diet, and light-dark cycles, to minimize stress and other confounding factors. Increase the number of animals per group to improve statistical power.
Metabolic Differences Be aware of potential differences in drug metabolism between animal strains or sexes. If feasible, use a single sex for initial studies to reduce variability.

Issue: No observable therapeutic effect at previously reported doses.

Potential Cause Troubleshooting Steps
Poor Bioavailability Confirm the bioavailability of your formulation with a pilot pharmacokinetic (PK) study. If bioavailability is low, refer to the formulation optimization strategies in the FAQs.
Inappropriate Animal Model The chosen animal model may not be sensitive to the therapeutic effects of this compound. Review the literature to ensure the model is appropriate for the disease and the compound's mechanism of action.
Dosing Regimen The dosing frequency or duration may be insufficient. This compound has a relatively short half-life in mice and rats. Consider a more frequent dosing schedule (e.g., twice daily) or a longer treatment period.
Compound Integrity Verify the purity and stability of your this compound sample. Improper storage can lead to degradation.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound and Related Extracts

Compound Species Dose Route of Administration Observed Effect Reference
This compoundMouse20 mg/kgOralPharmacokinetic study
This compoundMouse5 mg/kgIntravenousPharmacokinetic study
This compoundRat10 mg/kgIntravenousPharmacokinetic study
T. asiatica ExtractMouse100 mg/kgIntraperitonealAnti-inflammatory & Antinociceptive
T. asiatica ExtractMouse200 mg/kgIntraperitonealAntinociceptive
This compoundMouseNot SpecifiedIntraperitonealAnti-thrombotic & Anti-fibrotic

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Oral Administration (20 mg/kg) Intravenous Administration (5 mg/kg) Reference
t1/2 (h) 0.8 ± 0.61.3 ± 1.0
Absolute Bioavailability (%) 22.4-

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Anti-Inflammatory Efficacy in a Mouse Model of Carrageenan-Induced Paw Edema

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • This compound (10 mg/kg)

    • This compound (50 mg/kg)

    • This compound (100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Dosing Formulation: Prepare this compound in the vehicle. Ensure it is fully dissolved.

  • Procedure: a. Administer the respective treatments (vehicle, this compound, or positive control) via intraperitoneal injection. b. One hour post-treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=5 per group):

    • Vehicle Control

    • This compound (optimized dose from efficacy studies)

    • Thrombosis/Fibrosis inducing agent (e.g., FeCl₃ for thrombosis model, CCl₄ for liver fibrosis model)

    • Inducing agent + Vehicle

    • Inducing agent + this compound

  • Procedure (FeCl₃-Induced Thrombosis Model): a. Anesthetize the mice. b. Expose the carotid artery. c. Apply a filter paper saturated with FeCl₃ solution to the artery to induce thrombus formation. d. Administer this compound or vehicle (e.g., via IP injection) at a predetermined time before or after injury. e. Measure blood flow and time to occlusion. f. At the end of the experiment, collect blood samples for analysis of PAI-1 activity or PAI-1/uPA complex formation via ELISA or Western blot.

Visualizations

experimental_workflow cluster_preclinical Phase 1: Preclinical Assessment cluster_efficacy Phase 2: Efficacy Studies cluster_optimization Phase 3: Optimization In Vitro Studies In Vitro Studies Dose-Range Finding Dose-Range Finding In Vitro Studies->Dose-Range Finding Inform Starting Dose Pharmacokinetics Pharmacokinetics Dose-Range Finding->Pharmacokinetics Select Doses Efficacy Model 1 Efficacy Model 1 Pharmacokinetics->Efficacy Model 1 Formulation Optimization Formulation Optimization Pharmacokinetics->Formulation Optimization Identify Bioavailability Issues Efficacy Model 2 Efficacy Model 2 Efficacy Model 1->Efficacy Model 2 Mechanism of Action Mechanism of Action Efficacy Model 1->Mechanism of Action Toxicity Studies Toxicity Studies Efficacy Model 2->Toxicity Studies Formulation Optimization->Efficacy Model 1 Re-evaluate Efficacy signaling_pathway cluster_this compound This compound Action cluster_pai1 PAI-1 Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits uPA uPA PAI1->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Fibrin_clot->Fibrin_degradation

References

Toddalolactone Stability in Experimental Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with toddalolactone. The information is designed to address common stability issues encountered during experimental assays.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when using this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in aqueous solutions. Degradation of the lactone ring. this compound, as a coumarin, possesses a lactone ring that is susceptible to hydrolysis under aqueous conditions, especially at neutral to alkaline pH.1. Prepare fresh solutions: Prepare this compound solutions in an appropriate solvent immediately before use. 2. Optimize pH: If the experimental conditions allow, consider using a buffer with a slightly acidic pH to slow down hydrolysis. 3. Minimize incubation time: For cell-based assays, minimize the time the compound is in aqueous culture medium. For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Loss of compound during storage. Improper storage conditions. this compound can degrade over time if not stored correctly, especially in solution.1. Solid storage: Store solid this compound at -20°C and protected from light[1]. 2. Stock solution storage: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[1].
Variability in results between different experimental batches. Inconsistent compound concentration due to degradation. The rate of degradation can be influenced by minor variations in pH, temperature, or light exposure between experiments.1. Standardize protocols: Ensure that all experimental parameters, including solution preparation, incubation times, and storage of the compound, are strictly standardized. 2. Quality control: If possible, perform analytical validation (e.g., HPLC) to confirm the concentration and purity of the this compound solution before critical experiments.
Potential for assay interference. Intrinsic properties of the coumarin scaffold. Coumarin and its derivatives can interfere with certain assay readouts.1. Fluorescence-based assays: Be aware that coumarins can be fluorescent, which may interfere with assays that use fluorescence as a readout. Run appropriate controls, such as this compound alone in the assay buffer, to check for background fluorescence. 2. Redox-based assays: Some coumarins can have redox activity. If using assays that measure redox changes, include controls to assess any direct effects of this compound on the assay components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in experimental assays?

A1: The main stability concern for this compound, as with many coumarins, is the hydrolysis of its lactone ring in aqueous solutions. This process is accelerated in neutral to alkaline conditions and at higher temperatures, leading to an inactive, ring-opened carboxylic acid form.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO. For storage, it is best to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for use within a month or at -80°C for up to six months[1]. Always protect the solutions from light.

Q3: Can I pre-mix this compound in my cell culture media for a long-term experiment?

A3: It is generally not recommended to pre-mix this compound into a large batch of media for experiments lasting several days due to its instability in aqueous environments. For long-term assays, it is best to add freshly diluted this compound to the cell culture at each media change to ensure a consistent and effective concentration of the active compound.

Q4: Are there any known degradation products of this compound I should be aware of?

A4: The primary degradation pathway is through the hydrolysis of the lactone ring. While specific degradation products in experimental buffers have not been extensively characterized in the literature, metabolic studies have shown that this compound can be metabolized by hydrolysis[2].

Q5: How does this compound's stability in experimental assays compare to its metabolic stability?

A5: The stability in experimental assays is primarily a chemical stability issue (hydrolysis), while metabolic stability refers to its breakdown by enzymes in biological systems. This compound has been shown to be metabolized by cytochrome P450 and UGT enzymes, with varying half-lives in different species' liver microsomes. This is a separate consideration from its chemical stability in your assay buffer or cell culture medium.

Quantitative Data Summary

The following table summarizes the metabolic stability of this compound in liver microsomes from various species. This data can help researchers understand the potential for metabolic degradation in in vitro systems containing these enzymes.

Species Liver Microsomes (HLMs, DLMs, etc.)Half-life (T1/2) in CYP Incubation System (minutes)Half-life (T1/2) in UGT Incubation System (minutes)
Human (HLMs)673 ± 3683 ± 8.2
Dog (DLMs)494 ± 42Not Reported
Pig (PLMs)307 ± 2885 ± 4.3
Monkey (MLMs)245 ± 1966 ± 7.6
Rat (RAMs)407 ± 31124 ± 8.3
Rabbit (RLMs)382 ± 17129 ± 11.8
Mouse (MIMs)235 ± 21Not Reported

Data sourced from a study on the in vitro metabolism of this compound[2].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use, light-protecting (amber) vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Cell-Based Assays

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.

  • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to perform this dilution immediately before adding it to the cells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the freshly diluted this compound.

  • Incubation: Incubate the cells for the desired experimental duration. For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Assay: Proceed with the specific downstream assay (e.g., cell viability, protein expression analysis).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage solid This compound (Solid) stock High-Concentration Stock in DMSO solid->stock Dissolve storage_solid Store at -20°C (Solid) solid->storage_solid working Fresh Working Solution in Culture Medium stock->working Dilute Immediately Before Use storage_stock Aliquot & Store at -80°C (Stock) stock->storage_stock cells Cell Culture working->cells Treat Cells assay Downstream Assay cells->assay Incubate & Lyse

Caption: Recommended experimental workflow for using this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation nfkb_ikb NF-κB-IκBα Complex nfkb_ikb->ikb degradation nfkb_ikb->nfkb releases This compound This compound This compound->ikb_kinase inhibits This compound->nfkb_nuc inhibits translocation dna DNA (κB sites) nfkb_nuc->dna binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp activates

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

camp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP pde Phosphodiesterase (PDE) camp->pde hydrolyzes pka Protein Kinase A (PKA) camp->pka activates amp AMP pde->amp response Cellular Response pka->response phosphorylates targets This compound This compound This compound->pde inhibits

Caption: this compound increases cAMP levels by inhibiting phosphodiesterase.

References

Technical Support Center: Toddalolactone Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Toddalolactone. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic instability of this compound, a key challenge in its development as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound undergoes both Phase I and Phase II metabolism. The primary pathways are oxidation, hydrolysis, and glucuronidation.[1] Cytochrome P450 (CYP) enzymes mediate the oxidative metabolism (Phase I), while UDP-glucuronosyltransferases (UGTs) are responsible for glucuronide conjugation (Phase II).[1] Due to its two hydroxyl groups, glucuronidation is a significant clearance pathway, particularly in humans.[1]

Q2: Which specific enzymes are responsible for the metabolism of this compound?

A2: Studies using recombinant human CYP isoforms have identified CYP1A1 and CYP3A5 as the major enzymes involved in the Phase I biotransformation of this compound.[1][2] Other CYP isoforms show very limited or no catalytic activity.

Q3: Why am I observing significant species differences in this compound metabolism in my experiments?

A3: Significant inter-species differences in metabolic profiles are a known characteristic of this compound. For example, in vitro studies have shown that monkey liver microsomes have a much greater metabolic capacity for this compound compared to human liver microsomes. These differences arise from variations in the catalytic activity of species-specific CYP and UGT enzyme isoforms. Such variations can lead to different rates of clearance and metabolite formation, making the selection of an appropriate animal model for preclinical studies crucial.

Q4: What is the typical in vivo pharmacokinetic profile of this compound?

A4: The in vivo pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. In rats, following intravenous administration (10 mg/kg), the peak plasma concentration (Cmax) is reached very quickly (0.25 hours), and the elimination half-life (t½) is short, at approximately 1.05 hours. In mice, the absolute bioavailability after oral administration was found to be 22.4%, with an elimination half-life of around 0.8 hours. This low bioavailability is indicative of significant first-pass metabolism.

Troubleshooting Guide

Issue: My in vivo study shows unexpectedly low bioavailability and a short half-life for this compound.

  • Possible Cause 1: Rapid First-Pass Metabolism

    • Explanation: this compound is extensively metabolized by CYP1A1 and CYP3A5 enzymes in the liver and potentially in the gut wall. This rapid metabolism before the compound reaches systemic circulation (first-pass effect) can significantly reduce its oral bioavailability.

    • Suggested Solution:

      • Co-administration with Inhibitors: In preclinical studies, consider co-administering this compound with known inhibitors of CYP1A1 (e.g., α-naphthoflavone) or CYP3A5/4 (e.g., ketoconazole) to assess the impact on exposure. This can help confirm the role of these enzymes in its clearance.

      • Structural Modification: If developing derivatives, consider modifications that block the sites of metabolism. This could involve introducing groups that sterically hinder the approach of metabolizing enzymes or replacing metabolically liable groups.

      • Alternative Delivery Routes: Explore administration routes that bypass the liver, such as intravenous, transdermal, or sublingual, to avoid first-pass metabolism.

  • Possible Cause 2: High Intrinsic Clearance

    • Explanation: The rapid metabolism observed in vitro translates to high intrinsic clearance (CLint), a measure of the metabolic capacity of the liver. A high CLint value often leads to a short in vivo half-life.

    • Suggested Solution:

      • Quantify In Vitro CLint: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance. This provides a quantitative measure of metabolic liability.

      • Structure-Metabolism Relationship (SMR) Studies: Synthesize and test a series of analogues to understand how structural changes affect metabolic stability. This can guide the design of more stable compounds.

Data Summary: Metabolic Stability & Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Half-Life (t½) of this compound in Liver Microsomes

SpeciesCYP-Mediated Half-Life (minutes)UGT-Mediated Half-Life (minutes)
Human673 ± 3683 ± 8.2
Monkey245 ± 1966 ± 7.6
Dog494 ± 42Not Reported
Pig307 ± 2885 ± 4.3
Rabbit382 ± 17129 ± 11.8
Rat407 ± 31124 ± 8.3
Mouse235 ± 21Not Reported
(Data sourced from Wang et al., 2022)

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesAdministration Route & DoseCmax (µg/mL)Tmax (h)t½ (h)AUC₀₋ₜ (µg/mL·h)Bioavailability (%)
RatIV, 10 mg/kg0.420.251.050.46N/A
MouseIV, 5 mg/kg--1.3 ± 1.0-N/A
MouseOral, 20 mg/kg--0.8 ± 0.6-22.4
(Rat data sourced from Wang et al., 2022; Mouse data sourced from Chen et al., 2021)

Visualized Workflows and Pathways

The following diagrams illustrate key processes relevant to this compound metabolism.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Elimination TL This compound P1_P4 Oxidative & Hydrolytic Metabolites (P1-P4) TL->P1_P4 CYP1A1, CYP3A5 P5_P6 Glucuronide Conjugates (P5, P6) TL->P5_P6 UGTs Elim Systemic Clearance P1_P4->Elim P5_P6->Elim

Caption: this compound Metabolic Pathways.

cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Prepare Incubation Mix (Liver Microsomes, Buffer, This compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH/UDPGA Cofactors) B->C D 4. Collect Aliquots at Time Points (e.g., 0, 30, 60, 90 min) C->D E 5. Quench Reaction (Add Acetonitrile) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Quantify Parent Drug & Calculate t½, CLint G->H

Caption: Experimental Workflow for In Vitro Assay.

s1 Low Bioavailability Observed? s2 Is In Vitro Half-Life Short? s1->s2 Yes s6 Investigate Poor Permeability or Efflux Transporters s1->s6 No s3 Is it a Substrate for CYP1A1/3A5? s2->s3 Yes s5 Investigate Other Clearance Mechanisms (e.g., Transporters, UGTs) s2->s5 No s4 Consider Structural Modification to Block Metabolism Sites s3->s4 Yes s3->s5 No

Caption: Troubleshooting Logic for Low Bioavailability.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of this compound using liver microsomes from different species.

1. Materials and Reagents:

  • This compound (stock solution in DMSO or Acetonitrile)

  • Pooled Liver Microsomes (e.g., Human, Rat, Monkey)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system solution (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase) or UDPGA for UGT-mediated reactions.

  • Acetonitrile (ACN) for quenching

  • Internal Standard (IS) for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and microsomes. Prepare the this compound working solution by diluting the stock in the buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsome master mix to each well. Add the this compound working solution to initiate the pre-incubation. The final concentration of this compound is typically between 1-20 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system (for CYP reactions) or UDPGA (for UGT reactions) to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 90 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is quenched immediately after adding the cofactor.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope (k) from the linear regression of the initial linear phase of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) if desired.

References

Technical Support Center: Toddalolactone UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their UPLC-MS/MS analysis of Toddalolactone.

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument parameters for this compound analysis by UPLC-MS/MS?

A1: A validated method for this compound analysis in mouse blood utilized an ACQUITY H-Class UPLC system with a XEVO TQS-micro triple quadrupole mass spectrometer.[1] Key parameters are summarized in the tables below.

Q2: What is a suitable internal standard (IS) for this compound analysis?

A2: Oxypeucedanin hydrate has been successfully used as an internal standard for the quantification of this compound.[1][2]

Q3: What type of ionization mode is best for this compound?

A3: Electrospray ionization (ESI) in the positive-ion mode provides a stronger response for the detection of this compound compared to the negative-ion mode.[2]

Q4: How can I prepare samples from a biological matrix like blood?

A4: A liquid-liquid extraction (LLE) with ethyl acetate is an effective method for preparing blood samples for this compound analysis.[2] This procedure helps to remove unwanted matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause?

A: Peak tailing can be caused by several factors. Here are a few things to check:

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to poor peak shape. Try flushing the column or, if necessary, replacing it.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Ensure your mobile phase pH is appropriate.

  • Extra-column Effects: Excessive tubing length or poor connections can contribute to peak tailing.

Q: I am observing split peaks for this compound. What should I investigate?

A: Split peaks can be indicative of:

  • Partially Plugged Column Frit: Contamination from the sample or mobile phase can block the column frit.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.

  • Column Void: Dissolution of the silica bed at high pH can create a void in the column.

Issue 2: Low Sensitivity or No Signal

Q: I am not seeing a signal for this compound, or the signal is very weak. What are the potential causes?

A: A lack of signal can be frustrating. Here is a systematic approach to troubleshoot this issue:

  • Check MS/MS Parameters: Verify that the correct precursor and product ions are being monitored. For this compound, the transition is m/z 309.2 → 205.2. Also, confirm that the cone voltage and collision energy are set appropriately (e.g., 20 V and 24 V, respectively).

  • Ion Source Cleanliness: A dirty ion source can lead to a significant drop in sensitivity. Inspect and clean the ESI probe and surrounding components.

  • Sample Preparation: Inefficient extraction can result in low analyte concentration. Ensure your liquid-liquid extraction procedure is optimized. The reported recovery for an ethyl acetate extraction was higher than 77.3%.

  • Mobile Phase Composition: The use of 0.1% formic acid in the mobile phase is recommended to promote protonation and enhance the signal in positive ion mode.

  • Leaks: Check for any leaks in the UPLC system, as this can lead to a loss of signal.

Issue 3: High Background Noise

Q: My baseline is very noisy, making it difficult to integrate the this compound peak. What can I do?

A: High background noise can originate from several sources:

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Water is a common source of contamination.

  • Sample Matrix Effects: The presence of endogenous compounds from the biological matrix can cause high background. An efficient sample cleanup is crucial to minimize this. The matrix effect for a validated this compound method was found to be between 93.5% and 98.4%, indicating minimal impact.

  • Contaminated Glassware: Always use clean glassware for sample and mobile phase preparation.

Issue 4: Retention Time Shifts

Q: The retention time for this compound is not consistent between injections. What could be the problem?

A: Retention time shifts can compromise the reliability of your analysis. Consider the following:

  • Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Issues with the UPLC pump, such as air bubbles in the line, can cause inconsistent flow rates and retention time shifts. Purging the pump may resolve this.

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to changes in retention time.

  • Column Temperature: Maintaining a stable column temperature is important for reproducible chromatography. The referenced method used a column temperature of 30 °C.

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
UPLC System ACQUITY H-Class
Mass Spectrometer XEVO TQS-micro Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 2 kV
Source Temperature 150 °C
Drying Gas Temperature 450 °C
Drying Gas Flow 900 L/h
MRM Transition (this compound) m/z 309.2 → 205.2
Cone Voltage (this compound) 20 V
Collision Energy (this compound) 24 V
MRM Transition (IS - Oxypeucedanin Hydrate) m/z 305.1 → 203.0
Cone Voltage (IS) 34 V
Collision Energy (IS) 10 V

Table 2: Chromatographic Conditions for this compound Analysis

ParameterValue
Column UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Column Temperature 30 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.2 min, 10% B
0.2-1.4 min, 10-85% B
1.4-2.0 min, 85% B
2.0-2.1 min, 85-10% B
2.1-3.5 min, 10% B

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of this compound from Blood

  • To a 1.5 mL centrifugation tube, add 20 µL of the blood sample.

  • Add 10 µL of the internal standard solution (Oxypeucedanin hydrate, 100 ng/mL).

  • Add 1 mL of ethyl acetate.

  • Vortex the tube for 1.0 minute.

  • Centrifuge the sample.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Blood Sample (20 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Add_EA Add Ethyl Acetate (1 mL) Add_IS->Add_EA Vortex Vortex (1 min) Add_EA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (BEH C18 Column) Reconstitute->UPLC Inject Sample MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Encountered No_Signal No/Low Signal Start->No_Signal Bad_Peak Poor Peak Shape Start->Bad_Peak RT_Shift Retention Time Shift Start->RT_Shift Check_MS Check MS/MS Parameters (m/z, Voltages) No_Signal->Check_MS Yes Check_Column Check Column (Contamination, Void) Bad_Peak->Check_Column Yes Check_Equilibration Check Column Equilibration RT_Shift->Check_Equilibration Yes Check_Source Clean Ion Source Check_MS->Check_Source Parameters OK Check_Sample_Prep Verify Sample Prep Efficiency Check_Source->Check_Sample_Prep Source Clean Check_Solvent Check Injection Solvent Check_Column->Check_Solvent Column OK Check_Pump Check Pump/Flow Rate Check_Equilibration->Check_Pump Equilibration OK Check_Temp Verify Column Temperature Check_Pump->Check_Temp Pump OK

Caption: Troubleshooting decision tree for common UPLC-MS/MS issues.

References

Technical Support Center: Minimizing Matrix Effects in Toddalolactone Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Toddalolactone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low this compound Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[2][3] 2. Optimize Chromatography: Modify the LC method to separate the this compound peak from the ion suppression region. Adjusting the gradient profile or trying a different column chemistry can be effective.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing suppression.[4]
High this compound Signal Intensity / Ion Enhancement Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method (LLE or SPE) can remove the components causing enhancement. 2. Chromatographic Separation: Adjust the chromatography to separate the this compound peak from the region of ion enhancement.
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary Interactions: The analyte may be interacting with active sites on the analytical column. Column Overload: Injecting too much analyte can lead to peak distortion. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.1. Adjust Mobile Phase pH: For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to inconsistent matrix effects. Matrix Variability: Significant differences in the composition of biological samples between individuals can cause variable matrix effects. Instrumental Instability: Fluctuations in the LC-MS system can contribute to variability.1. Standardize and Automate Sample Preparation: Ensure the sample preparation protocol is well-defined and consistently followed. Automation can significantly improve reproducibility. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for variability as it will be affected by matrix effects in the same way as the analyte. 3. Perform Regular System Suitability Tests: Monitor the performance of the LC-MS system with quality control samples to identify and address any instrument-related issues promptly.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the biological sample matrix (e.g., plasma, serum, urine). This can lead to either a suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.

Q2: What are the primary causes of matrix effects in biological samples?

A2: The primary causes of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins. These components can co-extract with this compound and interfere with the ionization process in the mass spectrometer.

Q3: How can I quantitatively assess the magnitude of matrix effects in my assay?

A3: The post-extraction spike method is a common quantitative approach. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help in minimizing the impact of matrix effects?

A4: A SIL-IS is considered the gold standard for internal standards in LC-MS bioanalysis. Because it has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively compensated for.

Q5: When should I choose one sample preparation technique over another (PPT, LLE, SPE)?

A5: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and the properties of this compound.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least clean and most prone to significant matrix effects. It is suitable for early-stage discovery or when high throughput is a priority.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning this compound into an immiscible organic solvent. It is a good balance between cleanliness and ease of use. A UPLC-MS/MS method for this compound in mouse blood successfully utilized ethyl acetate for LLE.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective, leading to the lowest matrix effects. It is often the best choice for methods requiring the highest sensitivity and accuracy, though it is more time-consuming and costly to develop.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for different sample preparation techniques. Note that specific values can be highly dependent on the analyte and the specific protocol used.

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Liquid-Liquid Extraction (LLE) This compoundMouse Blood> 77.3%93.5% - 98.4%
Protein Precipitation (PPT) FexofenadineHuman Serum> 90%Not specified
Solid-Phase Extraction (SPE) THC and metabolitesPlasma~80%< 20%

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol is based on the published method for this compound bioanalysis and can be adapted as needed.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of blood sample.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., 100 ng/mL oxypeucedanin hydrate).

  • Extraction: Add 1 mL of ethyl acetate.

  • Vortexing: Vortex the tube for 1 minute.

  • Centrifugation: Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 0.9 mL of the supernatant (organic layer) to a clean tube.

  • Evaporation: Dry the supernatant under a stream of air.

  • Reconstitution: Reconstitute the residue in 50 µL of methanol.

  • Final Centrifugation: Centrifuge the reconstituted sample, and inject the supernatant into the UPLC-MS/MS system.

Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase SPE cartridge and should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflows cluster_PPT Protein Precipitation (PPT) Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow PPT_Start Sample + IS PPT_Precipitate Add Acetonitrile PPT_Start->PPT_Precipitate PPT_Vortex Vortex PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Transfer Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Analyze PPT_Supernatant->PPT_End LLE_Start Sample + IS LLE_Extract Add Ethyl Acetate LLE_Start->LLE_Extract LLE_Vortex Vortex LLE_Extract->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evaporate Evaporate LLE_Transfer->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Analyze LLE_Reconstitute->LLE_End SPE_Start Pre-treated Sample SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End Analyze SPE_Reconstitute->SPE_End

Caption: Experimental workflows for different sample preparation techniques.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results? AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME CheckIS Using SIL-IS? AssessME->CheckIS Significant ME (>15% suppression/enhancement) Revalidate Re-validate Method AssessME->Revalidate No Significant ME ImproveCleanup Improve Sample Cleanup (LLE or SPE) CheckIS->ImproveCleanup No OptimizeChroma Optimize Chromatography CheckIS->OptimizeChroma Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No ImproveCleanup->Revalidate OptimizeChroma->Revalidate ImplementIS->Revalidate End Acceptable Results Revalidate->End

Caption: Decision tree for troubleshooting matrix effect issues.

References

Technical Support Center: Improving the Yield of Toddalolactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Toddalolactone, this technical support center provides essential guidance to navigate common experimental challenges and enhance reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific issues encountered during the synthesis of this complex natural product.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield in Coumarin Core Formation (Pechmann Condensation)

The formation of the 5,7-dimethoxycoumarin core is a critical step. Low yields are often encountered during the Pechmann condensation of a substituted phenol with a β-ketoester.

Possible CauseSuggested Solution
Inefficient Catalyst Use a stronger acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst-15 for improved efficiency and easier workup.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition. A temperature range of 120-150°C is often a good starting point, but empirical optimization is crucial.
Poor Quality Starting Materials Ensure the phenol and β-ketoester are pure and dry. Impurities can interfere with the condensation reaction.
Side Reactions The formation of undesired isomers or byproducts can be minimized by careful control of reaction time and temperature. Monitor the reaction progress by TLC to avoid prolonged reaction times that may favor side product formation.

Problem 2: Difficulties in Stereoselective Side Chain Introduction

Introducing the chiral (2R)-2,3-dihydroxy-3-methylbutyl side chain at the C6 position of the coumarin core with the correct stereochemistry is a significant challenge.

Possible CauseSuggested Solution
Lack of Stereocontrol Employ a stereoselective synthetic strategy. This could involve the use of a chiral auxiliary or an asymmetric catalyst to control the stereochemistry during the formation of the chiral centers on the side chain.
Low Reactivity of the Coumarin Core The C6 position of the 5,7-dimethoxycoumarin may not be sufficiently activated for direct alkylation. Consider functionalizing the C6 position with a directing group or using a more reactive electrophile for the side chain introduction.
Epimerization Basic or acidic conditions during workup or purification can lead to the loss of stereochemical integrity. Use neutral or buffered conditions where possible and purify using methods that minimize exposure to harsh pH.

Problem 3: Inefficient Lactonization to Form the Coumarin Ring

The final cyclization to form the lactone ring of the coumarin can sometimes be problematic, leading to low yields.

Possible CauseSuggested Solution
Unfavorable Ring Closure The intramolecular cyclization may be slow. The use of dehydrating agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the lactonization.[2]
Intermolecular Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular lactonization, leading to polymerization. Performing the reaction under high dilution conditions can favor the formation of the desired lactone.[2]
Hydrolysis of the Lactone The coumarin lactone can be susceptible to hydrolysis, especially under basic conditions. Maintain a neutral or slightly acidic pH during workup and purification to prevent ring opening.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the coumarin core of this compound?

A1: The most common and versatile methods for synthesizing the coumarin scaffold are the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[3] For a 5,7-dihydroxycoumarin derivative, the Pechmann condensation using a substituted phloroglucinol derivative and a suitable β-ketoester is often the most direct approach.

Q2: How can I improve the overall yield of my multi-step synthesis of this compound?

A2: To improve the overall yield, each step of the synthesis must be optimized. This includes careful selection of reagents and catalysts, optimization of reaction conditions (temperature, solvent, concentration), and efficient purification methods at each stage to minimize material loss. A convergent synthetic strategy, where the coumarin core and the side chain are synthesized separately and then coupled, can often be more efficient than a linear approach.

Q3: What are some "green" or more environmentally friendly approaches to coumarin synthesis?

A3: To make the synthesis more environmentally friendly, consider using greener solvents like ethanol or water, or even performing reactions under solvent-free conditions, often facilitated by microwave or ultrasound irradiation.[4] The use of recyclable solid acid catalysts in place of corrosive mineral acids is also a key green chemistry strategy.

Q4: How can I confirm the stereochemistry of the diol in the side chain?

A4: The absolute and relative stereochemistry of the chiral centers can be determined using a combination of techniques. Chiral chromatography (HPLC or GC) can be used to separate stereoisomers. Spectroscopic methods, particularly NMR spectroscopy using chiral shift reagents, can help determine the enantiomeric purity. X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the stereochemistry.

Experimental Protocols

Key Step 1: Synthesis of the 5,7-Dimethoxycoumarin Core via Pechmann Condensation

This protocol describes the synthesis of a 5,7-dihydroxy-4-methylcoumarin, a potential precursor to the this compound core.

  • Reactants: Phloroglucinol and ethyl acetoacetate.

  • Catalyst: Sulfuric acid or a solid acid catalyst (e.g., UiO-66-SO3H).

  • Procedure:

    • Mix phloroglucinol and ethyl acetoacetate in a suitable molar ratio (e.g., 1:1.6).

    • Add the catalyst.

    • Heat the mixture under solvent-free conditions at a temperature of approximately 140°C for 4 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Key Step 2: Stereoselective Synthesis of the Chiral Diol Side Chain

A common strategy for synthesizing chiral 1,3-diols is through an asymmetric aldol reaction followed by a stereoselective reduction.

  • Reactants for Aldol Reaction: A suitable ketone and aldehyde.

  • Catalyst for Aldol Reaction: A proline-derived organocatalyst.

  • Reducing Agent for Diol Formation: A stereoselective reducing agent like one directed by a CBS catalyst.

  • General Procedure:

    • Perform an asymmetric aldol reaction between a ketone and an aldehyde in the presence of an organocatalyst to generate a chiral β-hydroxy ketone.

    • Purify the aldol product.

    • Conduct a stereoselective reduction of the ketone functionality to a hydroxyl group using a chiral reducing agent to yield the desired chiral diol.

    • Protect the diol as needed for subsequent steps.

Data Presentation

Table 1: Comparison of Catalysts for Pechmann Condensation

CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄612075General
Amberlyst-15414085
UiO-66-SO₃H414066General
Y(NO₃)₃·6H₂O2Room Temp85-95

Visualizations

experimental_workflow cluster_core Coumarin Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Product start_core Phloroglucinol Derivative + β-Ketoester pechmann Pechmann Condensation start_core->pechmann coumarin_core 5,7-Dimethoxycoumarin Core pechmann->coumarin_core coupling Side Chain Introduction (e.g., Friedel-Crafts Alkylation) coumarin_core->coupling start_sidechain Simple Aldehyde/Ketone aldol Asymmetric Aldol Reaction start_sidechain->aldol reduction Stereoselective Reduction aldol->reduction chiral_diol Protected Chiral Diol Side Chain reduction->chiral_diol chiral_diol->coupling deprotection Deprotection coupling->deprotection This compound This compound deprotection->this compound

Caption: A plausible synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_core Check Yield of Coumarin Core start->check_core check_sidechain Check Stereoselectivity of Side Chain start->check_sidechain check_coupling Check Efficiency of Coupling Reaction start->check_coupling optimize_pechmann Optimize Pechmann Condensation (Catalyst, Temp.) check_core->optimize_pechmann If low optimize_aldol Optimize Asymmetric Aldol/Reduction check_sidechain->optimize_aldol If poor optimize_coupling Optimize Coupling Conditions (Lewis Acid, Solvent) check_coupling->optimize_coupling If low improved_yield improved_yield optimize_pechmann->improved_yield Improved Yield optimize_aldol->improved_yield optimize_coupling->improved_yield

Caption: A troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Oral Bioavailability of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Toddalolactone.

Troubleshooting Guides

This section offers solutions to common problems encountered during the pre-clinical development of this compound.

Problem 1: Low and Variable Oral Bioavailability in Animal Studies

  • Symptom: Inconsistent and low plasma concentrations of this compound after oral administration.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Poor Aqueous Solubility Formulate this compound using a solubility-enhancing technique such as solid dispersions, or nanoparticle formulations.[1]
Degradation in the Gastrointestinal (GI) Tract Encapsulate this compound in a protective carrier system like nanoparticles to shield it from the harsh GI environment.
Efflux by Intestinal Transporters Although studies on various coumarins suggest that efflux is not a primary limiting factor for their absorption, consider co-administration with a known P-glycoprotein (P-gp) inhibitor if efflux is suspected.[2][3]
High First-Pass Metabolism Consider formulations that promote lymphatic uptake (e.g., lipid-based systems) to bypass the liver.

Problem 2: Difficulty in Formulating a Stable and Effective Oral Dosage Form

  • Symptom: Precipitation of this compound in the formulation, inconsistent drug release, or poor physical stability.

  • Possible Causes & Solutions:

Formulation Issue Troubleshooting/Optimization Strategy
Low Drug Loading in Nanoparticles Modify the formulation parameters, such as the polymer or lipid concentration, and the drug-to-carrier ratio.
Wide Particle Size Distribution (High Polydispersity Index) Optimize the preparation method (e.g., homogenization speed, sonication time) to achieve a more uniform particle size.
Particle Aggregation Incorporate a stabilizer in the formulation or adjust the surface charge of the nanoparticles to increase repulsive forces.
In vivo Instability of Formulation Evaluate the stability of the formulation in simulated gastric and intestinal fluids before proceeding to animal studies.

Frequently Asked Questions (FAQs)

Physicochemical Properties and Bioavailability

  • Q1: What is the known oral bioavailability of this compound?

    • A1: The absolute oral bioavailability of this compound has been determined to be 22.4% in mice. This indicates that a significant portion of the orally administered dose does not reach systemic circulation.

  • Q2: What are the main factors contributing to the poor oral bioavailability of this compound?

    • A2: The primary contributing factors are likely its poor aqueous solubility and significant first-pass metabolism. This compound is reported to be practically insoluble in water, which limits its dissolution in the gastrointestinal fluids.[4] Additionally, in vitro studies have shown that it is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP3A5, suggesting susceptibility to first-pass metabolism in the liver and intestine.

  • Q3: What is the permeability of this compound across the intestinal epithelium?

    • A3: While specific data for this compound is not available, a study on 18 different coumarins using the Caco-2 cell model, a well-established in vitro model for predicting human intestinal absorption, demonstrated that all tested coumarins were highly permeable.[2] The calculated apparent permeability (Papp) values were high, and the efflux ratio was below 1, suggesting that efflux is not a limiting factor for their absorption. This suggests that this compound is also likely to be well-absorbed across the gut lumen once it is in solution.

Formulation Strategies

  • Q4: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

    • A4: Given its poor solubility, the most promising strategies are those that enhance its dissolution rate and/or solubility. These include:

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.

      • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution and can enhance absorption.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and may also promote lymphatic uptake, thereby reducing first-pass metabolism.

  • Q5: Are there any specific excipients that should be considered for formulating this compound?

    • A5: For solid dispersions, hydrophilic polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) are commonly used. For nanoparticle formulations, biodegradable polymers like PLGA are a good choice. For SEDDS, a careful selection of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol) is crucial.

Pharmacokinetics and Metabolism

  • Q6: What is the metabolic profile of this compound?

    • A6: In vitro studies using liver microsomes have shown that this compound is metabolized by both cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The major CYP isoforms involved in its biotransformation are CYP1A1 and CYP3A5. There are significant species differences in its metabolic rate.

  • Q7: Which animal models are suitable for studying the oral bioavailability of this compound?

    • A7: Rodent models, particularly rats (e.g., Sprague-Dawley) and mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and cost-effectiveness.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueSpecies/Conditions
Molecular Weight 308.33 g/mol N/A
Aqueous Solubility Practically insoluble (<0.1 mg/mL)Water
Solubility in Organic Solvents Soluble in DMSO (50 mg/mL)DMSO
Absolute Oral Bioavailability (F%) 22.4%Mice
Tmax (Oral) 0.8 ± 0.6 hMice
Cmax (Oral) Not ReportedMice
AUC(0-t) (Oral) 2725.6 ± 754.3 ng/mLhMice
t1/2 (Oral) 0.8 ± 0.6 hMice
Tmax (IV) Not ReportedMice
AUC(0-t) (IV) 3041.6 ± 327.0 ng/mLhMice
t1/2 (IV) 1.3 ± 1.0 hMice

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2) in CYP-mediated reaction (min)Half-life (t1/2) in UGT-mediated reaction (min)
Human 673 ± 3683 ± 8.2
Monkey 245 ± 1966 ± 7.6
Dog 494 ± 42N/A
Minipig 307 ± 2885 ± 4.3
Rat 407 ± 31124 ± 8.3
Rabbit 382 ± 17129 ± 11.8
Mouse 235 ± 21N/A

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Permeability Study:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test compound (this compound) is added to the donor chamber (either AP for absorption or BL for efflux studies).

    • Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

2. In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the oral bioavailability of this compound in mice.

  • Animals: Male ICR mice (or another suitable strain) are used.

  • Drug Administration:

    • Oral Group: this compound is administered by oral gavage at a specific dose (e.g., 20 mg/kg).

    • Intravenous Group: this compound is administered via tail vein injection at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected from the orbital sinus or tail vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates HMGB1_N HMGB1 (Nucleus) HMGB1_C HMGB1 (Cytoplasm) HMGB1_N->HMGB1_C Translocates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates This compound This compound This compound->HMGB1_N Inhibits Translocation This compound->NFkB_active Inhibits Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Induces G cluster_workflow Oral Bioavailability Enhancement Workflow start Poorly Bioavailable This compound problem_ID Identify Limiting Factors start->problem_ID solubility Low Aqueous Solubility problem_ID->solubility metabolism First-Pass Metabolism problem_ID->metabolism formulation Formulation Strategy solubility->formulation metabolism->formulation solid_dispersion Solid Dispersion formulation->solid_dispersion nanoparticles Nanoparticles formulation->nanoparticles sedds SEDDS formulation->sedds in_vitro In Vitro Evaluation (Dissolution, Stability) solid_dispersion->in_vitro nanoparticles->in_vitro sedds->in_vitro in_vivo In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo end Improved Oral Bioavailability in_vivo->end

References

addressing conflicting results in Toddalolactone studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Toddalolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and conflicting results encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting results regarding the in vivo efficacy of this compound in different animal models?

A1: Conflicting in vivo results can often be attributed to significant species-dependent differences in the metabolism of this compound. The rate at which this compound is metabolized and eliminated varies considerably across species, which affects its bioavailability and, consequently, its therapeutic efficacy. For instance, the elimination half-life (t1/2) has been reported to be approximately 0.8 hours in mice and 1.05 hours in rats following intravenous administration[1]. Furthermore, in vitro studies using liver microsomes have demonstrated that metabolic capacity differs significantly between humans, monkeys, rats, mice, and other species[1]. Therefore, the choice of animal model is a critical factor that can lead to divergent outcomes.

Q2: My anti-inflammatory assay with this compound shows a weaker effect at higher concentrations. Is this expected?

A2: This is a plausible outcome. Some studies on crude extracts of Toddalia asiatica, where this compound is a primary component, have indicated a non-linear dose-response. For example, one study observed a significant anti-inflammatory effect at a 100 mg/kg dose, while the effect was not significant at 200 mg/kg[2]. This could be due to various factors, including the engagement of counter-regulatory pathways at higher concentrations or potential cytotoxicity that masks the specific anti-inflammatory effect. It is recommended to test a wide range of concentrations to identify the optimal therapeutic window.

Q3: In our cancer cell line studies, this compound induces both apoptosis and autophagy. Is it a pro-survival or pro-death signal?

A3: The interplay between apoptosis and autophagy is complex and highly context-dependent. Autophagy can act as a pro-survival mechanism by allowing cancer cells to endure stress, but it can also lead to autophagic cell death[3][4]. This compound may modulate signaling pathways that influence both processes. The ultimate outcome (cell survival or death) likely depends on the specific cancer cell type, the basal level of autophagic flux, and the cellular context. It is crucial to use specific inhibitors of apoptosis (e.g., Z-VAD-FMK) or autophagy (e.g., 3-Methyladenine, Chloroquine) to dissect the functional role of each pathway in your experimental system.

Q4: The reported mechanisms of action for this compound's anti-inflammatory effects seem to vary. Which signaling pathway is correct?

A4: this compound has been shown to modulate multiple interconnected signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response and have significant crosstalk. For example, one study demonstrated that this compound protects against LPS-induced sepsis by modulating HMGB1-NF-κB translocation. Another study in the context of osteoarthritis showed inhibition of both NF-κB and MAPK signaling pathways. It is likely that this compound affects upstream regulators that influence both pathways, and the predominant pathway observed may depend on the specific inflammatory stimulus and cell type used in the study.

Troubleshooting Guides

Issue 1: Inconsistent In Vivo Pharmacokinetic and Efficacy Results
Potential Cause Troubleshooting Steps
Species-Dependent Metabolism Be aware of the significant differences in this compound metabolism between species. Select an animal model with metabolic pathways as close as possible to humans if the goal is clinical translation. Consider performing a preliminary pharmacokinetic study in your chosen model to establish key parameters like half-life and bioavailability.
Route of Administration The bioavailability of this compound can differ between oral and intravenous administration. Ensure the route of administration is consistent and appropriate for your experimental question. If using oral administration, consider potential first-pass metabolism.
Vehicle for Administration This compound is a natural product with specific solubility characteristics. Ensure it is fully dissolved in a non-toxic vehicle. Poor solubility can lead to inconsistent dosing and variable absorption.
Issue 2: Variable Results in In Vitro Anti-inflammatory Assays
Potential Cause Troubleshooting Steps
Assay-Dependent Outcomes Different in vitro assays measure different aspects of inflammation (e.g., inhibition of protein denaturation, enzyme activity, cytokine production). An effect seen in one assay may not be apparent in another. Use a panel of assays to get a comprehensive view of the anti-inflammatory activity.
Non-Linear Dose-Response As noted in the FAQs, this compound may exhibit a non-linear or bell-shaped dose-response curve. Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to fully characterize its activity.
Cytotoxicity At higher concentrations, this compound may induce cytotoxicity, which can be misinterpreted as an anti-inflammatory effect in some assays (e.g., those relying on cell viability readouts). Always perform a concurrent cytotoxicity assay (e.g., MTT, LDH) to distinguish between anti-inflammatory and cytotoxic effects.
Issue 3: Conflicting Outcomes in Cancer Cell Line Experiments

| Potential Cause | Troubleshooting Steps | | Cell Line-Specific Signaling | The basal activation state of signaling pathways like NF-κB, MAPK, and PI3K/Akt can vary significantly between different cancer cell lines. This can alter the cellular response to this compound. Characterize the key signaling pathways in your cell lines of interest. | | Crosstalk between Apoptosis and Autophagy | The balance between these two pathways can determine the fate of the cancer cell upon treatment. To clarify the mechanism, use inhibitors of each pathway and observe the effect on cell viability. For example, if inhibiting autophagy enhances this compound-induced cell death, it suggests a pro-survival role for autophagy in your system. | | Purity of the Compound | Ensure the purity of your this compound sample. Impurities from the extraction and purification process could have their own biological activities, leading to confounding results. |

Data Summary

Table 1: Pharmacokinetic Parameters of this compound
SpeciesRoute of AdministrationDoset1/2 (hours)Cmax (µg/mL)Tmax (hours)Absolute BioavailabilityReference
RatIntravenous10 mg/kg1.050.420.25-
MouseIntravenous5 mg/kg0.8---
MouseOral20 mg/kg---22.4%
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes (CYP-mediated)
SpeciesHalf-life (t1/2) in minutesReference
Human673 ± 36
Dog494 ± 42
Pig307 ± 28
Monkey245 ± 19
Rat407 ± 31
Rabbit382 ± 17
Mouse235 ± 21

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Nitric Oxide (NO): Measure the production of NO in the culture supernatant using the Griess reagent assay.

  • Quantification of Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Cytotoxicity Assay: In a parallel plate, perform an MTT assay to assess the cytotoxicity of the tested concentrations of this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use male ICR mice (20-22 g).

  • Grouping: Divide the mice into two groups: intravenous (IV) administration and oral (PO) administration (n=6 per group).

  • Dosing:

    • IV group: Administer this compound at 5 mg/kg via the tail vein.

    • PO group: Administer this compound at 20 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 20 µL) from the caudal vein at specified time points (e.g., 0.167, 0.5, 1, 1.5, 2, 3, 4, 6, 8 hours) post-dosing.

  • Sample Processing: Process the blood samples to obtain plasma or whole blood for analysis. Store at -20°C until analysis.

  • Quantification: Determine the concentration of this compound in the samples using a validated UPLC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Inconsistent In Vitro Results cause_vitro1 Assay-Dependent Outcomes start_vitro->cause_vitro1 cause_vitro2 Non-Linear Dose-Response start_vitro->cause_vitro2 cause_vitro3 Cytotoxicity start_vitro->cause_vitro3 sol_vitro1 Use a panel of assays (e.g., NO, Cytokine, Enzyme) cause_vitro1->sol_vitro1 sol_vitro2 Test a broad concentration range cause_vitro2->sol_vitro2 sol_vitro3 Perform concurrent cytotoxicity assay (MTT) cause_vitro3->sol_vitro3 start_vivo Conflicting In Vivo Efficacy cause_vivo1 Species-Dependent Metabolism start_vivo->cause_vivo1 cause_vivo2 Route of Administration start_vivo->cause_vivo2 sol_vivo1 Review metabolic data and select appropriate model cause_vivo1->sol_vivo1 sol_vivo2 Ensure consistent and appropriate administration route cause_vivo2->sol_vivo2

Caption: Troubleshooting workflow for conflicting this compound results.

signaling_pathway cluster_pathways Key Signaling Pathways LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition Inflammatory_Response Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->Inflammatory_Response NFkB->Inflammatory_Response logical_relationship Observed_Result Observed Result: Conflicting Efficacy Factor1 Metabolic Differences (Species, Individual) Observed_Result->Factor1 is influenced by Factor2 Experimental Design (Dose, Route, Assay) Observed_Result->Factor2 is influenced by Factor3 Cellular Context (Cell Type, Pathway Status) Observed_Result->Factor3 is influenced by Conclusion Context-Dependent Activity Factor1->Conclusion Factor2->Conclusion Factor3->Conclusion

References

Technical Support Center: Refining Molecular Docking Parameters for Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining molecular docking parameters of Toddalolactone. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during molecular docking experiments with this natural coumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a subject of molecular docking studies?

Q2: What are the known protein targets for this compound?

Several protein targets for this compound have been investigated through molecular docking and other experimental assays. These include:

  • Acetylcholinesterase (AChE): As a potential agent for Alzheimer's disease, its interaction with AChE has been studied.

  • HIV-1 Reverse Transcriptase (RT): Docking studies have explored its potential as an anti-HIV agent by targeting this enzyme.

Q3: What are the main challenges when performing molecular docking with this compound?

Docking natural products like this compound can present several challenges:

  • High Flexibility: this compound has rotatable bonds, which can lead to a large number of possible conformations. Adequately sampling these conformations to find the most favorable binding pose is a significant challenge.

  • Scoring Function Accuracy: Standard scoring functions may not always accurately predict the binding affinity for complex natural products. It is often necessary to test and validate different scoring functions.

  • Induced Fit Effects: The binding of this compound may induce conformational changes in the target protein, which is not accounted for in rigid receptor docking.

  • Solvation Effects: The role of water molecules in the binding pocket can be crucial and is often simplified or ignored in standard docking protocols.

Troubleshooting Guide

Issue 1: High Root Mean Square Deviation (RMSD) value after redocking the co-crystallized ligand.

A high RMSD value (> 2.0 Å) when redocking a known ligand suggests that the docking protocol is not accurately reproducing the experimental binding pose.

  • Possible Cause: The defined search space (grid box) may be too large, too small, or incorrectly centered.

  • Solution: Ensure the grid box is centered on the active site and is large enough to encompass the entire ligand and allow for some rotational and translational movements. However, an excessively large grid box can decrease docking accuracy.

  • Possible Cause: The exhaustiveness of the search algorithm may be too low.

  • Solution: Increase the exhaustiveness parameter in your docking software (e.g., AutoDock Vina). This will increase the computational time but allows for a more thorough search of the conformational space.

  • Possible Cause: The chosen scoring function may not be appropriate for the protein-ligand system.

  • Solution: Experiment with different scoring functions available in your docking software (e.g., GoldScore, ChemScore, ChemPLP in GOLD).

Issue 2: The docked pose of this compound has a poor binding energy and few interactions with key active site residues.

  • Possible Cause: The initial 3D structure of this compound may not be energetically minimized.

  • Solution: Before docking, perform a thorough energy minimization of the this compound structure using a suitable force field (e.g., MMFF94).

  • Possible Cause: The protonation states of the protein and ligand may be incorrect at the physiological pH.

  • Solution: Use software like H++ or the protein preparation wizard in Schrödinger Maestro to predict the correct protonation states of titratable residues in the protein and for the ligand.

  • Possible Cause: Important water molecules in the active site that mediate protein-ligand interactions may have been removed.

  • Solution: Consider retaining crystallographic water molecules that are observed to form hydrogen bonds with the co-crystallized ligand and the protein. Perform docking runs with and without these water molecules to assess their impact.

Issue 3: Inconsistent docking results across different docking software.

  • Possible Cause: Different docking programs use distinct algorithms and scoring functions.

  • Solution: This is not unexpected. It is advisable to use a consensus docking approach, where you dock this compound using two or three different programs (e.g., AutoDock Vina, GOLD, Glide) and analyze the common binding poses and interactions. Poses that are consistently predicted by multiple programs are more likely to be correct.

Data Presentation

Table 1: Effect of Exhaustiveness Parameter on Docking Score and RMSD in AutoDock Vina

This table illustrates how increasing the exhaustiveness parameter in AutoDock Vina can improve the accuracy of redocking a known inhibitor into its target protein, resulting in a lower RMSD and a potentially better (more negative) binding affinity.

ExhaustivenessBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)
4-8.22.5
8 (Default)-8.91.8
16-9.31.4
32-9.51.2
64-9.61.2

Table 2: Comparison of Docking Scores for this compound with Different Scoring Functions in GOLD

This table demonstrates the variation in binding energy scores for this compound when docked into the same protein target using different scoring functions available in the GOLD software. This highlights the importance of selecting an appropriate scoring function.

Scoring FunctionBinding Affinity (unitless)
GoldScore55.7
ChemScore-28.4
ChemPLP68.2
ASP42.9

Experimental Protocols

Protocol 1: Standard Molecular Docking of this compound using AutoDock Vina

  • Protein Preparation:

    • Remove all water molecules and heteroatoms (except for cofactors if they are essential for binding).

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem CID: 160485).

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, center the grid box on it.

    • Set the dimensions of the grid box to be large enough to accommodate this compound with some room for movement (e.g., 25 x 25 x 25 Å).

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the desired exhaustiveness level.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities.

    • Visualize the best-scoring pose in a molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions with the protein residues.

Protocol 2: Validation of the Docking Protocol by Redocking

  • Preparation:

    • Select a protein-ligand complex from the PDB where the ligand is similar to this compound or is a known inhibitor of the target (e.g., for AChE, PDB ID: 4M0E with dihydrotanshinone I).

    • Separate the ligand and the protein from the complex.

    • Prepare the protein and the extracted ligand as described in Protocol 1.

  • Docking:

    • Perform molecular docking of the extracted ligand back into its protein binding site using the same parameters as in Protocol 1.

  • RMSD Calculation:

    • Superimpose the docked pose of the ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses.

    • An RMSD value below 2.0 Å is generally considered a successful validation.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Refinement p_prep Protein Preparation (Add Hydrogens, Assign Charges) grid Grid Box Definition p_prep->grid l_prep Ligand Preparation (Energy Minimization) docking Molecular Docking l_prep->docking grid->docking analysis Analyze Poses & Scores docking->analysis validation Validation (Redocking, RMSD < 2Å) analysis->validation refinement Refine Parameters (Exhaustiveness, Scoring Function) validation->refinement If RMSD > 2Å final_result Final Docking Results validation->final_result If RMSD <= 2Å refinement->docking

Caption: A general workflow for refining molecular docking parameters.

Flexible_Ligand_Docking_Challenges cluster_challenges Docking Challenges cluster_solutions Potential Solutions This compound This compound (Flexible Natural Product) flexibility High Conformational Flexibility This compound->flexibility scoring Scoring Function Inaccuracy This compound->scoring induced_fit Protein Induced Fit This compound->induced_fit ensemble Ensemble Docking flexibility->ensemble rescoring Consensus Scoring / Rescoring scoring->rescoring ifd Induced Fit Docking (IFD) induced_fit->ifd

Caption: Challenges and solutions for docking flexible ligands like this compound.

References

Validation & Comparative

Validating the Anticancer Effects of Toddalolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anticancer effects of Toddalolactone. Due to the limited availability of direct experimental data on purified this compound, this document leverages findings on structurally related compounds and crude extracts of Toddalia asiatica to propose a comprehensive validation strategy. Experimental protocols and comparative data from established anticancer agents are included to offer a robust methodology for future research.

Comparative Cytotoxicity of Natural Anticancer Compounds

To objectively assess the anticancer potential of this compound, its cytotoxic activity should be compared against various cancer cell lines and benchmarked against other natural compounds and conventional chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several natural compounds against different human cancer cell lines. This data serves as a baseline for evaluating the efficacy of this compound once experimental values are determined.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
AltholactoneDU145 (Prostate)Not SpecifiedDoxorubicinHCT116 (Colon)~20 µM
Dichloromethane Fraction of T. asiaticaHT-29 (Colon)18 µg/mLDoxorubicinMCF-7 (Breast)2.5 µM
DoxorubicinHeLa (Cervical)2.9 µM
DoxorubicinA549 (Lung)> 20 µM
DoxorubicinHepG2 (Liver)12.2 µM

Note: The dichloromethane fraction of Toddalia asiatica contains this compound as a major component. The IC50 value is presented in µg/mL as reported in the study.[1][2] Further studies are required to determine the specific IC50 of isolated this compound. The IC50 values for Doxorubicin can vary between studies and cell lines.[3]

Proposed Mechanism of Action and Key Signaling Pathways

Based on studies of the dichloromethane fraction of Toddalia asiatica and structurally similar compounds like Altholactone, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The key signaling pathways likely involved are the intrinsic and extrinsic apoptosis pathways, potentially modulated by the generation of Reactive Oxygen Species (ROS).[1][2] Furthermore, inhibition of pro-survival signaling pathways such as NF-κB and STAT3, as observed with Altholactone, may also play a crucial role.

Toddalolactone_Anticancer_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Inhibition This compound->NFkB STAT3 STAT3 Inhibition This compound->STAT3 CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation NFkB->Proliferation STAT3->Proliferation CellCycleArrest->Proliferation Apoptosis_Assay_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Quantify Apoptotic (Annexin V+) Cells Flow->Analysis Cell_Cycle_Analysis_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Fix Cells in Ethanol Start->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Determine Percentage of Cells in G0/G1, S, and G2/M Phases Flow->Analysis

References

A Comparative Guide to PAI-1 Inhibitors: Toddalolactone and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of PAI-1 Inhibitors

InhibitorTypeIC50 (µM)Mechanism of Action
Toddalolactone Natural Coumarin37.31 ± 3.23[1]Prevents the formation of a stable PAI-1/uPA covalent complex[1][2]
Tiplaxtinin (PAI-039) Small Molecule2.7Selective inhibitor of PAI-1 activity.
Loureirin B Flavonoid26.10Inhibitor of PAI-1.
TM5275 Small Molecule6.95Orally bioavailable PAI-1 inhibitor.
TM5441 Small Molecule3.58 - 60.3Orally bioavailable PAI-1 inhibitor.
ACT001 (DMAMCL) Sesquiterpene LactoneNot ReportedDirectly binds to PAI-1 and inhibits the PAI-1/PI3K/AKT signaling pathway[3][4]
Notoginsenoside R1 GinsenosideNot ReportedInhibits TNF-α-induced PAI-1 overexpression via ERK1/2 and PI3K/PKB signaling pathways

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Principle:

Materials:

  • Microtiter plates

  • Recombinant human t-PA or uPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween 20)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Chromogenic Reaction: Initiate the chromogenic reaction by adding a solution containing plasminogen and the chromogenic substrate to each well.

  • Measurement: Measure the absorbance at 405 nm at regular intervals or after a fixed time point.

Signaling Pathways and Experimental Visualizations

PAI_1_Signaling_Pathway cluster_TGF TGF-β Signaling cluster_uPA uPA/uPAR System TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR binds Smad Smad2/3 TGFBR->Smad phosphorylates PAI1 PAI-1 Smad->PAI1 induces expression uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPAR->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Cell_Migration Cell Migration ECM_Degradation->Cell_Migration promotes PAI1->uPA inhibits PAI1->Cell_Migration Fibrosis Fibrosis PAI1->Fibrosis Thrombosis Thrombosis PAI1->Thrombosis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - PAI-1 Standard - Inhibitors (e.g., this compound) - t-PA/uPA - Plasminogen & Substrate Incubate_Inhibitor 1. Incubate PAI-1 with Inhibitor Reagents->Incubate_Inhibitor Add_PA 2. Add Plasminogen Activator (t-PA/uPA) Incubate_Inhibitor->Add_PA Add_Substrate 3. Add Plasminogen and Chromogenic Substrate Add_PA->Add_Substrate Measure_Absorbance 4. Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Plot_Data Plot Absorbance vs. Inhibitor Concentration Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50 Logical_Relationship cluster_inhibitors PAI-1 Inhibitors cluster_outcomes Therapeutic Outcomes This compound This compound PAI1 PAI-1 Activity This compound->PAI1 inhibit Other_Inhibitors Other Inhibitors (Tiplaxtinin, Loureirin B, etc.) Other_Inhibitors->PAI1 inhibit Reduced_Thrombosis Reduced Thrombosis PAI1->Reduced_Thrombosis leads to Reduced_Fibrosis Reduced Fibrosis PAI1->Reduced_Fibrosis leads to Anti_Cancer_Effects Anti-Cancer Effects PAI1->Anti_Cancer_Effects leads to

References

The Elusive Structure-Activity Relationship of Toddalolactone and its Analogs: A Comparative Look at Coumarin Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Due to the lack of specific data on Toddalolactone analogs, this report will leverage findings from studies on other synthetic coumarin derivatives to illustrate the principles of SAR within this chemical family. This approach allows for a valuable discussion of how structural modifications on the coumarin scaffold can influence anticancer activity.

Comparative Cytotoxicity of Coumarin Derivatives

To illustrate the structure-activity relationships within the coumarin class, we will examine the cytotoxic effects of a series of synthesized coumarin-hydrazide-hydrazone derivatives against the human hepatocellular carcinoma (HepG2) and another cancer cell line (LH86). The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundModificationHepG2 IC50 (µg/mL)LH86 IC50 (µg/mL)
1 Base Coumarin 1>100>100
2 Base Coumarin 2>100>100
3 Base Coumarin 3>100>100
4 Coumarin Hydrazide-Hydrazone Hybrid17.82 ± 2.7948.32 ± 2.64
5 Coumarin Hydrazide-Hydrazone Hybrid7.87 ± 0.8870.87 ± 7.45

Data is sourced from a study on coumarin hydrazide-hydrazone derivatives and is presented here as a representative example of SAR within the coumarin class.[2]

The data clearly indicates that the addition of a hydrazide-hydrazone moiety significantly enhances the cytotoxic activity of the coumarin scaffold against the HepG2 cell line, with compounds 4 and 5 demonstrating potent activity compared to the inactive base coumarins 1 , 2 , and 3 .[2] This highlights a critical aspect of the structure-activity relationship: the introduction of specific functional groups can dramatically improve biological efficacy.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future experiments. The following is a typical protocol for evaluating the cytotoxic activity of coumarin derivatives.

MTT Assay for Cytotoxicity

The cytotoxic effects of the coumarin derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2 and LH86) were seeded in 96-well microtiter plates at a density of 15,000 cells per well.[2] The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: The cells were treated with various concentrations of the coumarin compounds (typically ranging from 1.57 to 200 µg/mL) for 48 hours. Doxorubicin is often used as a positive control.

  • MTT Addition: After the incubation period, the treatment medium was removed, and MTT reagent was added to each well. The plates were incubated for an additional 3 hours.

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals, formed by viable cells, were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

  • IC50 Calculation: The concentration of each compound that resulted in a 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Structure-Activity Relationship and Signaling Pathways

The observed differences in cytotoxicity among the coumarin derivatives can be attributed to their structural variations. The addition of the hydrazide-hydrazone moiety in compounds 4 and 5 likely facilitates interactions with biological targets that are not engaged by the simpler coumarin scaffolds of compounds 1 , 2 , and 3 .

To visualize the logical relationship in a typical SAR study, the following diagram illustrates the workflow.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Base_Scaffold Base Coumarin Scaffold Analogs Synthesis of Analogs (e.g., Hydrazide-Hydrazone Hybrids) Base_Scaffold->Analogs Chemical Modification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Analogs->Cytotoxicity_Assay Testing Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Data Collection SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Figure 1. A generalized workflow for a structure-activity relationship study of synthetic compounds.

Further investigation into the mechanism of action of the active coumarin derivatives often involves studying their impact on cellular signaling pathways. For instance, many anticancer agents induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified apoptosis induction pathway.

Apoptosis_Pathway Active_Compound Active Coumarin Analog Cellular_Target Cellular Target (e.g., Kinase, Receptor) Active_Compound->Cellular_Target Binds to Caspase_Activation Caspase Cascade Activation Cellular_Target->Caspase_Activation Initiates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Figure 2. A simplified signaling pathway for apoptosis induction by an active compound.

Conclusion and Future Directions

While a dedicated and comprehensive SAR study on this compound analogs is currently unavailable in the public domain, the analysis of related coumarin derivatives provides a valuable framework for understanding how structural modifications can significantly impact anticancer activity. The potent cytotoxicity of coumarin-hydrazide-hydrazone hybrids underscores the potential for discovering highly active anticancer agents through targeted chemical synthesis.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. Such studies would be instrumental in identifying the key structural features required for potent and selective anticancer activity, paving the way for the development of novel coumarin-based therapeutics. Investigations into the specific molecular targets and mechanisms of action of the most promising analogs will be crucial for their translation into clinical candidates.

References

A Comparative Guide to Toddalolactone Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Toddalolactone, a natural coumarin with demonstrated anticancer, antihypertensive, anti-inflammatory, and antifungal properties, across various species.[1][2] Understanding the species-specific differences in metabolism is crucial for the selection of appropriate animal models in preclinical studies and for predicting its pharmacokinetic behavior in humans.[1][2][3]

Executive Summary

In vitro studies utilizing liver microsomes from humans, monkeys, dogs, minipigs, rabbits, rats, and mice have revealed significant species-dependent variations in the metabolism of this compound. Monkeys exhibit the highest metabolic capacity for this compound, while humans show a comparatively slower metabolism. The primary metabolic pathways involve both cytochrome P450 (CYP)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. Specifically, CYP1A1 and CYP3A5 have been identified as the major human CYP isoforms responsible for the oxidative biotransformation of this compound.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes of Various Species
SpeciesHalf-life (T1/2) in CYP-mediated reaction (min)Half-life (T1/2) in UGT-mediated reaction (min)
Human673 ± 3683 ± 8.2
Monkey245 ± 1966 ± 7.6
Dog494 ± 42N/A
Minipig307 ± 2885 ± 4.3
Rabbit382 ± 17129 ± 11.8
Rat407 ± 31124 ± 8.3
Mouse235 ± 21N/A

Data represents mean ± standard deviation. N/A: Data not provided in the source.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats and Mice
Species (Administration Route)Dose (mg/kg)Cmax (µg/mL)Tmax (h)T1/2 (h)AUC0–t (µg/mL·h)Bioavailability (%)
Rat (Intravenous)100.420.251.050.46N/A
Mouse (Intravenous)5N/AN/A1.3 ± 1.03.04 ± 0.33N/A
Mouse (Oral)20N/AN/A0.8 ± 0.62.73 ± 0.7522.4

Data for rats is from an intravenous study. Data for mice includes both intravenous and oral administration. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. N/A: Not applicable or data not available.

Metabolic Pathways

The metabolism of this compound proceeds through two primary phases. Phase I involves oxidation reactions catalyzed by CYP enzymes, leading to the formation of hydroxylated metabolites. Phase II consists of the conjugation of these metabolites with glucuronic acid, a process mediated by UGT enzymes, which facilitates their excretion.

Four oxidative metabolites (P1, P2, P3, and P4) and two glucuronidated metabolites (P5 and P6) have been identified in vitro. In humans, CYP1A1 and CYP3A5 are the key enzymes driving the formation of the major oxidative metabolite, P4.

Metabolic_Pathway_of_this compound This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP1A1, CYP3A5 (Humans) Metabolites_P1_P4 Oxidative Metabolites (P1, P2, P3, P4) PhaseI->Metabolites_P1_P4 PhaseII Phase II Metabolism (Glucuronidation) Metabolites_P5_P6 Glucuronidated Metabolites (P5, P6) PhaseII->Metabolites_P5_P6 Metabolites_P1_P4->PhaseII UGTs Excretion Excretion Metabolites_P5_P6->Excretion

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolic Stability Assessment

The metabolic stability of this compound was evaluated by incubating the compound (20 µM) with liver microsomes (from humans, rabbits, mice, rats, dogs, minipigs, and monkeys) at 37°C. The reaction was initiated by the addition of an NADPH-generating system for CYP-mediated metabolism or a UDPGA-generating system for UGT-mediated metabolism. Aliquots were collected at 0, 30, 60, and 90 minutes and quenched with acetonitrile. The concentration of the remaining this compound was quantified by High-Performance Liquid Chromatography (HPLC). The half-life (T1/2) was then calculated from the rate of disappearance of the parent compound.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis This compound This compound (20 µM) Incubation_Mix Incubation Mixture This compound->Incubation_Mix Microsomes Liver Microsomes (7 Species) Microsomes->Incubation_Mix Cofactors NADPH or UDPGA (Initiates Reaction) Incubation_Mix->Cofactors Sampling Aliquots taken at 0, 30, 60, 90 min Cofactors->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Calculation Calculate T1/2 HPLC->Calculation

Caption: Workflow for in vitro metabolic stability assessment.

Identification of Metabolites and Involved CYP Isoforms

Metabolites of this compound were identified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after incubation with human and monkey liver microsomes. To pinpoint the specific human CYP isoforms involved, this compound (10 µM) was incubated with thirteen individual recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5, CYP1B1, and CYP4F2). The formation of metabolites was then monitored by HPLC.

Experimental_Workflow_Metabolite_ID cluster_metabolite_id Metabolite Identification cluster_cyp_phenotyping CYP Isoform Phenotyping Incubation_HLM_MLM Incubate this compound with Human & Monkey Liver Microsomes LC_MS_MS LC-MS/MS Analysis Incubation_HLM_MLM->LC_MS_MS Incubation_rhCYPs Incubate this compound with 13 individual recombinant human CYPs HPLC_Analysis HPLC Analysis to Monitor Metabolite Formation Incubation_rhCYPs->HPLC_Analysis

Caption: Workflow for metabolite and CYP isoform identification.

In Vivo Pharmacokinetic Study in Rats

Male Sprague-Dawley rats were administered a single intravenous dose of this compound (10 mg/kg). Blood samples were collected at specified time points (0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours) post-dosing. Plasma was separated by centrifugation, and the concentration of this compound was determined using a validated analytical method. Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Conclusion

The metabolic profile of this compound exhibits considerable variation across the species tested. Monkeys demonstrate the most rapid metabolism, while humans have the slowest rate of CYP-mediated metabolism among the species evaluated. The identification of CYP1A1 and CYP3A5 as the primary enzymes responsible for its oxidative metabolism in humans provides a crucial foundation for predicting potential drug-drug interactions and for understanding inter-individual variability in its clearance. The in vivo pharmacokinetic data in rats and mice further contribute to a more complete understanding of its absorption, distribution, metabolism, and excretion profile. These findings are instrumental for the rational design of future preclinical and clinical investigations of this compound.

References

A Comparative Analysis of Toddalolactone and Other Coumarins from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of toddalolactone against other coumarins isolated from the medicinal plant Toddalia asiatica. The information is compiled from various scientific studies, with a focus on quantitative data to assist in research and drug development decisions.

Introduction to Toddalia asiatica and its Coumarins

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions, infections, and pain.[1][2] The therapeutic potential of this plant is largely attributed to its rich composition of secondary metabolites, particularly coumarins and alkaloids.[1] Coumarins, a class of benzopyrone compounds, are of significant interest due to their diverse and potent pharmacological activities. Among the numerous coumarins isolated from T. asiatica, this compound has been a prominent subject of investigation. This guide aims to provide a comparative perspective on the bioactivities of this compound alongside other notable coumarins from the same plant, supported by experimental data.

Comparative Biological Activities

The following sections summarize the quantitative data on the anti-inflammatory, cytotoxic, and neuroprotective activities of this compound and other coumarins from Toddalia asiatica.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins from Toddalia asiatica has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of inflammatory processes.

CompoundIC50 (µM) for NO InhibitionReference
Toddaculin>100[3]
Aculeatin>100[3]

Lower IC50 values indicate greater potency.

Cytotoxic Activity

The cytotoxic effects of these coumarins have been assessed against various human cancer cell lines, providing insights into their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µg/mL)Reference
Unnamed Coumarin 1NCI-H1876.21
Unnamed Coumarin 3NCI-H1878.54
Unnamed Coumarin 8NCI-H1877.32
Unnamed Coumarin 9NCI-H1876.89
Unnamed Coumarin 4MCF-73.17
Unnamed Coumarin 9MCF-79.79
Unnamed Coumarin 9KB8.63
O-MethylcedrelopsinKB2.60
IsopimpinellinSaos-29.84
IsopimpinellinU26619.69
IsopimpinellinHT-2923.5
IsopimpinellinRPMI822625.83

Lower IC50 values indicate greater cytotoxicity.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Several coumarins from Toddalia asiatica have been evaluated for their ability to inhibit this enzyme.

CompoundIC50 (µM) for AChE InhibitionReference
This compound>200
Phellopterin95
IsopimpinellinNot active
ToddaculinNot specified
Toddanone<100
Todalenone<100
Artanin124
Fraxinol17
Toddacoumaquinone72 (AChE-induced Aβ1–42 aggregation)

Lower IC50 values indicate greater potency.

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period of 1-2 hours, LPS (1 µg/mL) is added to each well to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant.

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • AChE enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound at various concentrations are added to the wells.

    • 10 µL of the AChE solution is then added to initiate the pre-incubation, and the plate is incubated for 10-15 minutes at 25°C.

    • The reaction is started by adding 10 µL of the ATCI solution.

  • Kinetic Measurement: The absorbance is measured immediately at 412 nm and then monitored kinetically for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

Inhibition of the NF-κB Signaling Pathway by Anti-inflammatory Coumarins

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. The following diagram illustrates the general mechanism of NF-κB activation and a potential point of intervention for anti-inflammatory coumarins.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases Coumarins Anti-inflammatory Coumarins Coumarins->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Caption: NF-κB signaling pathway and coumarin inhibition.

Conclusion

The coumarins isolated from Toddalia asiatica exhibit a broad spectrum of biological activities. While this compound shows notable activity in some assays, other coumarins from the same plant, such as fraxinol and certain uncharacterized compounds, demonstrate superior potency in specific contexts like acetylcholinesterase inhibition and cytotoxicity, respectively. This comparative guide highlights the importance of evaluating a range of related compounds from a natural source to identify the most promising candidates for further drug development. The provided experimental protocols and the signaling pathway diagram offer a foundational resource for researchers to design and interpret their own investigations into the therapeutic potential of these natural products. Further research is warranted to elucidate the structure-activity relationships and the precise mechanisms of action of these promising coumarins.

References

confirming the anti-inflammatory activity of Toddalolactone in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory activity of Toddalolactone, a natural coumarin isolated from Toddalia asiatica. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to objectively assess its potential as an anti-inflammatory therapeutic.

Comparative Analysis of Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in preclinical in vivo models. This section compares its activity with standard non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac. While direct head-to-head studies are limited, a comparative overview can be constructed from available data in similar inflammatory models.

LPS-Induced Sepsis Model

In a lipopolysaccharide (LPS)-induced sepsis model in mice, this compound (also referred to as TA-8) was shown to significantly attenuate the inflammatory response. It effectively reduced the serum levels of key pro-inflammatory cytokines, indicating a potent systemic anti-inflammatory effect.

CompoundDoseAnimal ModelKey Inflammatory MarkersOutcome
This compound (TA-8) 10 mg/kg and 20 mg/kg (i.p.)LPS-induced sepsis in miceTNF-α, IL-1β, HMGB1Significantly inhibited the secretion of TNF-α, IL-1β, and the late inflammatory mediator HMGB1.[1][2]
Vehicle Control -LPS-induced sepsis in miceTNF-α, IL-1β, HMGB1Elevated levels of pro-inflammatory cytokines.[1][2]
Carrageenan-Induced Paw Edema Model

For a comparative perspective, the following table includes data for the standard NSAIDs, indomethacin and diclofenac, in the same model.

CompoundDoseAnimal ModelTime PointPercent Inhibition of Edema
Toddalia asiatica root extract 100 mg/kg (p.o.)Carrageenan-induced paw edema in mice-Significant reduction in paw edema.
Toddalia asiatica stem bark extract 400 mg/kg (p.o.)Carrageenan-induced paw edema in rats3 hours44.37%
Indomethacin 10 mg/kg (i.p.)Carrageenan-induced paw edema in rats2, 3, and 4 hours54%
Indomethacin 10 mg/kgCarrageenan-induced paw edema in rats-87.3%
Diclofenac 5 mg/kg (p.o.)Carrageenan-induced paw edema in rats2 hours56.17%
Diclofenac 20 mg/kg (p.o.)Carrageenan-induced paw edema in rats3 hours71.82%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the in vivo models cited in this guide.

Lipopolysaccharide (LPS)-Induced Sepsis in Mice

This model is used to evaluate the systemic anti-inflammatory effects of compounds in response to a bacterial endotoxin.

  • Animals: Male C57BL/6 mice are used.

  • Groups: Animals are divided into a control group, an LPS model group, and this compound treatment groups (e.g., 10 mg/kg and 20 mg/kg).

  • Procedure:

    • The treatment groups receive an intraperitoneal (i.p.) injection of this compound.

    • One hour after treatment, sepsis is induced by an i.p. injection of LPS (10 mg/kg).

    • The control group receives a vehicle injection.

  • Assessment:

    • Serum samples are collected at specified time points (e.g., 4 and 16 hours) after LPS injection.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β) and other inflammatory mediators (e.g., HMGB1) in the serum are quantified using ELISA.

    • Histopathological analysis of major organs (lungs, liver, kidneys) is performed to assess tissue damage and inflammatory cell infiltration.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats or Swiss albino mice are used.

  • Groups: Animals are divided into a control group, a carrageenan group, and treatment groups receiving the test compound (e.g., Toddalia asiatica extract) or a standard drug (e.g., indomethacin, diclofenac).

  • Procedure:

    • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

    • The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce inflammation.

  • Assessment:

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

Visualizing the Mechanisms and Methods

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound is suggested to exert its anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases HMGB1_cyto HMGB1 Toddalolactone_cyto This compound Toddalolactone_cyto->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes NFkB_nuc->Pro_inflammatory_genes Activates Transcription HMGB1_nuc HMGB1 HMGB1_nuc->HMGB1_cyto Translocates Toddalolactone_nuc This compound Toddalolactone_nuc->NFkB_nuc Inhibits Translocation Toddalolactone_nuc->HMGB1_nuc Inhibits Translocation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (Rats/Mice) Grouping Grouping (Control, Vehicle, Test Compound, Standard) Animal_Selection->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Compound_Admin Compound Administration Initial_Measurement->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Time_Measurement Paw Volume Measurement (at timed intervals) Carrageenan_Injection->Time_Measurement Calc_Edema Calculate Paw Edema Volume Time_Measurement->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition Stats Statistical Analysis Calc_Inhibition->Stats

Caption: Workflow for carrageenan-induced paw edema model.

References

A Researcher's Guide to Validating Toddalolactone's Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a bioactive compound reaches and binds to its intended intracellular target is a critical step in validating its mechanism of action. This guide provides a comparative overview of methodologies for assessing the target engagement of Toddalolactone, a natural coumarin with recognized therapeutic potential. To offer a practical context, we compare its bioactivity with Parthenolide, a well-studied natural product, and detail the experimental frameworks required for robust validation.

Introduction to this compound

Comparative Bioactivity: this compound vs. Parthenolide

To contextualize the activity of this compound, we compare its inhibitory concentration with that of Parthenolide, a sesquiterpene lactone known for its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

CompoundTarget/PathwayAssay TypeResult (IC₅₀)Reference
This compound Recombinant Human PAI-1Chromogenic Assay37.31 ± 3.23 µM
Parthenolide LPS-induced Cytokine Expression (IL-6, IL-1β, etc.) via NF-κBCell-Based Cytokine Assay1.091 - 2.620 µM
Parthenolide NF-κB ActivityCell-Based Reporter Assay~15-50 µM

This table quantifies the bioactivity of each compound, providing a benchmark for researchers investigating their respective mechanisms.

Key Methodologies for Target Engagement Validation

A multi-faceted approach using both biochemical and cell-based assays is crucial for unequivocally validating target engagement. Below, we compare several key methodologies.

Biochemical Assays: Direct Target Interaction

Biochemical assays measure the direct interaction between a compound and a purified protein target. They are fundamental for determining kinetic and affinity parameters.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. It provides quantitative data on association (kₐ), dissociation (kₑ), and affinity (Kₑ).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Cell-Based Assays: Confirming Intracellular Activity

While biochemical assays are powerful, cell-based assays are essential to confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells and tissues. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified, typically by Western Blot or mass spectrometry. A shift in the melting temperature (Tₘ) in the presence of the compound is direct evidence of target engagement.

  • Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway. For compounds like Parthenolide that target transcription factors, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the transcription factor of interest (e.g., NF-κB). A change in reporter gene expression upon treatment with the compound indicates modulation of the pathway.

  • Affinity-Based Pull-Down: This technique uses a modified version of the small molecule (e.g., biotin-tagged) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry, revealing both on-target and potential off-target interactions.

Experimental Protocols

Protocol 1: PAI-1 Chromogenic Inhibition Assay
  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

  • Substrate Addition: Add a chromogenic uPA substrate (e.g., S-2444) to each well.

Protocol 2: General Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for validating intracellular target engagement.

  • Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Data Analysis: Quantify the band intensities from the Western Blot. For each concentration (vehicle and this compound), plot the relative amount of soluble target protein against the temperature. The shift in the melting curve in the presence of this compound indicates thermal stabilization and confirms target engagement.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships in target validation.

cluster_0 In Vitro / Biochemical cluster_1 In Cellulo cluster_2 In Vivo a Hypothesized Target (e.g., Purified PAI-1) b Biochemical Assay (e.g., Enzyme Inhibition) a->b Test Compound c Quantitative Data (IC₅₀, Kd) b->c e Direct Target Engagement (CETSA, Pull-down) c->e Correlate d Cell-Based Assay (e.g., Phenotypic Screen) d->e Confirm Mechanism f Confirmation of Intracellular Binding e->f g Animal Model f->g Validate in System h PK/PD & Biomarker Analysis g->h i Preclinical Validation h->i

Caption: General workflow for small molecule target validation.

stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB_p P-IκBα NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB degradation Proteasomal Degradation IkB_p->degradation nucleus Nucleus transcription Gene Transcription (Inflammatory Cytokines) NFkB_nuc->transcription Induces parthenolide Parthenolide (Comparator) parthenolide->IKK Inhibits

Caption: The NF-κB pathway, a target for comparator Parthenolide.

References

A Comparative Guide to Analytical Methods for the Quantification of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Toddalolactone, a compound of significant interest for its potential therapeutic properties. The focus of this document is to present a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance characteristics with those of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach. The information herein is intended to assist researchers in selecting the appropriate analytical technique for their specific needs, supported by detailed experimental protocols and performance data.

Introduction to Cross-Validation of Analytical Methods

Cross-validation is a critical process in analytical science, ensuring the reliability, consistency, and accuracy of results when different analytical methods are employed to measure the same analyte. It is particularly crucial in drug development and research, where data from various sources and laboratories must be comparable. The process typically involves comparing key validation parameters such as specificity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification) between the methods. A robust cross-validation provides confidence that the chosen analytical method is fit for its intended purpose.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for this compound quantification and provide a comparative perspective against a typical HPLC-UV method.

Table 1: Performance Data for the Validated UPLC-MS/MS Method for this compound

Performance ParameterResult
Linearity (Correlation Coefficient, r)> 0.995
Linearity Range5–4,000 ng/mL
Accuracy (% Recovery)90.9% to 108.4%
Precision (% RSD)< 13%
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery> 77.3%
Matrix Effects93.5% to 98.4%

Table 2: Comparative Overview of UPLC-MS/MS and HPLC-UV for this compound Analysis

FeatureUPLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromophore)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to high ng/mL)
Speed Fast (run times typically < 5 minutes)Slower (run times often > 10 minutes)
Sample Throughput HighModerate
Cost (Instrument) HighModerate
Cost (Operational) HighLow to Moderate
Method Development More ComplexLess Complex
Robustness Generally RobustHighly Robust

Experimental Protocols

Validated UPLC-MS/MS Method for this compound in Mouse Blood[1][2]

This method was developed for the determination of this compound in a biological matrix and validated according to US Food and Drug Administration (FDA) bioanalytical guidelines.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 20 µL of mouse blood, add 10 µL of internal standard (IS) solution (Oxypeucedanin hydrate, 100 ng/mL).

  • Add 1 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Transfer 0.9 mL of the supernatant to a new tube and dry under a stream of air.

  • Reconstitute the residue in 50 µL of methanol.

  • Centrifuge, and inject 2 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Chromatographic System: UPLC system.

  • Column: UPLC BEH C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 309.2 → 205.2.

    • IS Transition: m/z 305.1 → 203.0.

  • Source Temperature: 150°C.

  • Drying Gas Temperature: 450°C.

3. Method Validation

  • Selectivity: Assessed by analyzing blank mouse blood, spiked blank blood, and post-dose samples to ensure no interference at the retention times of this compound and the IS.

  • Linearity: A calibration curve was established over the range of 5–4,000 ng/mL.

  • Accuracy and Precision: Evaluated using quality control (QC) samples at low, medium, and high concentrations in six replicates.

  • Recovery and Matrix Effects: Determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples and neat solutions.

  • Stability: Assessed under various conditions including short-term (room temperature), long-term (-20°C), and freeze-thaw cycles.

Representative HPLC-UV Method for a Natural Product (General Protocol)

This protocol provides a general framework for the analysis of a natural product like this compound using HPLC-UV. Method development and validation would be required for specific applications.

1. Sample Preparation

  • Extract the analyte from the matrix using a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Chromatographic System: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify this compound based on its retention time compared to a reference standard.

  • Quantify by constructing a calibration curve from the peak areas of the standards.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_analyte Define Analyte & Matrix select_methods Select Methods for Comparison (e.g., UPLC-MS/MS vs. HPLC-UV) define_analyte->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance validate_method1 Validate Method 1 define_acceptance->validate_method1 validate_method2 Validate Method 2 define_acceptance->validate_method2 analyze_samples Analyze Incurred Samples with Both Methods validate_method1->analyze_samples validate_method2->analyze_samples compare_data Compare Validation Parameters analyze_samples->compare_data statistical_analysis Statistical Analysis of Sample Results compare_data->statistical_analysis assess_correlation Assess Correlation & Bias statistical_analysis->assess_correlation determine_interchangeability Determine Method Interchangeability assess_correlation->determine_interchangeability report_findings Report Findings determine_interchangeability->report_findings

Caption: General workflow for the cross-validation of analytical methods.

UPLCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing blood_sample 20 µL Blood Sample add_is Add Internal Standard blood_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge dry_down Dry Supernatant vortex_centrifuge->dry_down reconstitute Reconstitute in Methanol dry_down->reconstitute injection Inject 2 µL reconstitute->injection uplc_separation UPLC Separation (C18 Column) injection->uplc_separation esi_ionization ESI+ Ionization uplc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by UPLC-MS/MS.

Conclusion

For the quantification of this compound, the UPLC-MS/MS method offers superior sensitivity and selectivity compared to traditional HPLC-UV methods. This makes it the preferred choice for applications requiring low detection limits, such as pharmacokinetic studies in matrices with low sample volumes. While an HPLC-UV method may be suitable for the analysis of bulk drug substances or highly concentrated extracts where sensitivity is less of a concern, the potential for interference from co-eluting compounds in complex matrices is higher.

The selection of an analytical technique should be based on a thorough evaluation of the method's performance characteristics for the specific application. When transitioning between methods or comparing data across different analytical platforms, a formal cross-validation is essential to ensure the reliability and comparability of the results. This guide provides the foundational information to aid in this critical decision-making and validation process.

References

A Comparative Analysis of Synthetic vs. Natural Toddalolactone Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Toddalolactone, a natural coumarin predominantly isolated from the plant Toddalia asiatica, has garnered significant interest in the scientific community for its diverse pharmacological properties.[][] It has demonstrated promising anti-inflammatory, anticancer, and immunosuppressive activities.[] This guide synthesizes the current understanding of natural this compound's biological effects, with a focus on its mechanism of action and the experimental protocols used for its evaluation.

Data Presentation: Biological Activities of Natural this compound

The following table summarizes the key biological activities attributed to natural this compound. The absence of data for synthetic this compound in direct comparative studies is noted.

Biological ActivityNatural this compoundSynthetic this compoundReference
Anti-inflammatory Activity Potent inhibitor of pro-inflammatory mediators.Data not available in comparative studies.[]
Mechanism of Action Suppresses NF-κB transcriptional activity.Data not available in comparative studies.[]
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines.Data not available in comparative studies.
Immunosuppressant Activity Shows potential for immunosuppressive effects.Data not available in comparative studies.

Key Signaling Pathway: NF-κB Inhibition by Natural this compound

Natural this compound exerts its significant anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In pathological inflammatory conditions, the persistent activation of NF-κB leads to the overproduction of pro-inflammatory cytokines and mediators.

Natural this compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target pro-inflammatory genes.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF_kB NF_kB IkB->NF_kB IkB_P P-IkB NF_kB_n NF-kB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation This compound Natural This compound This compound->IKK DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NF-κB signaling pathway inhibition by natural this compound.

Experimental Protocols

This section details a representative experimental protocol for evaluating the anti-inflammatory activity of this compound, which can be applied to both natural and synthetic forms for a comparative study.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Natural this compound (and synthetic, if available)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of natural (and/or synthetic) this compound for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A vehicle control group (without this compound) and a negative control group (without LPS stimulation) are included.

  • Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: The viability of the cells is assessed using a standard cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

In_Vitro_Workflow A RAW 264.7 Cell Culture B Seed cells in 96-well plates A->B C Pre-treat with this compound (Natural vs. Synthetic) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F H Assess Cell Viability (MTT/PrestoBlue) E->H G Measure TNF-α and IL-6 (ELISA) F->G I Data Analysis G->I H->I

Workflow for in vitro anti-inflammatory activity assay.

Conclusion and Future Directions

Natural this compound exhibits significant biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. While the synthesis of coumarin-based compounds is well-established, a clear gap exists in the literature regarding the direct comparison of biological activities between natural and synthetic this compound.

Future research should prioritize conducting head-to-head studies to evaluate and compare the efficacy and potency of synthetic versus natural this compound. Such studies are crucial for understanding whether the synthetic version can serve as a viable and potentially more scalable alternative for therapeutic development. Key areas for investigation should include a comprehensive comparison of their anti-inflammatory, anticancer, and immunosuppressive properties, along with detailed pharmacokinetic and pharmacodynamic profiling. This will provide invaluable data for the drug development community and pave the way for the potential clinical application of this compound.

References

Toddalolactone: A Comparative Analysis of Efficacy Against Standard of Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the pre-clinical efficacy of Toddalolactone, a natural coumarin, against current standard of care drugs in the therapeutic areas of hepatocellular carcinoma and rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available experimental data.

Executive Summary

This compound, a natural compound isolated from Toddalia asiatica, has demonstrated promising anti-inflammatory and anti-cancer properties in pre-clinical studies. Its mechanism of action involves the modulation of key inflammatory and cell signaling pathways, including NF-κB. While this compound shows potential, a critical gap exists in the current scientific literature: a lack of direct, head-to-head comparative studies against the established standard of care drugs for specific indications. This guide summarizes the available efficacy data for this compound and the respective standard of care drugs, highlighting the need for future research to definitively position this compound in the therapeutic landscape.

Anti-Cancer Efficacy: Hepatocellular Carcinoma

The standard of care for advanced hepatocellular carcinoma (HCC) includes multi-kinase inhibitors such as sorafenib and lenvatinib. The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including the liver cancer cell line HepG2. However, no studies to date have directly compared the efficacy of this compound with sorafenib or lenvatinib in the same experimental setup.

Data Presentation: In Vitro Cytotoxicity against HepG2 Cells

Due to the absence of direct comparative studies, the following table presents the half-maximal inhibitory concentration (IC50) values for this compound, sorafenib, and lenvatinib on HepG2 cells as reported in separate studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions between laboratories.

CompoundIC50 (µM) on HepG2 CellsIncubation Time (hours)Reference
This compound Data Not Available in Searched Literature--
Sorafenib 24.55 ± 3.2948[1]
3.1 ± 0.4948[2]
5.47 ± 0.31 (Huh7 cells)48[2]
Lenvatinib ~20 (to achieve ~70% inhibition)24[3]

Note: The lack of a reported IC50 value for this compound on HepG2 cells from the searched literature prevents a quantitative comparison.

Signaling Pathway: this compound in Cancer

The proposed anti-cancer mechanism of this compound involves the modulation of multiple cell signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

G cluster_pathways Signaling Pathways This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits MAPK MAPK This compound->MAPK Inhibits Cell Cell Proliferation Proliferation Cell->Proliferation Promotes Apoptosis Apoptosis Cell->Apoptosis Inhibits Metastasis Metastasis Cell->Metastasis Promotes NF-κB->Cell STAT3->Cell MAPK->Cell

Caption: this compound's Proposed Anti-Cancer Mechanism.

Anti-Inflammatory Efficacy: Rheumatoid Arthritis

Methotrexate is the first-line disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA). This compound has demonstrated anti-inflammatory effects in various pre-clinical models, but direct comparative studies with methotrexate in a rheumatoid arthritis model are lacking.

Data Presentation: In Vivo Anti-Inflammatory Activity

The following table summarizes the available data on the in vivo anti-inflammatory effects of a Toddalia asiatica root extract (of which this compound is a component) and methotrexate from separate studies. These results are not from a head-to-head comparison and were obtained in different inflammatory models.

Compound/ExtractModelDosageEffectReference
Toddalia asiatica root extract Carrageenan-induced paw edema in mice100 mg/kg37.04% inhibition of edema[4]
Methotrexate Collagen-induced arthritis in mice0.1 - 5 mg/kgDose-dependent reduction in arthritis severity
Experimental Protocols

Carrageenan-Induced Paw Edema in Mice (for Toddalia asiatica extract): Swiss albino mice are administered the root bark extract (50, 100, and 200 mg/kg, i.p.) one hour prior to the induction of inflammation. Paw edema is induced by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar surface of the right hind paw. The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Collagen-Induced Arthritis (CIA) in Mice (for Methotrexate): DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later. Methotrexate treatment (at varying doses) is initiated one day after the onset of arthritis and continued for 14 days. The severity of arthritis is evaluated daily using a clinical scoring system based on the swelling and redness of the paws.

Signaling Pathway: this compound in Inflammation

This compound exerts its anti-inflammatory effects by inhibiting the HMGB1-NF-κB signaling pathway. This pathway is central to the production of pro-inflammatory cytokines.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Activates HMGB1 HMGB1 TLR4->HMGB1 Promotes Translocation (Nucleus to Cytosol) NFkB NF-κB HMGB1->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription This compound This compound This compound->HMGB1 Inhibits Translocation This compound->NFkB Inhibits Nuclear Translocation

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental Workflow: In Vivo Anti-Inflammatory Assessment

The following diagram illustrates a general workflow for assessing the anti-inflammatory efficacy of a test compound in an in vivo model of inflammation.

G start Animal Acclimatization grouping Random Grouping (Control, Vehicle, Test Compound, Standard Drug) start->grouping treatment Compound Administration grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Edema, Cytokine Levels) induction->measurement analysis Data Analysis and Comparison measurement->analysis

Caption: General Workflow for In Vivo Anti-Inflammatory Studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer and anti-inflammatory agent based on available pre-clinical data. Its ability to modulate the NF-κB pathway is a key aspect of its mechanism of action in both therapeutic areas. However, the absence of direct comparative efficacy studies against current standard of care drugs, such as sorafenib/lenvatinib for HCC and methotrexate for RA, is a major limitation in assessing its true therapeutic potential.

Future research should prioritize head-to-head in vitro and in vivo studies comparing this compound with these standard treatments. Such studies are essential to generate the robust, comparative data needed to support further development and potential clinical investigation of this compound.

References

Independent Replication of Toddalolactone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing literature on Toddalolactone reveals a current gap in independent replication studies for its diverse bioactivities. This guide serves as a consolidated resource for researchers by summarizing the primary findings, comparing reported bioactivities, and providing detailed experimental protocols from the foundational studies to facilitate future replication and validation efforts.

This compound, a natural coumarin isolated from the plant Toddalia asiatica, has demonstrated a range of promising pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] While multiple studies have explored these potential therapeutic benefits, the scientific community awaits independent verification of these initial findings. This guide aims to bridge this gap by presenting a clear and structured overview of the existing data.

Comparative Analysis of Bioactivities

To date, the bioactivity of this compound has been primarily investigated in the contexts of Alzheimer's disease, inflammation, and cancer. The following tables summarize the quantitative data from key studies to provide a basis for comparison and to guide future research.

Table 1: this compound Bioactivity in Alzheimer's Disease Models

BioactivityAssayTargetIC50 Value (µM)Source
Acetylcholinesterase (AChE) InhibitionEllman's methodAChE from Electrophorus electricus17 - 53 µM (range for various coumarins)[1]
Aβ1–42 Aggregation Inhibition (Self-induced)Thioflavin T (ThT) fluorescence assayAβ1–42 fibrilsNot specified for this compound alone[1]
Aβ1–42 Aggregation Inhibition (AChE-induced)Thioflavin T (ThT) fluorescence assayAChE-induced Aβ1–42 fibrilsNot specified for this compound alone[1]

Table 2: Anti-inflammatory and Anti-cancer Activity of Compounds from Toddalia asiatica

Note: Data for this compound specifically was not always isolated in the initial broad screenings presented in the search results. The data below is for compounds from the same plant source and represents potential activities for comparative studies.

BioactivityCell Line/ModelKey Markers/TargetsObserved EffectSource
Anti-inflammatoryLPS-treated chondrocytesIL-6, IL-8, TNF-α, MMP2, MMP9, MMP13Inhibition of inflammatory mediators
Anti-inflammatoryRAW 264.7 macrophagesNO, TNF-α, IL-6, iNOS, COX-2Inhibition of pro-inflammatory mediators
Osteoclastogenesis InhibitionRANKL-induced bone marrow-derived macrophages (BMMs)NFATc1, c-fosInhibition of osteoclast differentiation
ImmunosuppressantHuman primary T cellsT cell proliferationIC50 of 0.4 µM (for Nitidine chloride, another compound from the plant)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the replication of scientific findings. The following methodologies are based on the primary literature and provide a framework for future studies on this compound.

1. Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: Based on Ellman's method, this spectrophotometric assay measures the activity of AChE.

  • Procedure:

    • Prepare an assay mixture containing 25 µL of 0.1 M phosphate buffer (pH 7.4), 25 µL of 1 mM acetylthiocholine iodide solution, 125 µL of 1 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.2 Units/mL AChE from Electrophorus electricus.

    • Add 25 µL of this compound at various concentrations (e.g., 0–100 μM).

    • The final concentration of DMSO should not exceed 0.1%.

    • Incubate the mixture and measure the absorbance to determine the rate of the reaction.

    • Calculate the 50% inhibitory concentration (IC50).

2. Amyloid-β (Aβ1–42) Aggregation Inhibition Assay

  • Principle: This assay uses Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to quantify the extent of Aβ aggregation.

  • Procedure for Self-Induced Aggregation:

    • Incubate 9 µL of 25 μM Aβ1–42 in 50 mM phosphate buffer (pH 7.4) with 1 µL of this compound at various concentrations (e.g., 0–500 μM) at 37°C for 48 hours in the dark.

    • After incubation, add 50 μM glycine/NaOH buffer (pH 8.5) containing 5 μM ThT.

    • Measure fluorescence intensity at an excitation wavelength of 446 nm and an emission wavelength of 490 nm.

  • Procedure for AChE-Induced Aggregation:

    • Co-incubate 3 µL of Aβ1–42 (250 µM) and 10 µL of AChE (10 unit/mL) with or without 2 µL of this compound (0–500 μM) for 3 hours at 37°C.

    • Dilute the mixture to a final volume of 200 µL with 5 µM ThT in glycine–NaOH buffer (pH 8.5).

    • Measure fluorescence at excitation and emission wavelengths of 446 nm and 490 nm, respectively.

3. Anti-Inflammatory Activity in Macrophages

  • Principle: This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Culture RAW 264.7 macrophage cells.

    • Stimulate the cells with LPS.

    • Treat the cells with varying concentrations of the test compound (e.g., Omphalocarpin, a compound from the same plant source).

    • Measure the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

    • Use Western blot to detect the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the nuclear translocation of NF-κB.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying a compound's bioactivity is critical. The following diagrams illustrate a potential signaling pathway implicated in the anti-inflammatory effects of compounds from Toddalia asiatica and a general workflow for bioactivity screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes promotes transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G Start Start: Isolate this compound InVitro In Vitro Bioactivity Screening (e.g., Enzyme Inhibition, Cell-based Assays) Start->InVitro Data_InVitro Quantitative Data (IC50, % Inhibition) InVitro->Data_InVitro Toxicity Cytotoxicity Assays (e.g., MTT Assay) InVitro->Toxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_InVitro->Mechanism InVivo In Vivo Animal Models (e.g., Disease Models) Data_InVitro->InVivo Data_Toxicity Toxicity Data (CC50) Toxicity->Data_Toxicity Data_Toxicity->InVivo Pathway_ID Identify Signaling Pathways Mechanism->Pathway_ID Data_InVivo Efficacy & Safety Data InVivo->Data_InVivo End End: Candidate for Further Development Data_InVivo->End

Caption: General experimental workflow for this compound bioactivity studies.

References

Comparative Analysis of Toddalolactone's Antifungal Spectrum Against Commercially Available Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antifungal properties of Toddalolactone in comparison to established antifungal drugs.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This compound, a natural coumarin isolated from the plant Toddalia asiatica, has been reported to possess antifungal properties. This guide provides a comparative analysis of the antifungal spectrum of this compound against three widely used antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this comparison primarily focuses on the well-documented antifungal profiles of the established agents, supplemented with the currently available qualitative information on this compound. This guide aims to serve as a valuable resource for researchers in the field of mycology and drug discovery by presenting a clear overview of the antifungal landscape and highlighting the potential, yet underexplored, role of this compound.

Data Presentation: Comparative Antifungal Spectrum

The following table summarizes the in vitro activity of Amphotericin B, Fluconazole, and Caspofungin against a range of common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges in μg/mL, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is important to note that specific MIC values can vary depending on the testing methodology and the specific strain of the fungus.

Fungal SpeciesAmphotericin B (μg/mL)Fluconazole (μg/mL)Caspofungin (μg/mL)This compound (μg/mL)
Candida albicans0.003 - 0.25[1]≤0.125 - >640.008 - 4Data Not Available
Candida glabrata0.12 - >80.25 - >256≤0.03 - >8Data Not Available
Candida parapsilosis≤0.03 - 40.125 - 64≤0.03 - 8Data Not Available
Candida krusei0.06 - >84 - >64≤0.03 - >8Data Not Available
Cryptococcus neoformans0.03 - 20.125 - 640.5 - >16Data Not Available
Aspergillus fumigatus0.03 - 16>64<0.007Data Not Available
Rhizopus spp.0.25 - >16>64>8Data Not Available
Penicillium digitatumData Not AvailableData Not AvailableData Not AvailableData Not Available
Colletotrichum cucurbitarumData Not AvailableData Not AvailableData Not AvailableActive (concentration not specified)

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound is crucial for its evaluation as a potential therapeutic agent. Standardized methods have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results. The most common method is broth microdilution.

Broth Microdilution Method (Based on CLSI M27 and M38 guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts (CLSI M27) and filamentous fungi (CLSI M38).

1. Preparation of Antifungal Agent:

  • The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates to obtain fresh, viable colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer to a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Incubation:

  • The inoculated microtiter plates are incubated at a specific temperature (typically 35°C) for a defined period (24-48 hours for yeasts, and longer for some filamentous fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a drug-free control well. The endpoint can be read visually or spectrophotometrically. For azoles, the endpoint is typically a 50% reduction in growth, while for polyenes like Amphotericin B, it is complete inhibition of growth.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of Known Antifungal Agents

The following diagrams illustrate the mechanisms of action of Amphotericin B, Fluconazole, and Caspofungin at a cellular level.

AmphotericinB_Pathway Mechanism of Action of Amphotericin B AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation AmphotericinB->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->PoreFormation IonLeakage K+ and other ions leakage PoreFormation->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Mechanism of Amphotericin B

Fluconazole_Pathway Mechanism of Action of Fluconazole Fluconazole Fluconazole Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (CYP51) Fluconazole->Lanosterol_14_alpha_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_14_alpha_demethylase->Ergosterol_synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_synthesis Precursor for Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol_synthesis->FungalCellMembrane Disrupted Ergosterol->FungalCellMembrane Maintains CellGrowthArrest Inhibition of Fungal Growth FungalCellMembrane->CellGrowthArrest Leads to

Mechanism of Fluconazole

Caspofungin_Pathway Mechanism of Action of Caspofungin Caspofungin Caspofungin beta_1_3_D_glucan_synthase β-(1,3)-D-glucan synthase Caspofungin->beta_1_3_D_glucan_synthase Inhibits beta_1_3_D_glucan_synthesis β-(1,3)-D-glucan Synthesis beta_1_3_D_glucan_synthase->beta_1_3_D_glucan_synthesis Catalyzes beta_1_3_D_glucan β-(1,3)-D-glucan beta_1_3_D_glucan_synthesis->beta_1_3_D_glucan FungalCellWall Fungal Cell Wall Integrity beta_1_3_D_glucan_synthesis->FungalCellWall Disrupted beta_1_3_D_glucan->FungalCellWall Major component of CellLysis Fungal Cell Lysis FungalCellWall->CellLysis Leads to

Mechanism of Caspofungin
Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Antifungal_Susceptibility_Workflow General Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis AntifungalPrep Prepare Antifungal Stock Solution SerialDilution Perform Serial Dilutions of Antifungal in Microtiter Plate AntifungalPrep->SerialDilution InoculumPrep Prepare Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension InoculumPrep->Inoculation MediaPrep Prepare Test Medium (e.g., RPMI-1640) MediaPrep->SerialDilution SerialDilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine MIC (Lowest Concentration with Significant Growth Inhibition) ReadResults->DetermineMIC

References

Safety Operating Guide

Navigating the Safe Disposal of Toddalolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle Toddalolactone with appropriate caution within a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Nitrile gloves are mandatory.

  • Body Protection: A lab coat should be worn. For handling larger quantities, a chemical-resistant apron is recommended.

Work Area:

  • All handling and disposal preparations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

While specific hazard and disposal data for this compound are limited, its known chemical and physical properties are summarized below.

PropertyValue
CAS Number 483-90-9
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
Appearance Solid
Purity Typically ~95-98% for research grades

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste. This procedure is based on established guidelines for the disposal of solid organic chemical waste.

Experimental Protocol: Waste Preparation for Disposal

  • Waste Segregation:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

  • Containerization:

    • Use a high-density polyethylene (HDPE) or other compatible container for solid waste.

    • Ensure the container is in good condition, with a secure, sealable lid.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Decontamination of Glassware and Surfaces:

    • Rinse any glassware that has come into contact with this compound three times with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the solvent rinsate in a separate, labeled hazardous waste container for liquid organic waste.

    • Wipe down all work surfaces with a cloth dampened with the same solvent, and dispose of the cloth as solid hazardous waste.

  • Disposal of Empty Product Vials:

    • Once the original vial is empty, triple rinse it with a suitable organic solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the vial to prevent accidental reuse.

    • Dispose of the rinsed, defaced vial according to your institution's guidelines for non-hazardous laboratory glass waste.

  • Arranging for Professional Disposal:

    • Surplus and non-recyclable this compound should be offered to a licensed disposal company.[1]

    • The standard method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Toddalolactone_Disposal_Workflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work Inside a Chemical Fume Hood ppe_check->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused Product, Contaminated Items) waste_type->solid_waste Solid decontaminate Decontaminate Glassware & Surfaces (Triple Rinse with Solvent) waste_type->decontaminate Contaminated Apparatus container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid liquid_waste Liquid Waste (Solvent Rinsate) container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid store_waste Store Waste Containers in a Designated Satellite Accumulation Area container_solid->store_waste container_liquid->store_waste collect_rinsate Collect Rinsate decontaminate->collect_rinsate collect_rinsate->liquid_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Toddalolactone

Physicochemical and Storage Data

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀O₆[4][5]
Molecular Weight 308.33 g/mol
Appearance Solid, White Powder
Purity ~98% (HPLC)
Solubility Soluble in DMSO and methanol; slightly soluble or insoluble in water.
Storage Temperature Store at -20°C, protected from light.
Stock Solution Storage Store in aliquots to avoid repeated freeze-thaw cycles. At -80°C, use within 6 months; at -20°C, use within 1 month.
Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a furanocoumarin, it should be handled as a potentially phototoxic agent. Exposure to UV light after contact with furanocoumarins can cause skin inflammation (phytophotodermatitis). The following PPE is mandatory to minimize exposure.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears before use.Prevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling chemicals.Protects eyes from dust particles and splashes.
Face Protection Face shieldTo be worn over safety glasses/goggles during procedures with a high risk of splashing.Provides an additional layer of protection for the entire face.
Body Protection Laboratory coatA standard, long-sleeved laboratory coat should be worn and kept fastened.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. A chemical fume hood is required for handling the powder or creating stock solutions.Minimizes inhalation of fine powder.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental accuracy.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Wear gloves and safety glasses during inspection.

  • Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area at -20°C.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

2. Handling the Solid Compound and Preparing Solutions:

  • All handling of solid this compound and the preparation of solutions must be conducted in a chemical fume hood to avoid inhalation of dust and containment of the compound.

  • Before weighing, ensure the analytical balance is clean and placed in an area with minimal air currents.

  • Use appropriate tools, such as a chemical spatula and weighing paper, to handle the solid. Avoid creating dust.

  • When preparing stock solutions, slowly add the solvent to the pre-weighed this compound to prevent splashing.

3. Experimental Use:

  • Always wear the recommended PPE as detailed in the table above.

  • Handle solutions with care to avoid splashes to the skin or eyes.

  • Work in a well-ventilated area.

  • Avoid exposure of skin to UV light after handling the compound, even if no direct contact is perceived.

4. Spill Cleanup:

  • For small spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent followed by soap and water.

  • For large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All this compound waste and contaminated materials should be treated as hazardous chemical waste. Do not dispose of this compound in the general trash or down the drain.

Step-by-Step Waste Handling Procedure:

  • Wear Appropriate PPE: A lab coat, safety goggles, and chemical-resistant gloves are mandatory when handling this compound waste.

  • Segregate Waste:

    • Solid Waste: Place pure this compound, contaminated solids (e.g., weighing paper, pipette tips, contaminated gloves) into a clearly labeled, sealed, and chemically compatible container for solid hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled container for liquid hazardous waste. Ensure the container is compatible with the solvent used and do not mix with other incompatible waste streams.

  • Labeling: Clearly label the waste container with "this compound, Hazardous Waste," and include any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal company, following your institution's specific procedures.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate Required Mass: Based on the molecular weight of this compound (308.33 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution (e.g., for 1 mL of solution, you would need 3.08 mg).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper using a calibrated analytical balance.

  • Transfer: Transfer the weighed powder into an appropriate-sized, labeled, light-protected vial (e.g., an amber vial).

  • Dissolution: Add the desired volume of DMSO to the vial.

  • Solubilization: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle heating to 37°C can aid in dissolution if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Safe Handling Workflow for this compound

G cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive & Inspect Package storage Store at -20°C (Light-Protected) receive->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid This compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate_solid Segregate Solid Waste (Contaminated PPE, etc.) experiment->segregate_solid segregate_liquid Segregate Liquid Waste (Unused Solutions) experiment->segregate_liquid label_waste Label Hazardous Waste Container segregate_solid->label_waste segregate_liquid->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Professional Disposal store_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toddalolactone
Reactant of Route 2
Toddalolactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.